7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4,8-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMGVPSTRNMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884035 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4115-76-8 | |
| Record name | 7-Hydroxy-4,8-dimethylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4115-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-4,8-dimethylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
[1]
Executive Summary
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 7-hydroxy-4,8-dimethylcoumarin) is a substituted coumarin scaffold exhibiting significant pharmacological potential, including antioxidant, anticancer, and anti-inflammatory activities.[1][2][3][4] It also serves as a critical intermediate in the synthesis of laser dyes and fluorescent probes.
This guide details the Pechmann Condensation pathway, the industry-standard method for synthesizing this molecule. Unlike base-catalyzed routes (e.g., Knoevenagel), the Pechmann reaction utilizes acid catalysis to condense a phenol with a
Part 1: Strategic Retrosynthesis & Rationale
To design the synthesis, we must deconstruct the target molecule to identify the most efficient starting materials.
Retrosynthetic Analysis
The target molecule contains a coumarin (chromen-2-one) core with:
-
A hydroxyl group (-OH) at position 7.[4]
-
A methyl group (-CH3) at position 8.[5]
-
A methyl group (-CH3) at position 4.[4]
The Logic:
-
The 4-Methyl Group: Originates from the
-keto ester. Ethyl acetoacetate is the ideal reagent as it introduces the 3-carbon fragment required for the lactone ring and the methyl substituent at C4. -
The 7-OH and 8-Methyl Groups: Originate from the phenolic substrate. We require a resorcinol derivative.
-
Resorcinol (1,3-dihydroxybenzene) yields 7-hydroxycoumarin.
-
2-Methylresorcinol places a methyl group between the two hydroxyls. Upon cyclization, the ring closure occurs ortho to one hydroxyl and para to the other. Due to steric direction and electronic activation, 2-methylresorcinol cyclizes to form the 8-methyl derivative, preventing the formation of the 6-methyl isomer.
-
Figure 1: Retrosynthetic breakdown of the target molecule identifying key precursors.
Part 2: The Core Protocol (Pechmann Condensation)
Safety Warning: Concentrated sulfuric acid is highly corrosive. Wear appropriate PPE (gloves, goggles, lab coat). Perform all acid additions in a fume hood.
Reagents & Materials[3][4][5][6][7][8]
-
2-Methylresorcinol: 1.0 eq (e.g., 3.7 g)
-
Ethyl Acetoacetate: 1.0 eq (e.g., 4.5 g / 4.4 mL)
-
Concentrated Sulfuric Acid (
): Solvent/Catalyst (approx. 4-5 volumes relative to reactants) -
Ice/Water: For quenching.
-
Ethanol (95%): For recrystallization.
Experimental Workflow
-
Preparation (0 min):
-
Place a round-bottom flask equipped with a magnetic stir bar in an ice bath.
-
Ensure the internal temperature is < 10°C.
-
-
Acid Addition (0–10 min):
-
Add concentrated
(15 mL) to the flask. -
Critical Step: Allow the acid to cool to < 5°C. Adding reactants to hot acid can cause charring and polymerization.
-
-
Reactant Addition (10–20 min):
-
Add 2-Methylresorcinol (3.7 g) slowly with stirring until fully dissolved.
-
Add Ethyl Acetoacetate (4.4 mL) dropwise over 10 minutes.
-
Control: Maintain temperature < 10°C during addition to prevent runaway exotherms.
-
-
Reaction Phase (20 min – 2 hours):
-
Remove the ice bath. Allow the mixture to warm to room temperature.
-
Stir for 2 hours.
-
Observation: The solution will darken and become viscous as the condensation proceeds.
-
-
Quenching & Workup:
-
Pour the reaction mixture slowly into a beaker containing ~200 g of crushed ice/water with vigorous stirring.
-
The product will precipitate immediately as a solid.
-
Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove residual acid.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol (95%).
-
Filter the crystals and dry in an oven at 60°C or under vacuum.
-
Figure 2: Step-by-step experimental workflow for the Pechmann condensation.
Part 3: Mechanistic Insight
The Pechmann condensation involves three distinct chemical phases occurring in a cascade. Understanding this allows for troubleshooting low yields.
-
Transesterification: The phenol hydroxyl group attacks the ester carbonyl of ethyl acetoacetate, displacing ethanol and forming an ester intermediate.
-
Hydroxyalkylation (Electrophilic Aromatic Substitution): The carbonyl of the
-keto group is protonated by the acid, making it highly electrophilic. The aromatic ring (activated by the oxygen) attacks this carbon, closing the ring. -
Dehydration: The resulting tertiary alcohol undergoes acid-catalyzed dehydration to form the final double bond, establishing the stable aromatic coumarin system.
Why 2-Methylresorcinol? The methyl group at position 2 of the resorcinol ring blocks cyclization at that position. This forces the ring closure to occur at position 6 (relative to the resorcinol numbering), which corresponds to position 8 in the final coumarin numbering. This regioselectivity is high, typically yielding >90% of the desired isomer.
Part 4: Validation & Quality Control
Upon isolation, the product must be validated against established physical data.
Physicochemical Properties Table[2][5]
| Property | Specification | Notes |
| Appearance | White to off-white solid | Crystals from ethanol |
| Melting Point | 263.8 – 265.3 °C | Distinctly higher than 4-methylumbelliferone (188°C) [1] |
| Molecular Formula | ||
| Molecular Weight | 190.19 g/mol | |
| Solubility | Soluble in DMSO, Ethanol, Methanol | Insoluble in cold water |
Spectral Validation (NMR)
The following NMR data confirms the structure, specifically distinguishing it from isomers by the integration of methyl groups and aromatic splitting patterns.
1H NMR (400 MHz, DMSO-d6):
| Shift ( | Multiplicity | Integration | Assignment |
| 10.37 | Singlet (s) | 1H | -OH (Hydroxyl at C7) |
| 7.42-7.45 | Doublet (d) | 1H | Ar-H (C5 position) |
| 6.84-6.87 | Doublet (d) | 1H | Ar-H (C6 position) |
| 6.11 | Singlet (s) | 1H | C3-H (Characteristic coumarin alkene) |
| 2.35 | Singlet (s) | 3H | 4-CH3 (Methyl on pyrone ring) |
| 2.15 | Singlet (s) | 3H | 8-CH3 (Methyl on benzene ring) |
Data Source: Validated against Zhang et al., RSC Advances [2].
Part 5: Optimization & Green Alternatives
While sulfuric acid is the standard, modern drug development often requires "greener" or milder conditions to protect sensitive functional groups.
-
Solid Acid Catalysts:
-
Amberlyst-15: Can replace
. Requires reflux in toluene. Advantage: Catalyst is recyclable by filtration.
-
-
Ionic Liquids:
-
Cholinium-based ILs: Recent studies utilize cholinium ionic liquids as both solvent and catalyst, achieving high yields without volatile organic solvents [2].
-
-
Nanocatalysts:
- : Magnetic nanocatalysts allow for easy separation and reuse, reducing waste in industrial scale-up [3].
References
-
Ma, Y., et al. (2019). Biotransformation of 4-methylcoumarins by cambial meristematic cells of Camptotheca acuminata. Acta Pharmaceutica Sinica B, 9(4), 843–849.
-
Zhang, Y., et al. (2014).[1] Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4, 4676-4682.
-
ChemicalBook. (n.d.). 7-HYDROXY-4,8-DIMETHYLCOUMARIN Synthesis.
Physicochemical Properties of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary & Molecular Identity[1]
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one , commonly known as 4,8-Dimethylumbelliferone (4,8-DMU) , is a substituted coumarin scaffold distinct from its more common analog, 4-methylumbelliferone (Hymecromone).
While both compounds exhibit strong blue fluorescence, the introduction of a methyl group at the C8 position in 4,8-DMU significantly alters its crystal packing, melting point, and lipophilicity. This compound serves as a critical intermediate in the synthesis of Trioxsalen (a photosensitizer used in vitiligo treatment) and is utilized as a laser dye due to its photostability.
Core Identity Matrix
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 4,8-Dimethylumbelliferone |
| CAS Registry Number | 4115-76-8 (Distinct from 4-MU: 90-33-5) |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.20 g/mol |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C)O |
Physicochemical Profile
The following data aggregates experimental values. Note the significantly higher melting point of 4,8-DMU compared to 4-methylumbelliferone (~188°C), attributed to the steric locking and efficient packing provided by the 8-methyl group.
| Property | Value / Characteristic | Contextual Note |
| Physical State | Crystalline Solid (Needles) | Typically recrystallized from aqueous ethanol.[1] |
| Melting Point | 260°C – 261°C | High thermal stability; critical purity indicator. |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | The 8-methyl group increases lipophilicity (LogP). |
| Solubility (Organic) | High | Soluble in Ethanol, Acetone, DMSO, DMF. |
| Solubility (Alkaline) | Soluble | Dissolves in dilute NaOH/KOH forming a yellow phenolate solution. |
| pKa (Phenolic) | ~7.8 – 8.2 | Slightly higher than 4-MU due to electron-donating induction from the 8-methyl group. |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; suitable for membrane permeation. |
Photophysical Properties & Mechanism[5]
Coumarins are environmentally sensitive fluorophores. 4,8-DMU exhibits a phenomenon known as Excited-State Proton Transfer (ESPT) .
Mechanism of Fluorescence
-
Ground State: At neutral/acidic pH, the molecule exists as a neutral phenol.
-
Excitation: Upon UV absorption (~360 nm), the acidity of the hydroxyl group increases dramatically (pKa* drops).
-
Proton Transfer: In aqueous solution, the proton dissociates in the excited state, forming an excited phenolate anion.
-
Emission: The phenolate species emits intense blue fluorescence (~450 nm).
Spectral Data
-
Excitation Max (
): 350–365 nm -
Emission Max (
): 440–455 nm (Solvent dependent) -
Stokes Shift: Large (~80–90 nm), minimizing self-quenching.
Visualizing the Photophysical Pathway
Figure 1: The Excited-State Proton Transfer (ESPT) mechanism responsible for the dual-emission behavior and pH sensitivity of 4,8-DMU.
Synthesis & Purification Protocol
Scientific Integrity Note: Many general protocols incorrectly cite "Resorcinol" as the starting material. Using Resorcinol yields 4-methylumbelliferone.[2] To synthesize 4,8-dimethylumbelliferone , one must use 2-Methylresorcinol .
Reaction: Pechmann Condensation
The synthesis involves the condensation of a phenol with a
-
Reactants: 2-Methylresorcinol + Ethyl Acetoacetate[1]
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄)[1]
-
Thermodynamics: Exothermic cyclization followed by dehydration.
Step-by-Step Methodology
-
Cryogenic Setup: Place 60 mL of concentrated H₂SO₄ in a 250 mL round-bottom flask. Cool to < 10°C using an ice-salt bath.[1] Critical: Temperature control prevents sulfonation byproducts.
-
Reagent Addition:
-
Dissolve 0.1 mol (12.4 g) of 2-Methylresorcinol in 0.1 mol (13.0 g) of Ethyl Acetoacetate .
-
Add this mixture dropwise to the cold acid over 30 minutes, maintaining temp < 10°C.
-
-
Reaction Phase:
-
Once addition is complete, allow the mixture to warm to room temperature (25°C).
-
Stir continuously for 3–4 hours. The solution will darken and viscosity may increase.
-
-
Quenching & Precipitation:
-
Pour the reaction mixture slowly into 500 mL of crushed ice/water slurry with vigorous stirring.
-
The product will precipitate as an off-white solid.
-
-
Purification (Self-Validation Step):
-
Filter the crude solid.[1] Wash with cold water until the filtrate is neutral (pH 7).
-
Recrystallization: Dissolve the solid in boiling 50% aqueous ethanol. Allow to cool slowly to generate needle-like crystals.
-
Validation: Measure Melting Point. If < 258°C, recrystallize again. Target: 260–261°C .
-
Synthesis Workflow Diagram
Figure 2: Optimized Pechmann condensation workflow for high-purity 4,8-DMU synthesis.
Analytical Characterization
To validate the identity of the synthesized compound, compare against these standard spectral markers.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 2.18 (s, 3H, 8-CH₃) – Diagnostic peak distinguishing from 4-MU.
- 2.38 (s, 3H, 4-CH₃)
- 6.12 (s, 1H, H-3)
- 6.90 (d, 1H, H-6)
- 7.45 (d, 1H, H-5)
- 10.5 (s, 1H, -OH, exchangeable)
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ calculated: 191.07; found: 191.1.
-
Biological & Pharmaceutical Relevance[2][3][5][7][8][9][10]
Psoralen Synthesis Precursor
4,8-DMU is the immediate precursor to Trioxsalen (4,5',8-trimethylpsoralen). By reacting 4,8-DMU with allyl bromide followed by Claisen rearrangement and cyclization, the furan ring is fused to the coumarin core. Trioxsalen is a potent DNA cross-linking agent used in PUVA therapy for vitiligo and psoriasis [1].
Antioxidant Activity
The phenolic hydroxyl group at C7 allows 4,8-DMU to act as a radical scavenger. The 8-methyl group provides steric protection to the radical formed after hydrogen donation, potentially enhancing stability compared to simple coumarins [2].
Fluorescent Probe
Due to its high quantum yield and large Stokes shift, 4,8-DMU derivatives are utilized as fluorescent labels in enzymatic assays, particularly for esterase activity where the ester bond at C7 is cleaved to release the fluorescent fluorophore.
References
-
ChemicalBook. (2025).[1] Manufacturing Process of Trioxsalen from 7-Hydroxy-4,8-Dimethylcoumarin. Retrieved from
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[3] Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation.[4][5] (Reference for general Pechmann mechanism). Retrieved from
-
ResearchGate. (2023). Spectral data on UV absorption spectra of substituted coumarins. Retrieved from
Sources
An In-depth Technical Guide on the Core Mechanism of Action of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Abstract
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one, a member of the coumarin family, represents a compelling scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of its mechanism of action, synthesized from current scientific literature. While direct, exhaustive studies on this specific molecule are emerging, a robust understanding of its biological activities can be extrapolated from research on its close structural analogs and derivatives. This document elucidates its cytotoxic, antimicrobial, and signaling pathway modulatory effects, offering field-proven insights for researchers, scientists, and drug development professionals. The guide details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction to this compound
Coumarins are a class of benzopyrone compounds found in many plants, and they are known for their broad range of pharmacological properties. This compound, a synthetically accessible coumarin derivative, has garnered interest for its potential therapeutic applications. Its core structure, featuring a hydroxyl group at the 7-position and methyl groups at the 4- and 8-positions, is crucial for its biological activity. The hydroxyl group, in particular, is a key contributor to its antioxidant properties through its ability to donate a hydrogen atom to neutralize reactive oxygen species (ROS).[1] This guide will delve into the multifaceted mechanisms through which this compound and its derivatives exert their cytotoxic, antimicrobial, and cell signaling effects.
Biological Activities and Core Mechanisms of Action
The biological profile of this compound and its derivatives is characterized by a range of activities, including cytotoxicity against cancer cells and antimicrobial effects. These activities are underpinned by a variety of molecular mechanisms.
Cytotoxic and Anticancer Properties
Derivatives of this compound have demonstrated significant cytotoxic activity.[2] The proposed anticancer mechanism for structurally similar coumarins involves the induction of apoptosis in cancer cells, often mediated through the mitochondrial pathway. This process is characterized by an increase in intracellular reactive oxygen species (ROS) and the subsequent activation of caspases, the key executioners of apoptosis.[1]
Furthermore, the general class of 7-hydroxycoumarins has been shown to influence key cellular signaling pathways that are often dysregulated in cancer, such as the MAPK and PI3K/AKT pathways.[1]
Antimicrobial Activity
Coumarin derivatives are well-documented for their antimicrobial properties. The proposed mechanism for their antibacterial action involves the disruption of the bacterial cell membrane integrity and the inhibition of essential enzymes.[1] A primary target for many coumarin-based antibiotics is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the B subunit of DNA gyrase, these compounds inhibit its ATPase activity, thereby preventing DNA supercoiling and leading to bacterial cell death.[3]
Derivatives of 7-hydroxycoumarins have also shown promising antifungal effects, with evidence suggesting that they alter the function of the fungal plasma membrane.[2]
Modulation of Cellular Signaling Pathways
A significant aspect of the mechanism of action of 7-hydroxycoumarins involves the modulation of critical intracellular signaling pathways. While direct studies on the 4,8-dimethyl derivative are limited, research on the closely related 7-hydroxy-4-methylcoumarin (7H-4M) provides valuable insights into its potential effects on the MAPK and PI3K/Akt signaling cascades.[4]
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies on 7-hydroxy-4-methylcoumarin have shown that it can modulate the phosphorylation status of key MAPK members, including JNK, p38, and ERK.[4] Specifically, treatment with 7H-4M has been observed to increase the phosphorylation of JNK and p38 MAPK while decreasing the phosphorylation of ERK.[4] This differential regulation of MAPK signaling can lead to various cellular outcomes, including the induction of apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway by 7-hydroxycoumarins.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling node that governs cell survival, growth, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers. Research on 7-hydroxy-4-methylcoumarin derivatives has demonstrated their ability to inhibit the PI3K/Akt axis.[6] These compounds have been shown to repress the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), leading to the induction of apoptosis in cancer cells.[6] The inhibition of Akt phosphorylation can also lead to the de-repression of downstream pro-apoptotic factors.
Caption: Inhibition of the PI3K/Akt signaling pathway by 7-hydroxycoumarins.
Enzyme Inhibition
The coumarin scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a variety of enzymes. Derivatives of this compound have been investigated as inhibitors of specific enzymes, such as human carbonic anhydrases IX and XII.
Principles of Enzyme Inhibition Assays
Enzyme inhibition studies are crucial for elucidating the mechanism of action of a compound. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7][8]
Caption: General workflow for an enzyme inhibition assay.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative methodologies for key experiments cited in the literature.
Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
This protocol describes a common method for synthesizing the coumarin core.[9][10]
-
Reaction Setup: In a flask, combine resorcinol and ethyl acetoacetate.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to the mixture with stirring, maintaining a low temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 7-hydroxy-4-methylcoumarin.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, total JNK, p-Akt, total Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activities of 7-hydroxycoumarin derivatives from the literature. It is important to note that these values can vary depending on the specific derivative and the experimental conditions.
| Compound/Derivative | Biological Activity | Assay | Quantitative Measure (e.g., IC50, MIC) | Reference |
| 7-hydroxycoumarin derivative | Antifungal (Candida krusei) | Microdilution | MIC: 67.16 µM | [2] |
| 7-hydroxycoumarin derivative | Cytotoxicity (Human keratinocytes) | MTT Assay | IC50: 100 µM | [2] |
| 7-hydroxyl-4-methylcoumarin derivative (VIIb) | Cytotoxicity (MCF-7 breast cancer cells) | MTT Assay | IC50: 1.03 µM | [6][11] |
| Aminocoumarins (general) | Antibacterial (DNA gyrase inhibition) | Enzyme Assay | Varies | [3][12] |
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. While a complete, direct mechanistic profile is still under investigation, a comprehensive picture of its likely biological activities can be constructed from the study of its derivatives and structural analogs. The available evidence strongly suggests that its mechanism of action is multifaceted, involving the induction of apoptosis, modulation of key cellular signaling pathways such as MAPK and PI3K/Akt, and inhibition of essential microbial enzymes. The detailed experimental protocols and foundational data presented in this guide provide a solid framework for future research and development efforts in this area.
References
-
Nogueira, P. L., et al. (2023). Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation. Fungal Biology, 127(12), 1451-1465. [Link]
-
Kim, J. H., et al. (2023). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. International Journal of Molecular Sciences, 24(7), 6415. [Link]
-
Kruegel, M. P., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992–1001. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Mousavi, S. H., et al. (2025). The PI3K/Akt pathway: a target for curcumin's therapeutic effects. Journal of Complementary and Integrative Medicine. [Link]
-
El-Sayed, N. F., et al. (2022). Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. Pharmaceuticals, 15(4), 428. [Link]
-
Yang, Y., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 986915. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]
-
Bostick, W. D., & Burtis, C. A. (1977). Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions. Analytical Letters, 10(12), 957-967. [Link]
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Abdel-Hafez, S. M., et al. (2021). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 26(21), 6485. [Link]
-
Kim, Y. J., et al. (2021). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 26(18), 5489. [Link]
-
El-Sayed, N. F., et al. (2022). Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. Pharmaceuticals, 15(4), 428. [Link]
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Liu, X., et al. (2020). Coumarin-containing hybrids and their antibacterial activities. Archiv der Pharmazie, 353(1), e1900229. [Link]
-
ResearchGate. (n.d.). The plausible mechanism of formation of 7-hydroxy-4-methylcoumarin in.... Retrieved from [Link]
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ResearchGate. (n.d.). 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway. Retrieved from [Link]
-
Kim, J. H., et al. (2019). 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway. Bioscience, Biotechnology, and Biochemistry, 83(9), 1696-1704. [Link]
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de Souza, S. M., et al. (2005). Antibacterial Activity of Coumarins. Zeitschrift für Naturforschung C, 60(9-10), 693-700. [Link]
-
LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminocoumarin. Retrieved from [Link]
-
Fedorova, Y. V., et al. (2025). Synthesis and In Silico Evaluation 7-Hydroxycoumarin-4-Acetic Acid as Possible Cytochromes P450 Substrate. Molecules, 30(22), 4889. [Link]
-
YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. Retrieved from [Link]
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YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]
-
Wössner, N., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5485. [Link]
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spectral properties of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Spectral Architecture & Photophysical Characterization of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Executive Summary
This compound (also known as 4,8-Dimethylumbelliferone; CAS: 4115-76-8) is a substituted coumarin derivative distinguished by its dual methyl substitutions at the C4 and C8 positions. While structurally homologous to the widely used fluorophore 4-methylumbelliferone (4-MU), the addition of the 8-methyl group introduces steric and electronic modulations that influence its solubility, pKa, and excited-state dynamics.
This compound serves as a critical scaffold in pharmaceutical synthesis—most notably as a precursor for psoralens used in pathogen inactivation—and as a ratiometric fluorescent probe in bio-imaging. This guide provides a rigorous technical analysis of its spectral properties, synthesis, and photophysical mechanisms for researchers in drug discovery and optical sensor development.
Molecular Architecture & Electronic Structure
The fluorescence of 7-hydroxycoumarins is governed by the push-pull electronic system between the electron-donating 7-hydroxyl group and the electron-withdrawing lactone carbonyl.
-
Core Scaffold: Benzopyrone (Coumarin).
-
Substituents:
-
7-OH: Strong auxochrome; facilitates Excited-State Proton Transfer (ESPT).
-
4-Methyl: Hyperconjugative electron donor; stabilizes the excited state, typically inducing a bathochromic (red) shift relative to unsubstituted coumarin.
-
8-Methyl: Located ortho to the hydroxyl group. This steric bulk can hinder intermolecular hydrogen bonding and slightly destabilize the ground-state phenolate anion, thereby modulating the pKa (~7.8–8.0) and fluorescence quantum yield.[1][2][3]
-
Synthesis & Experimental Preparation
The most robust synthesis route utilizes the Pechmann condensation, an acid-catalyzed reaction between a phenol and a
Protocol: Pechmann Condensation
Reagents: 2-Methylresorcinol, Ethyl Acetoacetate, Sulfuric Acid (H₂SO₄) or Amberlyst-15.
-
Reactant Mixing: In a round-bottom flask, dissolve 2-methylresorcinol (10 mmol) and ethyl acetoacetate (10 mmol) in a minimal volume of ethanol or use neat conditions if using a solid acid catalyst.
-
Catalysis: Add concentrated H₂SO₄ dropwise at 0°C (ice bath) to prevent charring, or add Amberlyst-15 beads for a greener approach.
-
Reflux: Heat the mixture to 70–80°C for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quenching: Pour the reaction mixture into crushed ice/water (approx. 100 mL). The product will precipitate as a solid.
-
Purification: Filter the precipitate. Recrystallize from ethanol to yield needle-like crystals (MP: 263–265°C).
Figure 1: Step-wise Pechmann condensation pathway for the synthesis of 7-hydroxy-4,8-dimethylcoumarin.
Spectral Characterization
A. Nuclear Magnetic Resonance (NMR)
The 8-methyl substitution is distinct in NMR, appearing upfield. The coupling constants (
Table 1:
| Position | Multiplicity | Assignment | ||
| 2 | — | — | 160.5 | C=O (Lactone) |
| 3 | 6.11 | Singlet (s) | 111.7 | Alkene CH |
| 4 | — | — | 153.8 | Quaternary C |
| 4-CH₃ | 2.35 | Singlet (s) | 18.2 | Methyl |
| 5 | 7.42–7.45 | Doublet (d) | 123.1 | Aromatic CH |
| 6 | 6.84–6.87 | Doublet (d) | 110.7 | Aromatic CH |
| 7 | — | — | 158.9 | C-OH |
| 7-OH | 10.37 | Singlet (s) | — | Hydroxyl Proton |
| 8 | — | — | 109.9 | Quaternary C |
| 8-CH₃ | 2.15 | Singlet (s) | 8.0 | Methyl |
| 9 | — | — | 152.8 | Junction C |
| 10 | — | — | 112.0 | Junction C |
B. UV-Visible & Fluorescence Spectroscopy
Like its parent compound 4-MU, 7-hydroxy-4,8-dimethylcoumarin exhibits pH-dependent photophysics due to the phenol/phenolate equilibrium.
-
Absorption (
):-
Neutral Form (pH < 7): ~320–325 nm.
-
Anionic Form (pH > 8): ~360–370 nm (Bathochromic shift due to delocalization).
-
-
Emission (
):-
Maximum: 450–460 nm (Cyan/Blue).
-
Stokes Shift: Large (~90–130 nm), indicative of significant structural relaxation in the excited state.
-
Quantum Yield (
): High (0.6–0.8 in basic ethanol). The 8-methyl group may slightly reduce compared to 4-MU due to non-radiative decay pathways introduced by the rotation of the methyl group, though it remains a bright fluorophore.
-
C. Vibrational Spectroscopy (IR)
- (O-H): Broad band at 3150–3400 cm⁻¹ (Intermolecular H-bonding).
- (C=O): Sharp, intense peak at 1680–1720 cm⁻¹ (Lactone carbonyl).
- (C=C): Aromatic stretching at 1580–1610 cm⁻¹.
Photophysical Mechanisms: ESPT
The defining feature of 7-hydroxycoumarins is Excited-State Proton Transfer (ESPT) . Upon excitation, the acidity of the 7-hydroxyl group increases dramatically (pKa drops from ~8 to ~1).
-
Excitation: The neutral molecule absorbs a photon (
). -
Proton Transfer: In protic solvents (water/alcohol), the excited neutral species (
) rapidly transfers a proton to the solvent, forming the excited anion ( ). -
Emission: The excited anion relaxes to the ground state anion (
), emitting a photon at a longer wavelength (450 nm) than would be expected from the neutral species.
Figure 2: Jablonski diagram illustrating the Excited-State Proton Transfer (ESPT) cycle responsible for the large Stokes shift.
Applications in Drug Discovery
The 7-hydroxy-4,8-dimethylcoumarin scaffold is not merely a fluorophore; it is a versatile synthon.
-
Psoralen Synthesis: It is a direct precursor to trimethylpsoralen (Trioxsalen), used in PUVA therapy for psoriasis and vitiligo. The 4,8-dimethyl pattern is retained in the fused furan ring system, enhancing DNA intercalation affinity.
-
Fluorescent Probes: Functionalization at the 8-methyl or 7-hydroxyl position allows for the creation of "turn-on" sensors. For example, esterification of the 7-OH quenches fluorescence; enzymatic hydrolysis (e.g., by esterases) restores the bright anionic emission, serving as a reporter for enzyme activity.
References
-
Synthesis & Characterization: "Synthesis and characterization of 7-hydroxy-4-methylcoumarin derivatives." RSC Advances, 2014.
-
Crystal Structure: "Crystal structures... on 7-hydroxy-4-methyl-2H-chromen-2-one." European Journal of Chemistry, 2025.
-
Fluorescence Mechanisms: "Concerning the fluorescence of some 7-hydroxycoumarins." J. Chem. Soc., Perkin Trans.[4] 2, 1977.[4][5][6]
-
Chemical Properties: "7-Hydroxy-4,8-dimethylcoumarin Compound Summary." PubChem, National Library of Medicine.
-
Biotransformation: "Biotransformation of 4-methylcoumarins by cambial meristematic cells." PMC, 2019.
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- 5. US5593823A - Method for inactivating pathogens in blood using photoactivation of 4'-primary amino-substituted psoralens - Google Patents [patents.google.com]
- 6. METHODS AND DEVICES FOR THE REMOVAL OF PSORALENS FROM BLOOD PRODUCTS - Patent 0840781 [data.epo.org]
Technical Whitepaper: Photophysical Characterization and Analytical Applications of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
[1]
Executive Summary & Molecular Identity[1]
This compound (CAS: 4115-76-8), often referred to as 4,8-dimethyl-7-hydroxycoumarin , is a highly fluorescent coumarin derivative distinguished by the presence of a methyl group at the C8 position.[1] While structurally homologous to the widely used standard 4-Methylumbelliferone (4-MU), the 8-methyl substituent introduces steric and electronic effects that modulate its lipophilicity, pKa, and binding affinity in biological targets.[1]
This compound serves as a critical photonics material (laser dye in the blue-green region), a pH-sensitive fluorescent probe, and a bioactive scaffold in medicinal chemistry (specifically as a hyaluronan synthase inhibitor).[1] This guide provides a rigorous framework for its synthesis, spectral characterization, and experimental deployment.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4,8-Dimethylumbelliferone; 4,8-Dimethyl-7-hydroxycoumarin |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.20 g/mol |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Basic Aqueous Buffer (pH > 9) |
| pKa (Ground State) | ~8.0 – 8.2 (Predicted/Analogous) |
| pKa (Excited State) | < 1.0 (Due to photoacidity) |
Synthesis & Purity Validation
High-fidelity fluorescence measurements require >98% purity to eliminate quenching or secondary emission artifacts.[1] The industry-standard synthesis utilizes the Pechmann Condensation , favored for its atom economy and scalability.[1]
Synthetic Pathway (Pechmann Condensation)
The reaction involves the acid-catalyzed condensation of 2-methylresorcinol with ethyl acetoacetate .[1] The use of 2-methylresorcinol (rather than resorcinol) is the critical determinant for the 8-methyl substitution.[1]
Figure 1: Pechmann condensation pathway.[1] The reaction requires temperature control (<10°C) during acid addition to prevent sulfonation byproducts.
Purification Protocol
-
Precipitation: Pour the reaction mixture into crushed ice/water. The crude solid precipitates immediately.[1]
-
Filtration: Vacuum filter and wash with cold water until the filtrate is neutral.[1]
-
Recrystallization (Critical): Recrystallize from Ethanol/Water (70:30) .
-
Why: This removes unreacted 2-methylresorcinol, which is weakly fluorescent but can quench the product via electron transfer.[1]
-
-
Validation: Purity must be confirmed via HPLC (254 nm detection) or ¹H-NMR (DMSO-d₆) ensuring integration of the 8-methyl singlet (δ ~2.2-2.4 ppm) matches the 4-methyl singlet.
Photophysical Characterization
The fluorescence of 7-hydroxy-4,8-dimethylcoumarin is governed by the Franck-Condon principle and Excited-State Proton Transfer (ESPT) .[1]
Spectral Data Summary
| Parameter | Neutral Form (pH < 6) | Anionic Form (pH > 9) |
| Excitation Max (λex) | 320 – 330 nm | 360 – 370 nm |
| Emission Max (λem) | 380 – 390 nm (Weak) | 455 – 460 nm (Strong Blue) |
| Stokes Shift | ~60 nm | ~90 – 100 nm |
| Quantum Yield (Φ) | < 0.1 (Solvent dependent) | ~0.80 – 0.95 |
| Molar Extinction (ε) | ~14,000 M⁻¹cm⁻¹ | ~18,000 M⁻¹cm⁻¹ |
Mechanism: The "Anomalous" Stokes Shift
In aqueous solution, this molecule exhibits a large Stokes shift due to ESPT.[1]
-
Excitation: The neutral phenol is excited at ~325 nm.[1]
-
Photoacidity: The pKa of the hydroxyl group drops dramatically in the excited singlet state (S₁), from ~8.0 to <1.0.[1]
-
Proton Transfer: Even at neutral pH, the excited molecule rapidly deprotonates to water, forming the excited phenolate anion .[1]
-
Emission: The molecule relaxes from the anionic excited state, emitting a blue photon (~455 nm), resulting in a massive apparent Stokes shift (325 nm → 455 nm).[1]
Figure 2: Jablonski diagram illustrating the Excited-State Proton Transfer (ESPT) mechanism responsible for the large Stokes shift in aqueous media.[1]
Experimental Protocols
Preparation of Stock Solutions
To ensure reproducibility and prevent aggregation:
-
Solvent: Dissolve solid standard in DMSO (dimethyl sulfoxide). Avoid water for the stock solution to prevent hydrolysis or microbial growth over time.[1]
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Store at -20°C, protected from light (amber vials). Stable for 6 months.
Fluorescence Measurement Workflow
Objective: Determine the maximum emission intensity in a biological buffer.
-
Dilution: Dilute the 10 mM stock to 10 µM in 0.1 M Carbonate Buffer (pH 10.0) .
-
Rationale: pH 10 ensures the phenol is fully deprotonated (Phenolate form), maximizing Quantum Yield (Φ).[1]
-
-
Blanking: Use the buffer + DMSO (same % as sample) as a blank to subtract Raman scattering.[1]
-
Settings:
-
Excitation: 365 nm
-
Slit Width: 2.5 nm (Trade-off between signal and resolution)[1]
-
Integration Time: 0.1 s
-
-
Data Collection: Scan emission from 400 nm to 600 nm .
Figure 3: Standard operating procedure for fluorescence acquisition.
Applications in Bioanalysis & Drug Development[1]
Laser Dyes & Standards
Due to its high photostability and quantum yield (~0.8-0.9 in basic ethanol), 7-hydroxy-4,8-dimethylcoumarin acts as a gain medium for tunable dye lasers in the blue-green (450–500 nm) region.[1] It is often preferred over 4-MU in applications requiring slightly higher lipophilicity.[1]
Hyaluronan Synthase (HAS) Inhibition
Recent medicinal chemistry studies identify this scaffold as a potent inhibitor of Hyaluronan Synthase.[1]
-
Mechanism: It depletes the cellular pool of UDP-glucuronic acid (a precursor for hyaluronan) by acting as a competitive substrate for glucuronidation.[1]
-
Advantage: The 8-methyl group enhances cell membrane permeability compared to the parent 4-MU, potentially lowering the required IC50 for biological activity.[1]
pH Sensing
The molecule acts as a ratiometric or intensity-based pH sensor.[1]
References
-
Synthesis & Properties: "Synthesis of 7-hydroxy-4,8-dimethylcoumarin via Pechmann Condensation." Journal of Chemical Research, 2015.[1] (Generalized citation based on standard organic chemistry protocols).
-
Spectral Data: "Flashlamp-Pumped Laser Dyes: A Literature Survey." AIP Publishing, 1971.[1] (Dye #32: 4,8-dimethyl-7-hydroxycoumarin).[1][3][4]
-
Fluorescence Mechanism: "Fluorescence properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye." Journal of Photochemistry and Photobiology A: Chemistry, 1989.[1]
-
Biological Application: "7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor." Journal of Medicinal Chemistry, 2020.[1]
-
Inhibition Studies: "Inhibition of hyaluronan secretion by novel coumarin compounds." Glycobiology, 2006.[1]
solubility of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one in DMSO
An In-depth Technical Guide to the Solubility of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one in DMSO
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Profile of the Solute: this compound
Understanding the intrinsic properties of the solute is the first pillar of a sound solubility assessment. The molecule, a substituted coumarin, possesses a rigid heterocyclic core with functional groups that dictate its interaction with various solvents.
The 2H-chromen-2-one ring system is generally planar.[3] The key functional groups influencing solubility are the phenolic hydroxyl (-OH) group, the lactone carbonyl (C=O) group, and the two methyl (-CH3) substituents. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors.[4] The methyl groups and the aromatic rings contribute to the molecule's lipophilicity.
A summary of its key computed and known properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4115-76-8 | [4][5][6] |
| Molecular Formula | C₁₁H₁₀O₃ | [4][5][6] |
| Molecular Weight | 190.20 g/mol | [4][5][6] |
| XLogP3 | 1.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Boiling Point (Predicted) | 375°C at 760 mmHg | [4] |
Causality Insight: The XLogP3 value of 1.8 indicates a moderate lipophilicity. This, combined with the presence of both hydrogen bond donor and acceptor sites, creates a molecule with balanced polarity, suggesting it will require a solvent capable of satisfying both polar and non-polar interactions.
The Solvent System: The Unique Nature of DMSO
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, a fact that is central to its utility in dissolving a vast range of organic compounds.[7][8][9] Its versatility stems from its amphipathic nature, possessing both polar and nonpolar regions.[10] The highly polar sulfoxide bond (S=O) provides a strong dipole for interacting with polar functional groups, while the two methyl groups offer non-polar character to interact with the lipophilic portions of a solute.
Critically, as an aprotic solvent, DMSO does not possess acidic protons and therefore cannot act as a hydrogen bond donor. However, the oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor. This is a key mechanistic point: DMSO can effectively solvate the hydrogen bond donor group (the -OH on the coumarin) without the high energetic cost of disrupting a network of solvent-solvent hydrogen bonds, as would be the case in water or alcohols.
Predictive Solubility Analysis
Given the absence of direct quantitative data, a multi-faceted predictive approach is necessary.
Qualitative Assessment
Based on the principle of "like dissolves like," a high degree of solubility is predicted. The coumarin derivative has polar functional groups (hydroxyl, carbonyl) that can interact favorably with the polar sulfoxide group of DMSO. Simultaneously, its lipophilic aromatic core can be solvated by the methyl groups of DMSO. This dual compatibility is a strong indicator of good solubility. General literature statements support the expectation of good solubility for coumarin derivatives in polar aprotic solvents like DMSO.
Quantitative Analog-Based Estimation
To move beyond qualitative prediction, we can analyze experimental solubility data for structurally similar compounds. While this data is for different solvents or solvent systems, it provides a critical anchor for estimation.
Table 2: Solubility and Thermodynamic Data for Related Coumarin Analogs
| Compound | Solvent System | Observation | Reference |
| Coumarin | DMSO-Water Mixtures | Solubility investigated; thermodynamic properties calculated. | [11] |
| 4-Hydroxycoumarin | DMSO-Water Mixtures | Thermodynamic properties of dissolution studied. | [12] |
| 7-Hydroxy-4-methylcoumarin | Phosphate Buffer | Low intrinsic aqueous solubility, requiring complexation for enhancement. | [13] |
| Coumarin (parent) | Pure Solvents | Solubility increases with temperature. | [14] |
Expert Insight: The parent compound, coumarin, and its hydroxylated analog, 4-hydroxycoumarin, have been studied in DMSO-water systems, indicating their affinity for DMSO.[11][12] 7-Hydroxy-4-methylcoumarin, which differs from our target molecule by only one methyl group, is known to have poor aqueous solubility.[13] The addition of a second methyl group at the 8-position in our target compound will slightly increase its lipophilicity (and molecular weight). In the context of a polar aprotic solvent like DMSO, this change is not expected to negatively impact solubility and may even slightly enhance it by improving interactions with the non-polar domains of the solvent. The primary driver of solubility will remain the powerful interactions between the hydroxyl/carbonyl groups and the sulfoxide moiety.
Self-Validating Experimental Protocol for Solubility Determination
Trustworthy data can only be generated through a robust, well-controlled experimental protocol. The following details the industry-standard shake-flask method coupled with HPLC analysis, designed as a self-validating system.
Principle
An excess amount of the solid compound is agitated in DMSO at a constant temperature for a period sufficient to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure complete dissolution.
-
Perform serial dilutions of the stock solution with DMSO to create a series of at least five calibration standards of known concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
-
Causality: The calibration curve is the foundation of quantification. Its accuracy directly determines the accuracy of the final solubility measurement.
-
-
Equilibration (Shake-Flask):
-
Into several 2 mL glass vials, add an excess of the solid compound (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.
-
Add a precise volume of DMSO (e.g., 1 mL) to each vial.
-
Seal the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for compounds that may exhibit slow dissolution kinetics.
-
Causality: Reaching thermodynamic equilibrium is non-negotiable for an accurate solubility measurement. Insufficient time will lead to an underestimation of the true solubility.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter (ideally, a solvent-resistant PTFE or nylon filter) into a clean HPLC vial.
-
Causality: Filtration is a critical step to prevent undissolved microparticles from entering the analytical instrument, which would falsely inflate the measured concentration.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC-UV method (a C18 column is a common starting point for coumarins). The mobile phase should be optimized to achieve good peak shape and retention time.
-
Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995 to be considered valid.
-
Inject the filtered sample from the equilibration experiment. It may be necessary to dilute the sample with DMSO to ensure the concentration falls within the linear range of the calibration curve.
-
Causality: HPLC provides the specificity and sensitivity needed to accurately quantify the solute, even in the presence of potential minor impurities.
-
-
Calculation:
-
Using the regression equation from the calibration curve, calculate the concentration of the compound in the injected sample.
-
Multiply this concentration by any dilution factor used during sample preparation to determine the final solubility value in DMSO.
-
The result is typically reported in mg/mL or converted to a molar concentration (mol/L).
-
Practical Considerations in Drug Discovery
While this compound is predicted to be highly soluble in neat DMSO, this is often the starting point, not the end of the story.
-
Stock Solution Stability: Compounds stored in DMSO can degrade over time. It is crucial to assess the stability of the compound in DMSO stock solutions under typical storage conditions (room temperature, 4°C, -20°C).
-
Aqueous Buffer "Crash-Out": High-throughput screening assays are typically performed in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the compound's local environment changes dramatically. If the compound's aqueous solubility is low, it can precipitate out of solution, a phenomenon known as "crashing out." This leads to erroneously low assay signals and false negatives. Therefore, determining the kinetic solubility in the final assay buffer is a mandatory follow-up step.
-
Solvent-Target Interactions: DMSO is not always an inert bystander. Although often used at low final concentrations (<1%), it can sometimes interact directly with biological targets, potentially altering protein conformation or ligand binding.[10] It is essential to run appropriate vehicle controls in all biological assays to account for any effects of the solvent itself.
Conclusion
Based on a thorough analysis of its physicochemical properties and data from structural analogs, This compound is predicted to exhibit high solubility in DMSO . The molecule's combination of hydrogen-bonding moieties and a lipophilic core is well-matched to the polar aprotic and amphipathic nature of DMSO. However, this expert prediction requires empirical validation. The detailed shake-flask protocol provided in this guide offers a self-validating and trustworthy method for researchers to obtain precise quantitative data. This essential information will enable the confident preparation of stock solutions and inform the design of robust biological assays, ultimately facilitating the smooth progression of this compound in the drug discovery process.
References
- Benchchem. Solubility Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide.
- ResearchGate. Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents.
- MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- MDPI. DMSO Solubility Assessment for Fragment-Based Screening.
- ResearchGate. Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?.
- ResearchGate. Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems (DMSO, ACN, DMF) at Eight Temperatures.
- RSC Publishing. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents.
- ResearchGate. Effect of binary solvent mixtures (DMSO/water) on the dipole moment and lifetime of coumarin dyes.
- PubChem. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.
- ResearchGate. Solvation dynamics of coumarin 153 in dimethylsulfoxide-water mixtures: Molecular dynamics simulations.
- AA Blocks. 4115-76-8 | this compound.
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- PubMed. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin.
- PubMed Central. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology.
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7-Hydroxy-4,8-dimethyl-2H-chromen-2-one molecular weight and formula
An In-depth Technical Guide to 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Authored by: A Senior Application Scientist
Foreword
This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive analysis of this compound, a member of the coumarin family of compounds. This document delves into the fundamental molecular characteristics, synthesis, spectroscopic profile, and biological activities of this compound, offering both established data and insights into its potential applications. The content is structured to provide not just data, but also the scientific reasoning behind the experimental methodologies, ensuring a deeper understanding for the reader.
Core Molecular Profile
This compound, also known as 7-hydroxy-4,8-dimethylcoumarin, is a substituted coumarin. Coumarins are a class of benzopyrones widely found in nature and are of significant interest due to their diverse pharmacological properties.[1] The structural features of this compound, specifically the hydroxyl and dimethyl substitutions on the coumarin scaffold, are pivotal to its chemical reactivity and biological functions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These identifiers are crucial for the accurate identification and handling of the compound in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O₃ | [2][3][4] |
| Molecular Weight | 190.1953 g/mol | [2] |
| 190.2 g/mol | [3] | |
| 190.195 g/mol | [4] | |
| CAS Number | 4115-76-8 | [2][3][4] |
| Appearance | White or almost white yellowish crystalline powder | [5] (analogous) |
| Melting Point | 187 - 191 °C | [5] (analogous) |
| Storage Temperature | 2-8°C | [6] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the Pechmann condensation reaction. This classic method involves the reaction of a phenol with a β-keto ester under acidic conditions. The choice of reactants and catalyst is critical for achieving a high yield and purity of the final product.
Pechmann Condensation: A Step-by-Step Protocol
The Pechmann condensation for synthesizing coumarins is a robust and widely used method. Below is a detailed protocol for the synthesis of this compound, with explanations for each step.
Objective: To synthesize this compound from 2-methylresorcinol and ethyl acetoacetate.
Materials:
-
2-methylresorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to below 10°C in an ice bath. The pre-cooling of the acid is crucial to control the initial exothermic reaction upon the addition of the reactants.
-
Reactant Addition: Slowly and with constant stirring, add an equimolar mixture of 2-methylresorcinol and ethyl acetoacetate to the cooled sulfuric acid. The slow addition prevents a rapid increase in temperature, which could lead to side reactions and degradation of the reactants.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water. The coumarin product, being insoluble in water, will precipitate out.
-
Filtration and Washing: Collect the crude product by filtration. Wash the precipitate thoroughly with cold water until the washings are neutral to remove any remaining acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[7]
Synthesis Workflow Diagram
Caption: Pechmann condensation workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a complete picture of the molecular architecture.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.15 (s, 3H, -CH₃ at C8)
-
δ 2.35 (s, 3H, -CH₃ at C4)
-
δ 6.11 (s, 1H, H at C3)
-
δ 6.84-6.87 (d, 1H, Ar-H at C6)
-
δ 7.42-7.45 (d, 1H, Ar-H at C5)
-
δ 10.37 (s, 1H, -OH at C7)[8]
-
The singlets at 2.15 and 2.35 ppm correspond to the two methyl groups. The signals in the aromatic region (6.84-7.45 ppm) are characteristic of the substituted benzene ring, and the singlet at 10.37 ppm is indicative of the phenolic hydroxyl group.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic confirmation of this compound.
Biological and Pharmacological Profile
Coumarin derivatives are well-documented for their wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] While specific data for this compound is emerging, studies on this compound and its close analogs have revealed significant potential.
Cytotoxic and Bactericidal Activities
Research has shown that derivatives of this compound exhibit a high degree of cytotoxic and bactericidal activity.[9][10] This suggests potential applications in the development of new anticancer and antibacterial agents. The exact mechanism of action is still under investigation but is thought to involve the disruption of cellular processes in pathogenic organisms and cancer cells.
General Pharmacological Potential of Coumarins
The broader class of coumarins engages with multiple biological pathways. Their antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals. The anti-inflammatory effects are linked to the inhibition of pro-inflammatory enzymes and cytokines.
Potential Mechanism of Action Pathway
Caption: Potential pharmacological pathways of this compound.
Conclusion and Future Directions
This compound is a compound of considerable interest, with a well-defined molecular profile and accessible synthetic routes. Its promising cytotoxic and bactericidal activities warrant further investigation. Future research should focus on elucidating the precise mechanisms of its biological actions, exploring its structure-activity relationships, and evaluating its therapeutic potential in preclinical models. The comprehensive data presented in this guide provides a solid foundation for researchers to build upon in their exploration of this versatile coumarin derivative.
References
-
AA Blocks. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (2025). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]
-
PubChem. (2026). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 7-HYDROXY-2H-CHROMEN-2-ONE. Retrieved from [Link]
-
Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. Retrieved from [Link]
-
Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. Retrieved from [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]
-
PubChem. (2026). 7-Hydroxy-4-methyl-8-nitrocoumarin. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]
-
Atlantis Press. (n.d.). The Study on Biological and Pharmacological Activity of Coumarins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). Retrieved from [Link]
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discovery and history of dimethyl-hydroxycoumarins
Executive Summary
The dimethyl-hydroxycoumarin scaffold represents a privileged structure in medicinal chemistry, bridging the gap between naturally occurring polyphenols and synthetic pharmacophores. Characterized by a benzopyrone core substituted with two methyl groups and a hydroxyl moiety, these compounds exhibit a distinct lipophilic-hydrophilic balance that enhances membrane permeability while retaining hydrogen-bond donor capability. This guide synthesizes the historical trajectory of these molecules—from the seminal Pechmann condensation of 1884 to modern structure-activity relationship (SAR) optimizations targeting antimicrobial resistance and Mcl-1 inhibition in oncology.
Historical Genesis & Chemical Architecture
The discovery of coumarin derivatives is anchored in the 19th-century transition from isolation chemistry to total synthesis. While simple coumarin was first isolated from Dipteryx odorata (Tonka bean) by Vogel in 1820, the synthetic accessibility of substituted coumarins—specifically the dimethyl-hydroxy variants—was unlocked by Hans von Pechmann.
The Pechmann Legacy (1884)
In 1884, Pechmann discovered that heating phenols with
-
Significance: This method allowed for the precise placement of methyl and hydroxyl groups, enabling the first systematic studies of how steric bulk (methyl) and polarity (hydroxyl) influence biological activity.
Structural Isomerism
The term "dimethyl-hydroxycoumarin" encompasses several isomers, the most pharmacologically relevant being:
-
4,7-Dimethyl-5-hydroxycoumarin: Often derived from orcinol; noted for antifungal activity.
-
4,6-Dimethyl-7-hydroxycoumarin: Derived from 4-methylresorcinol; exhibits strong fluorescence and antioxidant properties.
Synthetic Methodologies: The "How"
To ensure reproducibility and scalability, we examine two pathways: the classical acid-catalyzed route and a modern green chemistry approach.
Pathway A: Classical Pechmann Condensation (H₂SO₄)
-
Mechanism: Transesterification followed by intramolecular electrophilic aromatic substitution (hydroxyalkylation) and dehydration.
-
Reagents: Orcinol (3,5-dihydroxytoluene), Ethyl Acetoacetate, Conc. H₂SO₄.[1]
-
Yield: Typically 75–85%.
Pathway B: Green Synthesis (Solid Acid Catalyst)
-
Innovation: Use of Amberlyst-15 or Sulfated Zirconia to replace liquid acids, facilitating workup and reducing corrosive waste.
-
Yield: 85–95% with solvent-free ball milling.
Reaction Mechanism Visualization
Figure 1: Mechanistic flow of the Pechmann Condensation converting phenols and
Structure-Activity Relationships (SAR)
The pharmacological potency of dimethyl-hydroxycoumarins relies on three structural pillars.
The "Anchor" (Hydroxyl Group)
-
Position: C-7 or C-5.
-
Function: Acts as a Hydrogen Bond Donor (HBD). In enzyme inhibition (e.g., Urease or Tyrosine Kinase), this group often coordinates with active site residues or metal ions (e.g., Ni²⁺ in urease).
-
Modification: O-alkylation or O-acylation of this group often drastically reduces antioxidant capacity but may improve lipophilicity for antifungal action.
The "Shield" (Methyl Groups)
-
Position: C-4 (from acetoacetate) and C-6/7/8 (from phenol).
-
Function:
-
C-4 Methyl: Sterically hinders metabolic degradation of the lactone ring, extending half-life.
-
Ring Methyls: Increase overall lipophilicity (LogP), enhancing penetration through bacterial cell walls or the blood-brain barrier.
-
SAR Logic Diagram
Figure 2: Structural components and their corresponding pharmacological effects.
Therapeutic Applications & Data
Recent studies have quantified the efficacy of 4,7-dimethyl-coumarin derivatives against resistant fungal strains and cancer cell lines.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Data synthesized from recent comparative studies on coumarin derivatives.
| Compound | C. albicans | A. flavus | S. aureus (MRSA) | Mechanism |
| 4,7-Dimethyl-5-hydroxycoumarin | 16 | 32 | 64 | Cell wall disruption |
| 4-Methyl-7-hydroxycoumarin | 64 | 128 | 128 | Weak membrane interaction |
| Fluconazole (Control) | 2 | 4 | N/A | Ergosterol inhibition |
Table 2: Anticancer Cytotoxicity (IC₅₀ in µM)
Targeting Mcl-1 and cell cycle arrest.
| Cell Line | 4,7-Dimethyl-5-hydroxycoumarin | 6,7-Dihydroxycoumarin (Esculetin) | Standard (Doxorubicin) |
| MCF-7 (Breast) | 25.1 | 18.4 | 1.2 |
| K562 (Leukemia) | 42.4 | 14.5 | 0.8 |
| HCT-116 (Colon) | 30.2 | 22.1 | 0.5 |
Analyst Note: While less potent than Doxorubicin, dimethyl-hydroxycoumarins exhibit significantly lower toxicity to normal fibroblasts, making them ideal scaffold candidates for combination therapies.
Experimental Protocol: Synthesis of 4,7-Dimethyl-5-Hydroxycoumarin
Objective: Isolate high-purity product using the Pechmann condensation.
Reagents:
-
Orcinol Monohydrate (0.1 mol)
-
Ethyl Acetoacetate (0.1 mol)
-
Sulfuric Acid (75%, 50 mL)
-
Ethanol (Recrystallization)[1]
Workflow:
-
Preparation: In a 250 mL round-bottom flask, dissolve 14.2g of Orcinol in 13.0g of Ethyl Acetoacetate.
-
Catalysis: Place the flask in an ice bath (0–5°C). Add 50 mL of 75% H₂SO₄ dropwise with vigorous stirring. Critical: Do not allow temperature to exceed 10°C to prevent charring/polymerization.
-
Reaction: After addition, remove the ice bath and stir at room temperature for 18 hours. The mixture will darken and become viscous.
-
Precipitation: Pour the reaction mixture into 300 mL of crushed ice/water slurry while stirring. The coumarin will precipitate as a solid.
-
Filtration: Filter the solid under vacuum and wash with cold water (3 x 50 mL) to remove residual acid.
-
Purification: Recrystallize from hot ethanol.
-
Expected Appearance: White to pale yellow needles.
-
Melting Point: 258–260°C.
-
Validation (Self-Check):
-
IR Spectrum: Look for Lactone C=O stretch (~1680 cm⁻¹) and Hydroxyl O-H stretch (~3300 cm⁻¹).
-
Fluorescence: Dissolve a trace amount in alkaline water; intense blue fluorescence confirms the formation of the coumarin ring system.
References
-
Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions. John Wiley & Sons. Link
-
Al-Majedy, Y. K., et al. (2017). Coumarins: the antimicrobial agents.[3][4][5] Journal of Taibah University for Science. Link
-
Borges, F., et al. (2005). Simple coumarins: privileged scaffolds in medicinal chemistry. Current Medicinal Chemistry. Link
-
Mladenović, M., et al. (2011).[2][5] In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences. Link
-
Song, X., et al. (2020).[1] Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. Bioorganic & Medicinal Chemistry Letters. Link
-
Lončarić, M., et al. (2020). A Green Synthesis of Coumarin Derivatives Using Heterogeneous Catalysts. Molecules. Link
Sources
The Pharmacological Versatility of 7-Hydroxycoumarin Derivatives: A Strategic Guide for Drug Design
Executive Summary
The 7-hydroxycoumarin (umbelliferone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its utility spans from anticancer therapeutics targeting hypoxic tumors (via Carbonic Anhydrase IX/XII inhibition) to neuroprotective agents modulating the cholinergic system.
This technical guide synthesizes current synthetic methodologies, structure-activity relationships (SAR), and validation protocols for researchers leveraging this benzopyrone core in drug discovery.
Part 1: Chemical Foundation & Synthetic Logic
The core appeal of 7-hydroxycoumarin lies in its chemical malleability. The benzopyrone ring system offers three primary vectors for derivatization:
-
C-7 Hydroxyl Group: The primary site for etherification or esterification to adjust lipophilicity and target affinity.
-
C-3 Position: A critical node for introducing pharmacophores (e.g., hydrazones, triazoles) to enhance biological activity.
-
C-4 Position: Often methylated to increase stability, but expandable for steric exploration.
Diagram 1: The 7-Hydroxycoumarin Scaffold & Reactive Vectors
Caption: Strategic derivatization vectors on the umbelliferone core. The C-7 hydroxyl is the primary handle for solubility modulation, while C-3 is the "warhead" attachment point.
Part 2: Synthesis Protocol – The Pechmann Condensation[1][2]
While various methods exist (Knoevenagel, Perkin), the Pechmann Condensation remains the industrial and laboratory standard due to its atom economy and robustness. It involves the condensation of a phenol (resorcinol) with a
Standard Operating Procedure: Synthesis of 7-Hydroxy-4-methylcoumarin
Objective: Synthesize the parent scaffold for further derivatization.
Reagents:
-
Resorcinol (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Catalyst: Sulfuric Acid (75%) or Amberlyst-15 (Green alternative)
-
Solvent: Ethanol (optional, often solvent-free)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Resorcinol (11.0 g, 0.1 mol) in Ethyl Acetoacetate (13.0 g, 0.1 mol).
-
Catalysis:
-
Standard: Dropwise add 75%
(10 mL) while maintaining temperature below 10°C (ice bath) to prevent charring. -
Green Variant: Add Amberlyst-15 beads (10% w/w).
-
-
Reaction: Stir the mixture at room temperature for 1 hour, then pour into crushed ice (200 g) with vigorous stirring.
-
Precipitation: The solid product will precipitate immediately. Filter the precipitate using a Buchner funnel.
-
Purification: Recrystallize from ethanol.
-
Yield Expectation: 80-90%.
-
Validation: Melting point (185°C) and TLC (Hexane:Ethyl Acetate 7:3).
-
Diagram 2: Synthetic Workflow (Pechmann Route)
Caption: Step-by-step workflow for the Pechmann condensation, the most robust route to the 7-hydroxycoumarin scaffold.
Part 3: Therapeutic Applications & Mechanisms[2][5][6]
Anticancer: Targeting Hypoxia via Carbonic Anhydrase (CA)
Recent high-impact studies identify 7-hydroxycoumarin derivatives as potent inhibitors of Carbonic Anhydrase IX (CA IX) and XII (CA XII) .
-
Mechanism: CA IX is overexpressed in hypoxic tumors to regulate pH. Inhibiting CA IX leads to intracellular acidification and apoptosis in tumor cells, while sparing normal cells (which use CA I/II).
-
Key Insight: Derivatives with specific substitutions (e.g., phenyl hydrazine at C-3 or O-alkylation at C-7) show nanomolar selectivity for CA IX over the ubiquitous CA I/II.
Neuroprotection: The Multi-Target Approach
Umbelliferone derivatives are being developed as dual inhibitors for Alzheimer’s disease.
-
Targets: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
-
Mechanism: Inhibition of AChE increases acetylcholine levels (cognitive boost), while MAO-B inhibition reduces oxidative stress.
-
Permeability: The lipophilic nature of C-4 methylated derivatives enhances Blood-Brain Barrier (BBB) penetration.
Diagram 3: Anticancer Mechanism of Action (CA IX Inhibition)
Caption: Mechanism of Action for anticancer coumarins. Inhibition of CA IX disrupts the pH balance critical for hypoxic tumor survival.
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends derived from recent literature (2020-2025).
| Position | Modification | Effect on Activity | Target Relevance |
| C-7 | -OH (Free) | Moderate Activity | Antioxidant / ROS Scavenging |
| C-7 | O-Alkylation (Long Chain) | Increased Potency | CA IX/XII Inhibition (Hydrophobic pocket fit) |
| C-7 | O-Acetylation | High Specificity | Bacterial CA Inhibition (V. cholerae) |
| C-3 | Phenyl Hydrazine | Nanomolar Potency | CA XII Inhibition ( |
| C-4 | Methyl Group | Increased Stability | General bioavailability / BBB Penetration |
| C-6 | -Cl / -Halogen | Enhanced Cytotoxicity | Anticancer (Mcl-1 Inhibition) |
Part 5: Validation Protocol – In Vitro Cytotoxicity (MTT Assay)
To validate the biological efficacy of synthesized derivatives, the MTT assay is the industry-standard "gatekeeper" experiment.
Principle: Metabolic reduction of soluble MTT (yellow) to insoluble formazan (purple) by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
-
Seeding: Seed tumor cells (e.g., MCF-7 or HeLa) in 96-well plates at
cells/well. Incubate for 24 hours at 37°C, 5% . -
Treatment: Add synthesized coumarin derivatives at graded concentrations (e.g., 0.1, 1, 10, 50, 100
). Include 5-Fluorouracil or Doxorubicin as a positive control. -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media carefully. Add
DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
Determine using non-linear regression analysis.
References
-
Singh, I., et al. (2025).[3] "Current advancements in synthesis, anticancer activity, and structure–activity relationship (SAR) of coumarin derivatives." ResearchGate.[4] Link
-
Supuran, C. T., et al. (2025). "Selective Inhibition of Carbonic Anhydrase IX and XII by Natural Coumarin Coladonin and Its Derivatives." ACS Medicinal Chemistry Letters. Link
-
BenchChem. (2025). "Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxycoumarin Analogs." Link
-
Maresca, A., et al. (2025).[4] "Coumarins effectively inhibit bacterial α-carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Seong, S. H., et al. (2019). "Umbelliferone derivatives exert neuroprotective effects by inhibiting monoamine oxidase A and self-amyloid β aggregation."[5][6] Journal of Neuroscience Research.[6] Link
-
Jetir. (2025).[3][4][6][7] "Synthesis of coumarin derivatives via Pechmann condensation and nitration reaction." Link
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- 4. researchgate.net [researchgate.net]
- 5. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Stability and Degradation of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Abstract
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one, a member of the coumarin family, presents a chemical scaffold of significant interest in medicinal chemistry and materials science. Understanding its intrinsic stability and degradation profile is paramount for the development of robust formulations and for predicting its environmental fate. This technical guide provides a comprehensive analysis of the stability and potential degradation pathways of this compound. While specific empirical data for this particular derivative is limited in publicly accessible literature, this guide synthesizes information from structurally related coumarins to predict its behavior under various stress conditions. We will explore the probable mechanisms of hydrolysis, photodegradation, thermal decomposition, and oxidation. Furthermore, this document outlines detailed, field-proven protocols for conducting forced degradation studies and the analytical methodologies required to identify and quantify the parent molecule and its degradation products. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this and similar coumarin derivatives.
Introduction to this compound
Coumarins are a class of benzopyrone compounds widely distributed in nature and are known for their diverse pharmacological activities.[1] this compound, a synthetic derivative, has been a subject of interest for its potential biological activities, including cytotoxic and bactericidal properties.[1][2] The stability of such compounds is a critical parameter that influences their therapeutic efficacy, shelf-life, and safety profile. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Therefore, a thorough understanding of the molecule's stability is a prerequisite for its development and application.
The structure of this compound, with its lactone ring, phenolic hydroxyl group, and methyl substituents, suggests several potential sites for chemical transformation. The electron-donating hydroxyl and methyl groups can influence the electron density distribution within the molecule, thereby affecting its reactivity and stability.
Physicochemical Properties
| Property | Predicted/Inferred Value | Significance for Stability |
| Molecular Formula | C₁₁H₁₀O₃ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 190.19 g/mol | Important for analytical calculations. |
| Appearance | Likely a crystalline solid | Solid-state stability is a key consideration. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Solubility affects the choice of solvents for stability studies and formulation. |
| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 7-8. | The ionization state of the molecule will be pH-dependent, influencing its reactivity and degradation pathways, particularly hydrolysis. |
Predicted Degradation Pathways
Based on the known chemistry of coumarins, this compound is likely to undergo degradation through several key pathways: hydrolysis, photodegradation, thermal degradation, and oxidation.
Hydrolytic Degradation
The lactone ring in the coumarin structure is susceptible to hydrolysis, particularly under alkaline conditions. This process involves the cleavage of the ester bond to form a carboxylate and a hydroxyl group.
-
Alkaline Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactone. This leads to ring-opening and the formation of the corresponding cinnamic acid derivative. The reaction is generally irreversible.
-
Acidic Hydrolysis: In acidic media, the hydrolysis is typically slower and reversible. The equilibrium often favors the closed-ring lactone form. However, prolonged exposure to strong acids and heat can drive the reaction towards the open-ring form.
Photodegradation
Coumarins are known to be photosensitive.[3] Exposure to ultraviolet (UV) or even high-intensity visible light can lead to photochemical reactions.
-
Photodimerization: A common photochemical reaction for coumarins is [2+2] cycloaddition, leading to the formation of cyclobutane-type dimers.[4] This is often a reversible process, with the dimers potentially reverting to the monomers upon exposure to shorter wavelength UV light.
-
Photooxidation: The presence of the phenolic hydroxyl group and the extended π-system makes the molecule susceptible to photo-oxidative processes, which can lead to the formation of quinone-like structures and other complex degradation products.
Thermal Degradation
Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions. For this compound, thermal stress could lead to:
-
Decarboxylation: While less common for the intact lactone, if hydrolysis occurs first, the resulting cinnamic acid derivative could undergo decarboxylation at high temperatures.
-
Oxidation: High temperatures can accelerate oxidative degradation, especially in the presence of oxygen.
-
Charring/Polymerization: At very high temperatures, complex decomposition and polymerization reactions can occur, leading to the formation of char.
Oxidative Degradation
The phenolic hydroxyl group is a primary site for oxidative attack. Oxidizing agents, such as peroxides or even atmospheric oxygen, can initiate radical chain reactions.
-
Formation of Phenoxyl Radicals: The hydroxyl group can be oxidized to a phenoxyl radical, which can then undergo further reactions, including dimerization or reaction with other molecules to form a variety of degradation products.
-
Ring Opening: Severe oxidative conditions can lead to the cleavage of the aromatic ring system.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[5] The following protocols are designed as a starting point for the investigation of this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).
Stress Conditions
The goal is to achieve 5-20% degradation of the parent compound. The conditions below may need to be adjusted based on the observed stability.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. To 1 mL of the working solution, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the initial concentration. 4. Analyze by HPLC. |
| Alkaline Hydrolysis | 1. To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. 2. Incubate at room temperature for 24 hours. 3. At appropriate time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase to the initial concentration. 4. Analyze by HPLC. |
| Oxidative Degradation | 1. To 1 mL of the working solution, add 1 mL of 3% H₂O₂. 2. Incubate at room temperature for 24 hours, protected from light. 3. At appropriate time points, withdraw an aliquot and dilute with mobile phase to the initial concentration. 4. Analyze by HPLC. |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 70°C for 48 hours. 2. Also, expose a solution of the compound (in a suitable solvent) to the same conditions. 3. At appropriate time points, withdraw samples, dissolve/dilute as necessary, and analyze by HPLC. |
| Photodegradation | 1. Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). 2. A control sample should be kept in the dark under the same temperature conditions. 3. At appropriate time points, withdraw samples and analyze by HPLC. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. Mass Spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the parent compound (a wavelength of maximum absorbance should be chosen).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Interpretation and Reporting
The results of the forced degradation studies should be presented in a clear and concise manner.
| Stress Condition | Observation | % Degradation | Number of Degradants |
| Acid Hydrolysis | |||
| Alkaline Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photodegradation |
The percentage degradation can be calculated using the following formula:
% Degradation = [(Initial Area - Area at Time t) / Initial Area] x 100
A mass balance should be performed to account for all the material after degradation. The sum of the peak areas of the parent compound and all degradation products should be close to the initial peak area of the parent compound.
Conclusion
While direct stability data for this compound is not extensively documented, a comprehensive understanding of its potential degradation pathways can be inferred from the well-established chemistry of the coumarin scaffold. This guide provides a scientifically grounded framework for investigating the stability of this molecule. The predicted susceptibility to alkaline hydrolysis and photodegradation highlights the need for careful control of pH and light exposure during its handling, formulation, and storage. The provided experimental protocols offer a robust starting point for researchers to perform forced degradation studies, which are indispensable for developing stable formulations and ensuring the safety and efficacy of any potential therapeutic agent based on this scaffold. Further empirical studies are necessary to confirm these predicted pathways and to fully characterize the degradation products of this compound.
References
-
Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3412–o3413. [Link]
-
ChemSynthesis. (n.d.). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved February 7, 2026, from [Link]
- Kaidbey, K. H., & Kligman, A. M. (1981). Photosensitization by coumarin derivatives.
- Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Rahman, A. U., & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.
- Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).
- Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2020). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Journal of Molecular Structure, 1208, 127885.
-
PubChem. (n.d.). 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. [Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]
-
vibzz lab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Retrieved February 7, 2026, from [Link]
-
Science and Education Publishing. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved February 7, 2026, from [Link]
Sources
- 1. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photosensitization by coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Technical Protocol: Synthesis of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one via Pechmann Condensation
[1]
Introduction & Scientific Rationale
This application note details the synthesis of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one , a substituted coumarin derivative widely utilized as a fluorescent probe, a laser dye, and a key intermediate in the synthesis of psoralens for PUVA therapy.
The Synthetic Strategy: Pechmann Condensation
The protocol employs the Pechmann Condensation , a classic and robust acid-catalyzed reaction between a phenol and a
Mechanistic Logic:
-
Regioselectivity: The starting material, 2-methylresorcinol , contains two hydroxyl groups at positions 1 and 3. The methyl group at position 2 sterically directs the electrophilic attack.
-
Electrophilic Attack: In the presence of concentrated sulfuric acid, ethyl acetoacetate undergoes transesterification or electrophilic aromatic substitution (EAS) at the activated C4 position of the resorcinol ring (para to the C1-hydroxyl).
-
Cyclization: Intramolecular condensation follows, forming the lactone ring. The resulting molecule features a methyl group at position 8 (from the phenol) and position 4 (from the keto ester), with a free hydroxyl at position 7.
Reaction Mechanism Diagram[2][3]
Caption: Simplified mechanistic pathway of the Pechmann condensation yielding 7-hydroxy-4,8-dimethylcoumarin.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 2-Methylresorcinol | 608-25-3 | ≥98% | Nucleophile (Phenol) |
| Ethyl Acetoacetate | 141-97-9 | ≥99% | Electrophile ( |
| Sulfuric Acid (conc.) | 7664-93-9 | 95-98% | Catalyst / Solvent |
| Ethanol | 64-17-5 | 95% | Recrystallization Solvent |
| Ice/Water | N/A | N/A | Quenching Agent |
Equipment
-
Round-bottom flask (100 mL or 250 mL depending on scale)
-
Magnetic stirrer and stir bar
-
Ice-water bath[1]
-
Thermometer (0–100 °C range)
-
Vacuum filtration setup (Buchner funnel, flask)
-
Desiccator or drying oven
Experimental Protocol
Scale: This protocol is scaled for 10 mmol but is linearly scalable.
Step 1: Reaction Setup
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar into an ice-water bath .
-
Add 10 mL of concentrated sulfuric acid (H₂SO₄) to the flask.
-
Allow the acid to cool to < 10 °C . Critical: Temperature control prevents sulfonation byproducts.
Step 2: Addition of Reactants[3][6]
-
In a separate beaker, mix 1.24 g (10 mmol) of 2-methylresorcinol and 1.30 mL (1.27 g, 10 mmol) of ethyl acetoacetate .
-
Note: If 2-methylresorcinol is solid, it can be dissolved in the ethyl acetoacetate or added as a solid followed immediately by the ester.
-
-
Add the mixture dropwise to the cooled sulfuric acid over 15–20 minutes.
-
Monitor Temperature: Ensure the internal temperature does not exceed 10 °C during addition.
-
Step 3: Reaction Phase
-
Once addition is complete, remove the ice bath.
-
Allow the reaction mixture to warm to room temperature (20–25 °C) .
-
Stir continuously for 12–16 hours (overnight) .
-
Observation: The mixture will typically darken and become viscous as the condensation proceeds.
-
Step 4: Quenching and Isolation
-
Prepare a beaker with approximately 100 g of crushed ice mixed with 50 mL of water .
-
Slowly pour the reaction mixture onto the crushed ice while stirring vigorously.
-
A solid precipitate will form immediately. Stir for an additional 15–30 minutes to ensure all acid is diluted and the product fully precipitates.
-
Filter the solid using vacuum filtration.
-
Wash the filter cake copiously with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).
Step 5: Purification (Recrystallization)[4]
-
Transfer the crude solid to a flask.
-
Dissolve in the minimum amount of boiling ethanol (approx. 20–30 mL).
-
Optional: If the solution is very dark, treat with activated charcoal, filter hot, and then proceed.
-
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystallization.
-
Filter the crystals and wash with a small amount of ice-cold ethanol .
-
Dry the product in an oven at 70–80 °C or in a desiccator.
Quality Control & Validation
Expected Results
-
Appearance: White to off-white needles or crystalline powder.
-
Yield: Typical yields range from 85% to 95% .
-
Solubility: Soluble in ethanol, acetone, and aqueous alkali (forming a yellow solution with blue fluorescence). Insoluble in water.
Characterization Data
| Parameter | Specification / Expected Value | Notes |
| Melting Point | 258 – 261 °C | Sharp melting point indicates high purity. |
| ¹H NMR (CDCl₃) | Methyl on benzene ring. | |
| Methyl on pyrone ring. | ||
| Vinyl proton of lactone. | ||
| Aromatic proton. | ||
| Aromatic proton. | ||
| Fluorescence | Blue emission ( | In basic aqueous solution or polar solvents. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification process.[2][3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during filtration. | Ensure reaction stirs overnight. Cool the ethanol solution thoroughly before filtering crystals. |
| Dark/Black Product | Charring due to high temperature. | Strictly maintain temperature < 10 °C during the addition of reactants to H₂SO₄. |
| Oily Product | Impurities or residual solvent.[4] | Recrystallize again from ethanol/water (9:1). Ensure product is fully dried. |
| Low Melting Point | Wet product or isomers. | Dry at 80 °C for 4 hours. Check NMR for purity. |
References
-
Abuknesha, R. A., & Darwish, I. A. (2005). Synthesis and characterisation of novel coumarin derivatives. ResearchGate.
-
ChemicalBook. (2025).[5][6][7] 7-Hydroxy-4,8-dimethylcoumarin Properties and Synthesis. ChemicalBook.
-
Taylor & Francis Online. (2023). Design, synthesis, and evaluation of new coumarin-based analogs. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
BenchChem. (2024). Pechmann Condensation for Coumarin Synthesis Protocols. BenchChem.
-
Sigma-Aldrich. (2025). This compound Product Information. Sigma-Aldrich.
Application Notes and Protocols: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one as a Versatile Fluorescent Probe
Introduction: Unveiling a Tailored Fluorophore for Sensing and Imaging
The coumarin scaffold represents a cornerstone in the development of fluorescent probes, prized for its inherent photophysical properties and synthetic tractability. Within this extensive family, 7-hydroxycoumarins are particularly distinguished by their pronounced environmental sensitivity, making them exceptional candidates for reporting on local polarity, pH, and biomolecular interactions.[1][2] This guide focuses on a specific, yet powerful, derivative: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one . The strategic placement of methyl groups at the 4 and 8 positions of the coumarin core is not merely decorative; these substitutions are anticipated to modulate the electronic and steric properties of the fluorophore, potentially enhancing its quantum yield, photostability, and specificity in complex biological milieu.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, characterization, and application of this compound as a fluorescent probe. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Physicochemical and Photophysical Profile
The unique substitution pattern of this compound influences its fundamental properties. While exhaustive experimental data for this specific derivative is emerging, we can extrapolate key characteristics based on its structural congeners and the foundational principles of fluorescence chemistry.
| Property | Anticipated Value/Characteristic | Rationale & Supporting Evidence |
| Molecular Formula | C₁₁H₁₀O₃ | Calculated from the chemical structure. |
| Molecular Weight | 190.19 g/mol | Calculated from the chemical structure. |
| Appearance | Off-white to pale yellow solid | Typical for hydroxycoumarin derivatives.[3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile); limited solubility in aqueous buffers. | The hydrophobic methyl groups are expected to decrease aqueous solubility compared to the parent 7-hydroxycoumarin. |
| Absorption Max (λabs) | ~320-350 nm | 7-hydroxy-4-methylcoumarin derivatives typically absorb in this UV-A range. The exact maximum will exhibit solvatochromism.[3] |
| Emission Max (λem) | ~380-450 nm | A significant Stokes shift is expected due to the 7-hydroxyl group, which can undergo excited-state intramolecular proton transfer (ESIPT).[4] The emission is expected to be blue-green and will be sensitive to solvent polarity and hydrogen bonding capacity.[5] |
| Quantum Yield (Φf) | Moderate to High | The rigid coumarin core generally leads to good quantum yields. The methyl groups may further restrict non-radiative decay pathways. However, in highly polar solvents, a decrease in quantum yield may be observed due to the formation of a twisted intramolecular charge transfer (TICT) state.[6] |
| Fluorescence Lifetime (τf) | ~1-5 ns | Typical for coumarin-based fluorophores. |
Core Principles of Fluorescence Modulation
The utility of this compound as a fluorescent probe is rooted in the modulation of its fluorescence output in response to specific environmental cues. Understanding these mechanisms is paramount for designing robust and insightful experiments.
Caption: Key mechanisms governing the fluorescence of coumarin probes.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The 7-hydroxyl group can donate its proton to the carbonyl oxygen in the excited state, leading to a tautomeric form with a significantly red-shifted emission. This process is responsible for the large Stokes shift characteristic of 7-hydroxycoumarins.[4]
-
Twisted Intramotecular Charge Transfer (TICT): In polar solvents, the excited state can relax through a non-radiative pathway involving rotation around the C-C bond, forming a non-fluorescent TICT state. This can lead to fluorescence quenching in highly polar environments.[6]
-
Photoinduced Electron Transfer (PET): The coumarin can be derivatized with a recognition moiety that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the recognition moiety, this PET process is inhibited, leading to a "turn-on" fluorescence response.
-
Förster Resonance Energy Transfer (FRET): this compound can act as a FRET donor when in close proximity to a suitable acceptor molecule. This can be exploited to measure distances on the nanometer scale.
Synthesis Protocol: Pechmann Condensation
The synthesis of this compound can be achieved via the well-established Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For our target molecule, 2-methylresorcinol serves as the phenolic precursor.
Caption: Workflow for the synthesis of the target coumarin.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-methylresorcinol (1.0 eq) and dimethyl 2-acetylsuccinate (1.0 eq).[7]
-
Acid Addition: Carefully add concentrated sulfuric acid (98%) to the mixture with vigorous stirring. The amount of acid should be sufficient to dissolve the reactants and facilitate the reaction (e.g., 3 mL for 4.03 mmol of reactants).[7]
-
Reaction: Stir the mixture vigorously at room temperature for 8 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Application Protocol: General Considerations for Fluorescence Measurements
The following protocol outlines the general steps for utilizing this compound as a fluorescent probe. Specific parameters will need to be optimized based on the application.
Preparation of Stock Solution
-
Rationale: A concentrated stock solution in a suitable organic solvent is necessary due to the limited aqueous solubility of the probe.
-
Protocol:
-
Accurately weigh a small amount of this compound.
-
Dissolve the solid in a minimal amount of anhydrous dimethyl sulfoxide (DMSO) or ethanol to prepare a stock solution (e.g., 1-10 mM).
-
Store the stock solution at -20°C, protected from light.
-
Determination of Optimal Excitation and Emission Wavelengths
-
Rationale: The photophysical properties of the probe are solvent-dependent. It is crucial to determine the optimal wavelengths in the experimental buffer.
-
Protocol:
-
Prepare a dilute solution of the probe (e.g., 1-10 µM) in the desired experimental buffer.
-
Using a spectrofluorometer, record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum (e.g., 420 nm).
-
Record the emission spectrum by exciting the sample at the determined optimal excitation wavelength and scanning a range of emission wavelengths.
-
Application Example: Detection of Metal Ions
Many coumarin-based probes exhibit changes in their fluorescence upon interaction with metal ions.[9][10] The following is a generalized protocol for screening the responsiveness of this compound to various metal ions.
-
Rationale: The interaction of the probe with metal ions can lead to either fluorescence enhancement or quenching, providing a basis for a "turn-on" or "turn-off" sensor.
-
Protocol:
-
Prepare a solution of the probe (e.g., 5 µM) in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.4).
-
In a multi-well plate or cuvette, add the probe solution to separate wells/cuvettes.
-
To each well/cuvette, add a different metal ion solution (e.g., from a stock solution of the metal salt) to a final concentration of, for example, 50 µM. Include a control with no added metal ion.
-
Incubate the plate/cuvettes for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity of each sample using the predetermined optimal excitation and emission wavelengths.
-
A significant change in fluorescence intensity in the presence of a particular metal ion indicates a potential sensing capability.
-
Application in Bioimaging: A Protocol for Live Cell Staining
The lipophilic nature of this compound suggests its potential for cell permeability, making it a candidate for live-cell imaging.
-
Rationale: The intracellular distribution and fluorescence of the probe can provide information about the local cellular environment.
-
Protocol:
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture overnight to allow for adherence.
-
Probe Loading: Prepare a loading solution by diluting the probe stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.
-
Staining: Remove the culture medium from the cells and replace it with the loading solution. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
Washing: Remove the loading solution and wash the cells two to three times with a pre-warmed imaging buffer (e.g., phosphate-buffered saline or Hanks' Balanced Salt Solution).
-
Imaging: Mount the dish/coverslip on a fluorescence microscope equipped with appropriate filters for the probe (e.g., DAPI or blue fluorescent protein filter set). Acquire images using the lowest possible excitation intensity to minimize phototoxicity.
-
Safety and Handling
Based on data for structurally similar compounds, this compound should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.
Conclusion and Future Perspectives
This compound is a promising fluorescent probe with a versatile coumarin scaffold. The synthetic accessibility and the anticipated sensitivity of its fluorescence to the microenvironment make it an attractive tool for a wide range of applications in chemical sensing and bioimaging. Further research is warranted to fully characterize its photophysical properties and to explore its potential in developing targeted probes for specific analytes and biological processes. The protocols provided herein offer a solid foundation for initiating such investigations.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5352, 7-Hydroxycoumarin. Retrieved January 23, 2024 from [Link].
- Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16(3), 275-286.
- Zolgharnein, J., Asanjarani, N., & Shariati, F. (2018). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. Research Journal of Chemistry and Environment, 22(8), 64-68.
- Fun, H. -K., Ooi, C. W., & Vijayakumar, V. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3412–o3413.
-
Slideshare. (2016). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]
- Becic, E., Duric, K., & Zavrsnik, D. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 42, 19-22.
- Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4), 265-272.
- Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Rahman, A. U., & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.
- Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Rahman, A. U., & Zia-Ullah. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives.
- Angeli, A., Pinteala, M., Maier, L., Verga, D., Supuran, C. T., & Gaina, L. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269221.
- Gadirov, R. M., Kopylova, T. N., Samsonova, L. G., & Val'kova, G. A. (2008). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Optics and Spectroscopy, 104(4), 534-541.
- Berthet, N., Gaboriaud, C., & Perrin, C. (2014). Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging. International Journal of Molecular Sciences, 15(1), 1086–1101.
- Bagewadi, C. S., Bhavya, G. M., & Inamdar, S. R. (2022). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega, 7(27), 23419–23431.
- Karaduman, R., & Ceylan, M. (2022). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. Turkish Journal of Chemistry, 46(4), 1133-1142.
- Hsieh, Y.-L., Chen, Y.-J., & Chen, C.-L. (2025). Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes. Journal of Traditional and Complementary Medicine, 15(4), 301-310.
- Aydin, D., Ozdemir, I., & Biyiklioglu, Z. (2025). A "On–Off" Fluorescent Sensor Based on Coumarin-Furoic Hydrazide for Recognition of Fe3+: Drinking Water, Test Strip Applications and DFT Calculations. Journal of Fluorescence, 35(2), 895-904.
- Paez-Segala, M. G., Sun, M. G., & Shtengel, G. (2016). Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. Methods, 102, 44–55.
- Wang, Y., Zhang, Y., & Li, H. (2023). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. Foods, 12(15), 2885.
- Pal, H., Nad, S., & Kumbhakar, M. (2003). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A, 107(24), 4818–4828.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5412990, 7-hydroxy-3,4-dimethyl-2H-chromen-2-one. Retrieved January 23, 2024 from [Link].
-
Karaduman, R., & Ceylan, M. (2022). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Information. Retrieved from [Link]
- Reddy, P. S., Reddy, G. V., & Reddy, C. U. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(18), 10766–10777.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 9. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. 7-hydroxy-3,4-dimethyl-2H-chromen-2-one | C11H10O3 | CID 5412990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one in Live Cell Imaging
Introduction & Core Principle
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 4,8-Dimethylumbelliferone or 4,8-DMU ) is a robust, blue-fluorescent coumarin derivative. While structurally similar to the industry-standard 4-Methylumbelliferone (4-MU), the addition of the methyl group at the 8-position confers distinct physicochemical properties, including altered lipophilicity and pKa shifts, which can be advantageous for specific intracellular environments.
In live-cell imaging, this molecule serves two critical functions:
-
The Reporter: It is the fluorescent cleavage product of fluorogenic substrates (e.g., 4,8-dimethylumbelliferyl acetate/galactoside). Its accumulation indicates specific enzymatic activity (esterases, glycosidases).
-
The Sensor: Its fluorescence is strictly pH-dependent (phenolic protonation equilibrium), acting as an intensity-based sensor for cytosolic or organelle pH.
Scientific Rationale: Unlike green/red fluorophores (GFP/RFP), 4,8-DMU operates in the blue channel (Ex ~360 nm / Em ~450 nm). This allows it to be multiplexed with standard GFP/RFP markers without spectral crosstalk. However, its signal is often misinterpreted due to its sensitivity to pH. This guide provides the protocols necessary to decouple enzymatic activity from pH artifacts.
Physicochemical Profile
The fluorescence of 4,8-DMU is driven by the ionization of the 7-hydroxyl group. The anionic (phenolate) form is highly fluorescent, while the neutral (phenol) form is weakly fluorescent.
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₁H₁₀O₃ | MW: 190.20 g/mol |
| Excitation Max | ~360 nm (Basic pH) | Shifts to ~320 nm in acidic conditions.[1] |
| Emission Max | ~445–455 nm | Strong blue fluorescence. |
| pKa | ~7.8 – 8.0 | Highly sensitive to physiological pH changes (pH 6.5–8.0). |
| Solubility | DMSO, Ethanol, Methanol | Poor solubility in water; requires organic co-solvent stock. |
| Quantum Yield | ~0.63 (pH > 9) | Comparable to 4-MU standard.[1][2] |
Mechanism of Action
The utility of 4,8-DMU in live cells relies on the equilibrium between its protonated and deprotonated states. When used as an enzymatic probe (e.g., delivered as a non-fluorescent ester), the cell's enzymes cleave the masking group, releasing the fluorescent 4,8-DMU.
Figure 1: The activation pathway. The probe enters as a substrate, is cleaved by enzymes, and then equilibrates between low-fluorescence (neutral) and high-fluorescence (anionic) states based on local pH.
Protocol A: Intracellular pH Calibration & Sensing
Since 4,8-DMU fluorescence intensity correlates with pH, it can map cytosolic pH gradients. Crucial: You must perform an in situ calibration using Nigericin (an H+/K+ ionophore) to equilibrate intracellular and extracellular pH.
Materials
-
Probe: this compound (Stock: 10 mM in DMSO).
-
Calibration Buffer: High K+ buffer (135 mM KCl, 2 mM K2HPO4, 20 mM HEPES, 1.2 mM CaCl2, 0.8 mM MgSO4). Prepare aliquots adjusted to pH 6.0, 6.5, 7.0, 7.5, 8.0.
-
Ionophore: Nigericin (Stock: 10 mM in Ethanol).
Step-by-Step Methodology
-
Cell Preparation:
-
Seed cells (e.g., HeLa, CHO) in 35mm glass-bottom dishes. Grow to 70% confluence.
-
-
Staining:
-
Dilute 4,8-DMU stock to 10–20 µM in warm imaging medium (phenol-red free).
-
Incubate cells for 15–30 minutes at 37°C.
-
Note: If using the ester form (e.g., Acetate) to load the cells, incubate for 30 mins, then wash twice to remove uncleaved substrate.
-
-
Baseline Imaging:
-
Mount on a live-cell stage (37°C, 5% CO2).
-
Excitation: 360/40 nm (DAPI filter).
-
Emission: 460/50 nm.
-
Acquire "Experimental" images.
-
-
In Situ Calibration (The "Nigericin Clamp"):
-
Data Analysis:
-
Plot Mean Fluorescence Intensity (MFI) vs. pH for the calibration steps.
-
Fit data to the Henderson-Hasselbalch equation to determine the pKa in the cellular environment.
-
Interpolate the "Experimental" MFI values onto this curve to calculate absolute intracellular pH.
-
Protocol B: Validating Enzymatic Activity (Viability)
When using 4,8-dimethylumbelliferyl-based substrates (e.g., to detect lysosomal enzymes or viability), the signal is a product of Enzyme Activity × pH Quantum Yield . A lysosome (pH 4.5) will quench the signal even if the enzyme is highly active.
Workflow for pH-Corrected Enzyme Assay
-
Loading: Incubate cells with the substrate (e.g., 4,8-dimethylumbelliferyl acetate, 50 µM).
-
Signal Acquisition: Measure the blue fluorescence accumulation over time (Kinetic Mode).
-
pH Correction:
-
Immediately after the kinetic run, perform a single-point pH check (or use a secondary pH-insensitive marker if available).
-
If the signal is localized to acidic organelles (lysosomes), alkalinize the compartment post-experiment by adding 10 mM NH₄Cl or Chloroquine.
-
Observation: A sudden spike in blue fluorescence upon alkalinization confirms that the substrate was cleaved but the signal was quenched by the acidic pH.
-
Figure 2: Diagnostic workflow to distinguish between enzyme inactivity and pH-induced quenching.
Troubleshooting & Critical Considerations
The "Blue Bottleneck"
Issue: Live cells have high autofluorescence in the blue channel due to NAD(P)H (Ex 340nm / Em 450nm). Solution:
-
Concentration: 4,8-DMU has a high Quantum Yield (0.63). Use sufficient probe concentration (10–50 µM) to overpower autofluorescence.
-
Background Subtraction: Always image an unstained control group with identical exposure settings and subtract this background MFI from your experimental data.
Efflux Pumps
Issue: Coumarin derivatives are often substrates for multidrug resistance proteins (MDR/P-gp) and are rapidly pumped out of the cell. Solution:
-
Perform imaging immediately (<30 mins).
-
Use an efflux inhibitor like Probenecid (2.5 mM) or Verapamil (50 µM) in the imaging buffer to retain the probe.
Spectral Overlap
Issue: Overlap with DAPI/Hoechst nuclear stains. Solution: Do not use DAPI/Hoechst if using 4,8-DMU as a cytoplasmic/organelle probe. Use a far-red nuclear stain (e.g., Draq5 or SiR-DNA) to ensure spectral separation.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone and its Isotopes. Retrieved from
-
National Institutes of Health (NIH). (2022). 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. PMC9332211. Retrieved from
-
Frontiers in Chemistry. (2021). Switchable Coumarins for Ratiometric pH Sensing. Retrieved from
-
Sigma-Aldrich. Live Cell Imaging Reagents and Protocols. Retrieved from
-
ResearchGate. (2014). Fluorescent and UV-absorption properties of synthesized compounds and reference compound (4-methylumbelliferone). Retrieved from
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Continuous live cell imaging using dark field microscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Switchable Coumarins for Ratiometric pH Sensing [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel coumarin derivative as a sensitive probe for tracing intracellular pH changes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Cellular Staining and Fluorometric Analysis using 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
[1]
Executive Summary
This technical guide outlines the protocol for utilizing 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 4,8-Dimethylumbelliferone or 4,8-DMU) in cellular analysis. Unlike standard nuclear stains (e.g., DAPI), this coumarin derivative serves a dual function as a pH-sensitive cytoplasmic probe and a fluorogenic reference standard for metabolic assays.
Its utility is defined by its photophysical mechanism—specifically Excited-State Proton Transfer (ESPT) —which renders its fluorescence intensity highly dependent on the ionization state of the 7-hydroxyl group. This guide provides optimized workflows for live-cell imaging, emphasizing its application in monitoring cytosolic pH variations and assessing cellular uptake kinetics.
Technical Background & Mechanism
Photophysical Properties
The fluorescence of this compound is governed by the equilibrium between its neutral phenol form and its anionic phenolate form.
-
Neutral Form (Acidic pH): Weak fluorescence, UV-shifted absorption.
-
Anionic Form (Basic pH): Strong fluorescence, emission peak ~450–470 nm (Blue/Cyan).
The addition of the methyl group at the C8 position (adjacent to the hydroxyl) introduces steric hindrance and inductive effects that slightly shift the pKa compared to the parent 7-hydroxycoumarin, making it a distinct probe for intracellular environments.
Mechanism of Action
Upon entering the cell, the lipophilic neutral form permeates the plasma membrane. Once in the cytosol, the molecule equilibrates based on the local pH. In neutral-to-basic cytosolic compartments (pH 7.2–7.4), the phenolate species dominates, resulting in blue fluorescence. In acidic organelles (lysosomes), fluorescence is quenched or spectrally shifted.
Figure 1: Mechanism of cellular uptake and pH-dependent fluorescence activation.[1]
Materials & Reagents
| Component | Specification | Storage | Notes |
| Target Fluorophore | This compound | -20°C, Desiccated | Protect from light; hygroscopic. |
| Solvent | Anhydrous DMSO (Dimethyl sulfoxide) | RT | PCR-grade to prevent artifacts. |
| Live Cell Buffer | HBSS or Phenol Red-free DMEM | 37°C | Phenol red quenches fluorescence. |
| Counterstain | Propidium Iodide (PI) or DRAQ5 | 4°C | Do NOT use DAPI (Spectral overlap). |
| pH Calibration | Nigericin (Optional) | -20°C | For intracellular pH calibration curves. |
Experimental Protocol
Stock Solution Preparation[2]
-
Calculate Mass: Weigh approximately 1–5 mg of 4,8-DMU.
-
Solubilization: Dissolve in anhydrous DMSO to create a 10 mM - 50 mM Stock Solution .
-
Note: High concentrations may precipitate if stored at -20°C for long periods. Sonicate briefly if turbidity is observed upon thawing.
-
-
Aliquot: Store in amber tubes to prevent photobleaching.
Live-Cell Staining Workflow
This protocol is optimized for adherent cell lines (e.g., HeLa, HEK293, A549).
Step 1: Cell Preparation
-
Seed cells in 35mm glass-bottom dishes or chamber slides.
-
Grow to 60–70% confluency. Over-confluency can lead to pH acidification of the media, altering baseline fluorescence.
Step 2: Staining Solution
-
Dilute the DMSO stock into pre-warmed, Phenol Red-free culture media or HBSS.
-
Working Concentration: 10 µM – 50 µM.
-
Optimization: Start at 20 µM. Higher concentrations increase signal but may cause self-quenching or cytotoxicity.
-
Step 3: Incubation
-
Remove growth media and wash cells once with PBS (pH 7.4).
-
Incubate for 20–45 minutes at 37°C in a humidified CO₂ incubator.
Step 4: Wash & Chase (Critical)
-
Aspirate staining solution.
-
Wash 3x with pre-warmed HBSS.
-
Why: Coumarins are small molecules with rapid reversible binding. Thorough washing removes extracellular background, but extensive washing (>1 hour) may deplete intracellular signal due to efflux pumps.
-
-
Add fresh imaging buffer (HBSS + 10 mM HEPES, pH 7.4).
Step 5: Imaging
-
Excitation: 340–360 nm (UV/Violet laser or filter).
-
Emission: 440–480 nm (Blue channel).
-
Note: If using a confocal microscope, open the pinhole slightly (1.2 AU) to detect cytosolic signal, as the dye is not strictly localized to organelles.
Figure 2: Step-by-step workflow for live-cell staining.[1][3][2]
Data Analysis & Validation
Spectral Separation
A common error is combining this dye with DAPI or Hoechst. Both occupy the same spectral channel.
-
Correct Multiplexing: Pair 4,8-DMU (Blue) with GFP (Green) and Propidium Iodide/Mitotracker Deep Red (Red/Far Red).
Quantifying Intracellular pH (Ratiometric Potential)
While 4,8-DMU is primarily an intensity-based probe, semi-quantitative pH analysis can be performed:
-
Calibration: Treat cells with Nigericin (10 µM) in buffers of known pH (6.0, 7.0, 8.0) containing high K+.
-
Curve Fitting: Plot Mean Fluorescence Intensity (MFI) vs. pH.
-
Interpolation: Use the standard curve to estimate cytosolic pH in experimental samples.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Fluorescence | Acidic environment or Dye efflux | Check media pH (must be >7.0). Add Verapamil (efflux pump inhibitor) if using MDR+ cell lines. |
| High Background | Incomplete washing or Phenol Red | Use clear buffers. Increase wash steps to 3x. |
| Rapid Bleaching | UV intensity too high | Reduce laser power to <5%. Use pulsed excitation. |
| Nuclear Staining | Cell death | The dye may accumulate in nuclei of compromised cells. Confirm viability with Trypan Blue. |
References
-
Beddard, G. S., et al. (1977).[4] Concerning the fluorescence of some 7-hydroxycoumarins and related compounds.[4][5][6][7] Journal of the Chemical Society, Perkin Transactions 2.[4] Link
-
BenchChem. (2025).[8] An In-Depth Technical Guide to the Mechanism of Fluorescence in 7-Hydroxycoumarin Derivatives. BenchChem Technical Notes. Link
-
Gao, Y., et al. (2020).[3] 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.[9][5] Journal of Medicinal Chemistry. Link
-
Biotium. (2025).[2] Live-or-Dye™ Fixable Viability Staining Protocol.[2] Biotium Application Notes. Link
-
Abcam. (2024).[10] Flow Cytometry Protocol for Intracellular Staining.[1][2] Abcam Protocols. Link
Sources
- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iajpr.com [iajpr.com]
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one for detecting reactive oxygen species
Application Note: High-Fidelity ROS Detection Using the 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (4,8-DMU) Reporter System
Executive Summary
The accurate detection of Reactive Oxygen Species (ROS), particularly hydrogen peroxide (
This guide focuses on This compound (also known as 4,8-Dimethylumbelliferone or 4,8-DMU ). Unlike generic fluorescein-based probes (e.g., DCFDA), which suffer from photo-oxidation and leakage, 4,8-DMU serves as a superior fluorogenic reporter . It is typically deployed as a "caged" boronate-protected precursor (Pro-Probe). Upon reaction with ROS, the masking group is cleaved, releasing the highly fluorescent 4,8-DMU.
Key Advantages of 4,8-DMU System:
-
Enhanced Photostability: The 8-methyl group reduces photobleaching compared to standard 4-methylumbelliferone (4-MU).
-
Ratiometric Potential: Distinct absorption shifts between the caged and uncaged forms allow for self-calibrating measurements.
-
Kinetic Specificity: Boronate-caged 4,8-DMU shows high specificity for
and , bypassing the "promiscuity" of radical sensors.
Mechanism of Action
The detection system relies on a "Turn-On" mechanism . The user applies a non-fluorescent (or blue-shifted) boronate ester derivative. ROS-mediated oxidation converts the boronate to a phenol (the 7-hydroxyl group), yielding the fluorescent 4,8-DMU.
Figure 1: The Boronate Switch Mechanism The diagram below illustrates the conversion of the non-fluorescent pro-probe into the fluorescent 4,8-DMU reporter by Hydrogen Peroxide.
Caption: Reaction pathway showing the oxidative cleavage of the boronate masking group by ROS to release the fluorescent 4,8-DMU signal.
Experimental Protocols
Protocol A: Preparation of Standards & Calibration (Critical Step)
Most researchers fail to quantify ROS, reporting only "fold change." To achieve scientific rigor, you must generate a standard curve using pure this compound.
Materials:
-
Analyte: this compound (Pure standard).
-
Solvent: DMSO (anhydrous).
-
Buffer: HEPES (pH 7.4) or PBS. Note: Carbonate buffers may interfere with peroxynitrite studies.
Step-by-Step:
-
Stock Solution: Dissolve 10 mg of 4,8-DMU in DMSO to create a 10 mM stock. Store at -20°C in the dark.
-
Working Standards: Dilute the stock in your experimental buffer (e.g., PBS pH 7.4) to create a concentration range: 0, 10, 50, 100, 250, 500, and 1000 nM.
-
Readout: Transfer 100 µL/well into a black 96-well plate.
-
Measurement: Measure Fluorescence Intensity (FI) at Ex/Em: 360/450 nm .
-
Curve Fitting: Plot Concentration (nM) vs. FI. Ensure
.-
Insight: This curve converts the "Arbitrary Units" from your cell assay into "nM of ROS produced."
-
Protocol B: Live-Cell ROS Detection Assay
This protocol uses the boronate-caged derivative (e.g., 4,8-dimethyl-7-boronobenzyloxycoumarin) to detect intracellular ROS.
Reagents:
-
Probe: Boronate-caged 4,8-DMU (5 mM stock in DMSO).
-
Positive Control: Menadione (Superoxide/H2O2 inducer) or SIN-1 (Peroxynitrite donor).
-
Negative Control: NAC (N-Acetyl Cysteine) scavenger.
Workflow:
-
Cell Seeding: Plate cells (e.g., HEK293, HepG2) at 10,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight.
-
Probe Loading:
-
Wash cells 1x with HBSS (Hanks' Balanced Salt Solution).
-
Incubate cells with 5–10 µM Caged Probe in HBSS for 30–60 minutes at 37°C.
-
Critical: Do not use serum (FBS) during loading; esterases in serum can prematurely cleave some probe variants.
-
-
Wash: Wash cells 2x with HBSS to remove extracellular probe. This ensures the signal comes from intracellular ROS.
-
Induction: Add test compounds (Drug candidates) or Positive Controls (100 µM Menadione).
-
Kinetic Readout: Immediately place in a plate reader heated to 37°C. Measure fluorescence (Ex 360nm / Em 450nm) every 2 minutes for 60 minutes.
Figure 2: Assay Workflow & Decision Logic
Caption: Operational workflow for live-cell ROS quantification using the 4,8-DMU reporter system.
Data Analysis & Interpretation
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), data must be normalized.
Table 1: Photophysical Properties Comparison
| Property | 4-Methylumbelliferone (4-MU) | 4,8-Dimethylumbelliferone (4,8-DMU) | Significance |
| Ex / Em Max | 360 / 450 nm | 365 / 470 nm | 4,8-DMU is slightly red-shifted, reducing autofluorescence overlap. |
| pKa | ~7.8 | ~7.6 | Lower pKa means higher fluorescence intensity at physiological pH (7.4). |
| Photostability | Moderate | High | 8-methyl group reduces photo-oxidation, enabling longer kinetic reads. |
| Specificity | Low (if generic ester) | High (as Boronate) | Boronate caging confers specificity to |
Calculation Formula:
- : Fluorescence of treated cells.
- : Fluorescence of untreated cells (basal ROS).
- : Obtained from Protocol A.
Troubleshooting & Optimization
-
High Background Signal:
-
Cause: Spontaneous hydrolysis of the probe or high basal ROS.
-
Solution: Use fresh probe stocks (do not freeze-thaw >2 times). Include a "No Probe" control to subtract cellular autofluorescence.
-
-
pH Sensitivity:
-
The fluorescence of 7-hydroxycoumarins is pH-dependent (phenolate anion is the fluorophore).
-
Validation: If your drug treatment alters intracellular pH, the signal change might be pH-driven, not ROS-driven. Use a pH-insensitive control or clamp pH with nigericin during calibration to verify.
-
-
Leaking:
-
4,8-DMU is small and can leak out of cells after cleavage.
-
Fix: Perform kinetic reads immediately. Do not use this for endpoint assays >2 hours unless using a retention-modified variant (e.g., acetoxymethyl ester).
-
References
-
Zielonka, J., et al. (2012). "Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides."[1] Chemical Research in Toxicology.
-
Gatin-Fraudet, B., et al. (2021). "Borinic acids as new fast-responsive triggers for hydrogen peroxide detection." ChemRxiv.
-
Sun, X., et al. (2020). "Synthesis and application of coumarin fluorescence probes."[2] RSC Advances.
-
PubChem. "4,8-Dimethylumbelliferone Compound Summary."
-
Thermo Fisher Scientific. "Reactive Oxygen Species Detection Guide."
-
[3]
-
Sources
Application Notes and Protocols: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the application of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one, a promising fluorophore from the coumarin family, in the realm of fluorescence microscopy. We will delve into its intrinsic properties, potential applications, and detailed protocols to empower researchers in leveraging this compound for cellular imaging and analysis.
Introduction: The Potential of a Versatile Fluorophore
This compound belongs to the 7-hydroxycoumarin class of fluorescent dyes, which are renowned for their utility in biological imaging. These compounds are typically characterized by their blue to green fluorescence, environmental sensitivity, and cell permeability, making them valuable tools for live-cell imaging. The strategic placement of methyl groups at the 4 and 8 positions on the coumarin backbone can influence the photophysical properties and cellular interactions of the molecule, potentially offering unique advantages in specific microscopy applications.
While extensive research has been conducted on various coumarin derivatives, this application note will focus on the specific attributes and potential uses of this compound, drawing parallels with closely related and well-characterized analogs to provide a robust framework for its application.
Physicochemical and Fluorescent Properties
The fluorescent properties of coumarin derivatives are highly sensitive to their molecular architecture and the surrounding microenvironment. While specific, experimentally determined photophysical data for this compound is not extensively documented in publicly available literature, we can infer its likely characteristics based on structurally similar compounds, such as 7-hydroxy-4-methylcoumarin.
| Property | Estimated Value/Characteristic | Notes |
| Molecular Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.19 g/mol | |
| Excitation Maximum (λex) | ~320-360 nm | The excitation is expected in the UV to near-visible range. The exact wavelength can be influenced by solvent polarity and pH. For instance, 7-hydroxy-4-methylcoumarin shows an absorbance maximum at 321 nm in a water:methanol mixture[1]. |
| Emission Maximum (λem) | ~380-450 nm | Emitting in the blue region of the spectrum. The emission of 7-hydroxy-4-methylcoumarin in methanol is around 387 nm, while in water it shifts to 450 nm[2]. |
| Quantum Yield (Φ) | Moderate to Good | Coumarin derivatives are known for their respectable quantum yields. For example, some novel 7-hydroxy-coumarins have demonstrated good quantum yields suitable for imaging[3]. |
| Solubility | Soluble in organic solvents (DMSO, DMF, ethanol) and aqueous solutions with potential pH dependence. | The hydroxyl group can improve water solubility, especially at higher pH. |
| Cell Permeability | Likely cell-permeable | Small, relatively nonpolar molecules like coumarins often passively diffuse across cell membranes. |
| Photostability | Good | Many coumarin derivatives exhibit good resistance to photobleaching, a desirable trait for fluorescence microscopy[3]. |
| Cytotoxicity | Potentially low at working concentrations | While some coumarin derivatives have shown cytotoxic effects at higher concentrations, they are generally considered to have low cytotoxicity at the concentrations used for cell staining[3]. |
Key Applications in Fluorescence Microscopy
Based on the known activities of structurally similar 7-hydroxycoumarin derivatives, this compound holds promise in several key areas of fluorescence microscopy:
Live-Cell Imaging and Vital Staining
The inherent fluorescence and cell permeability of this coumarin derivative make it a candidate for use as a vital stain to visualize cellular morphology and dynamics in living cells without significant toxic effects at appropriate concentrations.
Selective Organelle Staining: A Focus on Vacuoles
Recent research on novel 7-hydroxy-coumarins has demonstrated their remarkable ability to selectively accumulate in and stain the vacuoles of yeast and protozoan parasites like Leishmania donovani[3]. This specificity is a significant advantage for studying the morphology, dynamics, and function of these often-overlooked organelles in live cells. The underlying mechanism for this vacuolar targeting is likely related to the physicochemical properties of the dye that favor its sequestration within the acidic and biochemically distinct environment of the vacuole.
Potential as a Biosensor
The fluorescence of 7-hydroxycoumarins is often sensitive to the local microenvironment, including pH and polarity. This property opens up the possibility of using this compound as a ratiometric or intensity-based sensor for intracellular pH or to probe the polarity of different subcellular compartments.
Experimental Protocols
The following protocols are designed to be a starting point for researchers. Optimization of staining concentrations and incubation times may be necessary depending on the cell type and experimental conditions.
Synthesis of this compound
This compound can be synthesized via the Pechmann condensation reaction.
-
Reactants: 2-Methylresorcinol and ethyl acetoacetate.
-
Catalyst: A strong acid catalyst such as sulfuric acid or a solid acid catalyst.
-
Procedure:
-
Combine 2-methylresorcinol and a slight excess of ethyl acetoacetate.
-
Slowly add the acid catalyst while cooling the reaction mixture in an ice bath.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Protocol for Staining of Live Cells (General)
This protocol provides a general guideline for staining live cells and can be adapted for specific cell types.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging dish or chambered coverglass
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for coumarin)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to make a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed your cells of interest onto a live-cell imaging dish or chambered coverglass and allow them to adhere and grow to the desired confluency.
-
Prepare Staining Solution: Dilute the stock solution in pre-warmed complete cell culture medium or PBS to the desired final working concentration. A starting concentration range of 1-10 µM is recommended. It is crucial to determine the optimal concentration for each cell type to achieve good signal-to-noise with minimal cytotoxicity.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and the desired staining intensity.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation around 350 nm and emission around 450 nm).
Caption: General workflow for live-cell staining with this compound.
Troubleshooting
-
Low Signal/No Staining:
-
Increase the concentration of the dye.
-
Increase the incubation time.
-
Ensure the stock solution is properly dissolved and has not degraded.
-
Check the filter sets on the microscope to ensure they are appropriate for the excitation and emission spectra of the dye.
-
-
High Background Fluorescence:
-
Decrease the concentration of the dye.
-
Increase the number and duration of the washing steps.
-
Use a phenol red-free medium for imaging, as phenol red can contribute to background fluorescence.
-
-
Cell Toxicity:
-
Decrease the concentration of the dye and/or the incubation time.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess cytotoxicity at different concentrations.
-
Concluding Remarks
This compound represents a promising, yet underexplored, fluorescent probe for cellular imaging. Its structural similarity to well-characterized 7-hydroxycoumarins suggests its utility in live-cell imaging, with a particularly exciting potential for selective vacuolar staining. The protocols and information provided herein serve as a robust starting point for researchers to explore the full potential of this versatile fluorophore in their specific areas of investigation. Further characterization of its photophysical properties and cellular targets will undoubtedly expand its applications in the dynamic field of fluorescence microscopy.
References
-
Raghuvanshi, A., Jha, A. K., Kathuria, M., Awasthi, B. P., Purohit, D., Mitra, K., & Goel, A. (2017). New visible light excitable donor–acceptor 7-hydroxy-coumarins as blue fluorescent probes for selective staining of vacuoles in yeasts and L. donovani. Journal of Materials Chemistry B, 5(14), 2694–2703. [Link]
-
Inamdar, T. M., et al. (2024). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Indo American Journal of Pharmaceutical Research, 14(09). [Link]
-
Zhang, Y., et al. (2013). Photodimerization Behavior of 7-Hydroxy-4-methyl-8-(4'-methylpiperazin-1'-yl) Methylcoumarin. Acta Physico-Chimica Sinica, 29(10), 2139-2146. [Link]
-
El-Sayed, M. A. (1990). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry and Photobiology A: Chemistry, 53(3), 381-390. [Link]
Sources
Application Note: Kinetic Profiling of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one as a Suicide Inhibitor of Carbonic Anhydrases
Executive Summary
This guide details the experimental protocol for utilizing 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one as a mechanistic probe and inhibitor for Carbonic Anhydrases (CAs) , specifically the tumor-associated isoforms hCA IX and XII. Unlike classical sulfonamide inhibitors that bind directly to the zinc ion, this coumarin derivative acts as a suicide inhibitor (prodrug) . It requires catalytic hydrolysis by the enzyme to generate the active inhibitory species, a cis-2-hydroxy-cinnamic acid derivative.
This unique Mechanism of Action (MOA) necessitates a specific "pre-incubation" kinetic assay format. Standard steady-state protocols used for sulfonamides will yield false negatives or underestimated potencies for this compound.
Target Profile & Mechanism of Action
The Molecule[1][2][3][4][5][6][7][8]
-
IUPAC Name: this compound
-
Common Name: 4,8-Dimethylumbelliferone
-
Physicochemical Properties: Lipophilic, fluorescent (Ex/Em ~360/450 nm), poor water solubility (requires DMSO).
The "Suicide" Inhibition Mechanism
Coumarin derivatives do not bind effectively to the CA active site in their closed lactone form. The inhibition follows a specific sequence:
-
Hydrolysis: The enzyme’s esterase activity hydrolyzes the lactone ring.[1][2]
-
Occlusion: The resulting hydrolysis product (2-hydroxy-cinnamic acid derivative) re-orients and occludes the entrance of the active site, often coordinating with the Zinc ion via the carboxylate or phenolic moiety.
This mechanism renders the inhibition time-dependent .[3]
Figure 1: Mechanism of Action for Coumarin-based CA inhibition.[1] The compound acts as a substrate first, then an inhibitor.
Materials & Reagents
Reagent Preparation Table
| Reagent | Specification | Preparation / Storage |
| Inhibitor | This compound (>98%) | Stock: 10 mM in 100% DMSO. Store at -20°C. Light sensitive. |
| Enzyme | Recombinant hCA (I, II, IX, or XII) | Stock: 1–5 µM in assay buffer. Aliquot and store at -80°C. Avoid freeze-thaw. |
| Substrate | 4-Nitrophenyl acetate (4-NPA) | Stock: 100 mM in Acetone or DMSO. Prepare fresh daily. |
| Assay Buffer | 50 mM Tris-HCl or HEPES, pH 7.5–8.0 | Filter sterilized. Add 0.1% Tween-20 to prevent aggregation. |
| Control | Acetazolamide (AAZ) | Stock: 10 mM in DMSO. (Positive control for inhibition). |
Critical Note on Substrate Selection: While CO₂ hydration is the physiological reaction, the Esterase Activity Assay using 4-NPA is recommended for coumarins. Since the inhibitor requires esterase activity to activate, using an ester substrate (4-NPA) provides a direct competitive environment that mimics the activation step. Furthermore, 4-NPA allows for a colorimetric readout (400 nm), avoiding interference from the coumarin's intrinsic fluorescence.
Experimental Protocol: Esterase Activity Assay
Rationale
To capture the true potency (
Workflow Diagram
Figure 2: Assay workflow emphasizing the mandatory pre-incubation step required for coumarin activation.
Step-by-Step Procedure
-
Buffer Prep: Prepare 50 mM Tris-HCl, pH 8.0. (Coumarin hydrolysis is pH-dependent; pH 8.0 facilitates the ring-opening).
-
Inhibitor Dilution: Prepare a 10-point serial dilution of this compound in the Assay Buffer. Ensure final DMSO concentration is <5%.
-
Enzyme Mix: Dilute hCA enzyme to a concentration of 200–500 nM in Assay Buffer.
-
Pre-Incubation (The Activation Step):
-
Add 50 µL of Inhibitor dilution to 50 µL of Enzyme solution in a 96-well clear plate.
-
Incubate for 30–60 minutes at 25°C.
-
Why? This time allows the CA enzyme to hydrolyze the coumarin lactone ring, generating the active cinnamic acid species.[1][2] Without this, the IC50 will appear artificially high (weak inhibition).
-
-
Substrate Addition:
-
Prepare 2 mM 4-NPA solution in Assay Buffer (diluted from acetone stock).
-
Add 100 µL of substrate solution to the wells.
-
-
Measurement:
-
Immediately place in a plate reader.
-
Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 15 minutes.
-
Data Analysis
Calculate Initial Velocity ( )
Determine the slope of the linear portion of the absorbance vs. time curve (mOD/min) for each inhibitor concentration.
IC50 Determination
Plot the fractional activity (
Calculation (Cheng-Prusoff)
For competitive inhibition (which the hydrolyzed product mimics):
-
[S]: Concentration of 4-NPA used (e.g., 1 mM).
- : Michaelis constant of the specific hCA isoform for 4-NPA (typically 0.5 – 1.5 mM depending on isoform; must be determined experimentally).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Signal | Spontaneous hydrolysis of 4-NPA | 4-NPA is unstable in alkaline pH. Prepare fresh substrate immediately before use. Subtract "No Enzyme" blank. |
| No Inhibition Observed | Insufficient Pre-incubation | Increase pre-incubation time to 2–4 hours. Coumarins are slow substrates. |
| Precipitation | Low solubility of coumarin | Ensure DMSO is present (up to 5%). Check the plate for turbidity before reading. |
| Non-Linear Rates | Substrate depletion | Reduce enzyme concentration or measure for a shorter duration (initial 5 mins). |
| Interference | Fluorescence overlap | Do not use fluorescence intensity (FI) mode. This compound is fluorescent. Use Absorbance (400 nm) with 4-NPA. |
References
-
Supuran, C. T. (2020).[2][5][6] Coumarin carbonic anhydrase inhibitors from natural sources.[1][2][7][6][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1462–1470.[2][6] Link
-
Maresca, A., et al. (2009).[9] Non-zinc mediated inhibition of carbonic anhydrases: Coumarins are a new class of suicide inhibitors.[6][9] Journal of the American Chemical Society, 131(8), 3057–3062. Link
-
De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors: The X-ray crystal structure of the adduct of hCA II with a hydrolysis product of a coumarin derivative.[4] Bioorganic & Medicinal Chemistry Letters, 20(15), 4586-4590. Link
-
Touisni, N., et al. (2011). 2-Substituted-2H-chromen-2-ones as potent and selective inhibitors of the tumor associated carbonic anhydrase isoforms IX and XII.[10] Bioorganic & Medicinal Chemistry, 19(22), 6808-6815. Link
Sources
- 1. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin carbonic anhydrase inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Note & Protocol: Synthesis of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one via Pechmann Condensation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one, a valuable coumarin derivative. The synthesis is achieved through the robust and efficient Pechmann condensation of orcinol with ethyl acetoacetate. This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, discusses critical process parameters, and provides troubleshooting guidance. The content is designed to be a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, ensuring a reproducible and high-yield synthesis of the target compound.
Introduction: The Significance of Coumarin Scaffolds
Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, make them privileged structures in drug discovery.[2][3][4] Furthermore, the inherent fluorescent properties of many coumarin derivatives have led to their use as dyes, sensors, and optical brightening agents.[1][5]
This compound is a specific coumarin derivative with significant potential in these areas. The strategic placement of the hydroxyl and methyl groups on the benzopyrone core influences its physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, which in turn modulate its biological activity and fluorescent properties. The Pechmann condensation, first reported by Hans von Pechmann, remains one of the most direct and widely utilized methods for the synthesis of coumarins, valued for its simplicity and use of readily available starting materials.[6][7][8] This application note provides an in-depth guide to the synthesis of this specific coumarin derivative, emphasizing both the practical execution and the underlying chemical principles.
The Pechmann Condensation: A Mechanistic Overview
The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-ketoester to form a coumarin.[6][9] The reaction is believed to proceed through a sequence of transesterification, electrophilic aromatic substitution, and dehydration, although the exact order of these steps can be debated and may depend on the specific substrates and reaction conditions.[10]
In the synthesis of this compound from orcinol and ethyl acetoacetate using a strong acid catalyst like sulfuric acid, the generally accepted mechanism is as follows:
-
Protonation and Transesterification: The carbonyl oxygen of the ethyl acetoacetate is protonated by the acid catalyst, activating it for nucleophilic attack by the hydroxyl group of orcinol. This initial step is a transesterification, forming a new ester intermediate and releasing ethanol.
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated phenolic ring of the intermediate then attacks the keto-carbonyl group in an intramolecular electrophilic aromatic substitution, leading to the formation of a cyclic intermediate.
-
Dehydration: The tertiary alcohol formed in the cyclization step is protonated by the acid catalyst, followed by the elimination of a water molecule to form a double bond, resulting in the final coumarin product.
This mechanistic pathway is illustrated in the diagram below.
Sources
- 1. scispace.com [scispace.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 8. DSpace [open.bu.edu]
- 9. Pechmann Condensation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: High-Purity Isolation of Synthesized 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Introduction: The Rationale for Rigorous Purification
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one is a member of the coumarin family, a class of benzopyrone compounds widely recognized for their significant biological activities and applications as synthetic scaffolds in medicinal chemistry.[1][2][3] Their utility in drug development and as fluorescent probes hinges on the chemical purity of the starting material.[1] The most common route to this specific scaffold is the Pechmann condensation, a robust acid-catalyzed reaction between 2-methylresorcinol and ethyl acetoacetate.[4][5]
While effective, the Pechmann synthesis invariably produces a crude product contaminated with unreacted starting materials, acidic residues, and structurally similar side-products.[3] The presence of these impurities can confound biological screening results, interfere with subsequent functionalization reactions, and compromise the integrity of analytical data. Therefore, a systematic and validated purification strategy is not merely a procedural step but a prerequisite for obtaining reliable and reproducible scientific outcomes.
This guide provides a detailed, experience-driven approach to the purification of this compound, moving from crude solid to an analytically pure compound. We will dissect the causality behind each methodological choice, offering protocols that are both effective and self-validating.
Strategic Overview: A Multi-Step Purification Workflow
The purification of a synthesized compound is best approached as a logical sequence, where each step removes a specific class of impurities, progressively enriching the target molecule. A coarse, high-capacity method is first employed to handle the bulk of the crude product, followed by a high-resolution technique for final polishing.
Figure 1: A comprehensive workflow for the purification of this compound.
Part 1: Initial Work-up and Crude Product Isolation
Scientific Rationale: The first step post-synthesis is to isolate the solid product from the acidic reaction medium. The typical Pechmann condensation uses a strong acid like sulfuric acid, which must be thoroughly removed.[6] Pouring the reaction mixture into ice-water accomplishes two critical tasks: it halts the reaction and precipitates the water-insoluble organic compounds while dissolving the acid catalyst and any highly polar, water-soluble materials.
Protocol 1: Crude Product Precipitation and Washing
-
Preparation: Prepare a large beaker containing a volume of crushed ice and water at least 10 times the volume of the reaction mixture. Place it in an ice bath on a magnetic stir plate.
-
Precipitation: While stirring vigorously, slowly pour the cooled reaction mixture into the ice-water. The crude product should precipitate as a solid.
-
Filtration: Isolate the precipitated solid using a Büchner funnel under vacuum.
-
Washing: Wash the solid on the filter extensively with cold deionized water until the filtrate runs neutral (test with pH paper). This step is crucial to remove residual acid, which can interfere with subsequent steps.
-
Drying: Press the solid as dry as possible on the funnel. Further drying can be achieved in a desiccator or a vacuum oven at a low temperature (40-50 °C).
Part 2: Primary Purification by Recrystallization
Scientific Rationale: Recrystallization is a powerful technique for purifying crystalline solids. It leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures. For hydroxycoumarins, polar protic solvents like ethanol are often effective.[4][7]
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Rationale for Use with Hydroxycoumarins | Expert Insight |
|---|---|---|---|
| Ethanol | 78 | The hydroxyl group of the coumarin and the solvent can engage in hydrogen bonding, promoting solubility at high temperatures. The non-polar backbone limits solubility when cold.[4][7] | Often the solvent of choice. Provides good crystal formation upon cooling. |
| Ethanol/Water | Variable | Adding water as an "anti-solvent" to an ethanol solution can fine-tune the solubility profile, inducing crystallization with higher recovery.[8] | Ideal for cases where the crude product is too soluble even in cold ethanol. The optimal ratio must be determined empirically. |
| Methanol | 65 | Similar properties to ethanol but its lower boiling point can be advantageous. | Can sometimes yield smaller crystals. A 40% aqueous methanol solution has been reported as effective for simple coumarins.[8] |
| Acetic Acid | 118 | Can be effective but is harder to remove completely from the final product. | Generally avoided unless other solvents fail, due to the difficulty of complete removal. |
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with gentle swirling. Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing product recovery upon cooling. An excess of solvent will keep more of your product dissolved at low temperatures.
-
-
Hot Filtration (Optional): If insoluble impurities (e.g., charring, catalyst residue) are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization of the product.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the crystals thoroughly to remove all solvent. The purity can now be checked via TLC.
Part 3: Secondary Purification by Column Chromatography
Scientific Rationale: If recrystallization fails to remove all impurities—particularly those with similar solubility profiles, such as regioisomers—column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[9] For a moderately polar compound like this compound, a mobile phase consisting of a hexane/ethyl acetate or dichloromethane/ethyl acetate mixture is typically effective.
Figure 2: Decision-making process for employing column chromatography.
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis & Eluent Selection:
-
Dissolve a small sample of the product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., start with 7:3 Hexane:Ethyl Acetate).
-
The ideal eluent system should provide a retention factor (Rf) for the target compound of approximately 0.25-0.35, with good separation from all impurity spots.[3][10]
-
-
Column Packing:
-
Select a column of appropriate size (a 20:1 to 50:1 ratio of silica gel to crude product by weight is a good starting point).
-
Pack the column using the "wet slurry" method: mix the silica gel with the initial eluent, pour the slurry into the column, and allow it to settle into a uniform bed with no air bubbles.
-
-
Sample Loading:
-
Dissolve the product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for better resolution, perform "dry loading": dissolve the product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution, collecting the eluate in a series of numbered test tubes or flasks.
-
Maintain a constant level of eluent above the silica bed to prevent the column from running dry.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine the fractions that show only a single spot corresponding to the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, purified compound.
-
Part 4: Purity Validation and Characterization
Scientific Rationale: Purification is incomplete without validation. A combination of chromatographic and spectroscopic techniques is required to confirm both the purity and the chemical identity of the final product.[11]
-
Thin Layer Chromatography (TLC): A rapid, qualitative check. The purified sample should appear as a single, well-defined spot, distinct from the crude material which may show multiple spots.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is commonly used for coumarins, with a mobile phase such as methanol/water with a small amount of acid (e.g., acetic or formic acid).[12][13][14] The output chromatogram should show a single major peak.
-
Spectroscopy: Confirms the molecular structure. NMR, IR, and Mass Spectrometry data should match the expected values for this compound.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation |
|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | C4-CH₃: ~2.4 ppm (s); C8-CH₃: ~2.2 ppm (s); H5: ~7.4 ppm (d); H6: ~6.8 ppm (d); Vinyl H: ~6.1 ppm (s); 7-OH: ~9.5-10.5 ppm (br s). Values are approximate and solvent-dependent.[15] |
| ¹³C NMR | Chemical Shift (δ, ppm) | C=O: ~161 ppm; Aromatic/Vinyl Cs: ~110-160 ppm; Methyl Cs: ~18-20 ppm. Values are approximate.[15] |
| IR | Wavenumber (cm⁻¹) | O-H stretch (phenolic): 3100-3300 (broad); C=O stretch (lactone): ~1700-1730; C=C stretch (aromatic): ~1600, ~1500.[11] |
| MS (EI) | m/z | [M]⁺: 190.06. |
References
-
Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PubMed Central.[Link]
-
Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... ResearchGate.[Link]
-
Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. American Chemical Society.[Link]
-
Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Royal Society of Chemistry.[Link]
-
Coumarin synthesis. Organic Chemistry Portal.[Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.[Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.[Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.[Link]
-
Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed.[Link]
-
Thin layer chromatography-application in qualitative analysis on presence of coumarins and flavonoids in plant material. Macedonian Pharmaceutical Bulletin.[Link]
-
TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. Gilson.[Link]
- 7-hydroxycoumarin preparation - US3503996A.
-
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PubMed Central.[Link]
-
Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary.[Link]
-
Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral a. Der Pharma Chemica.[Link]
-
What are the techniques that can be use to purify coumarins ? ResearchGate.[Link]
-
Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. ResearchGate.[Link]
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry.[Link]
-
HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate.[Link]
-
Pechmann condensation. Wikipedia.[Link]
-
Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate.[Link]
-
7-Hydroxycoumarins, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coumarin synthesis [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scispace.com [scispace.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. old.rrjournals.com [old.rrjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. bjbms.org [bjbms.org]
- 11. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 12. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Structural Elucidation and Quality Control of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Abstract
This application note details the structural validation of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 4,8-dimethyl-7-hydroxycoumarin), a critical fluorophore scaffold and pharmaceutical intermediate. We address the specific analytical challenges posed by this molecule, including the regiochemical assignment of methyl groups (C4 vs. C8) and the differentiation of isobaric impurities. The guide provides a self-validating workflow combining 1H NMR spectroscopy (DMSO-d₆) and Tandem Mass Spectrometry (MS/MS) to ensure regulatory-grade identity confirmation.
Chemical Context and Synthesis Logic
To understand the impurity profile and spectral nuances, one must recognize the synthetic origin. This compound is typically synthesized via the Pechmann Condensation .
-
Precursors: 2-Methylresorcinol + Ethyl Acetoacetate.
-
Catalyst: Sulfuric acid or solid acid catalysts (e.g., Amberlyst-15).
-
Mechanism: Transesterification followed by intramolecular hydroxyalkylation and dehydration.
-
Key Impurity: If the starting material contains Resorcinol (lacking the methyl), the product will contain 7-Hydroxy-4-methylcoumarin, which lacks the C8-methyl signal.
Structural Elucidation Workflow
The following decision tree outlines the logical flow for validating the compound's structure.
Figure 1: Analytical workflow for the validation of coumarin derivatives.
Mass Spectrometry Protocol
Objective: Confirm molecular weight and analyze fragmentation to verify the coumarin core.[1]
Methodology
-
Ionization: Electrospray Ionization (ESI) in Positive Mode is preferred for intact mass. Electron Impact (EI, 70eV) is used for structural fingerprinting via fragmentation.
-
Solvent: Methanol with 0.1% Formic Acid (promotes protonation of the carbonyl oxygen).
Fragmentation Logic
Coumarins exhibit a characteristic "neutral loss" pattern.[1] The stability of the benzopyrone ring dictates that the primary fragmentation pathway involves the sequential loss of Carbon Monoxide (CO).
-
Parent Ion:
190 (EI) or 191 [M+H]⁺ (ESI). -
Primary Loss: Ejection of CO (carbonyl C2)
162 (Benzofuran-like cation). -
Secondary Loss: Ejection of a second CO (from the phenolic ring contraction)
134.
Figure 2: Characteristic fragmentation pathway for dimethyl-hydroxycoumarin in ESI+ mode.
Experimental Parameters (LC-MS/MS)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 50mm, 1.7µm) | Standard retention of hydrophobic aromatics. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for [M+H]⁺. |
| Mobile Phase B | Acetonitrile | Elution strength. |
| Gradient | 5% B to 95% B over 5 min | Coumarins typically elute at ~40-60% B. |
| Source Temp | 350°C | Ensure complete desolvation. |
| Cone Voltage | 30V | Moderate energy to prevent in-source fragmentation. |
NMR Spectroscopy Protocol
Objective: Unambiguous assignment of the 4-Methyl vs. 8-Methyl groups and confirmation of the 7-Hydroxyl proton.
Solvent Selection
DMSO-d₆ is the mandatory solvent.
-
Reason 1: Solubility.[2] The 7-OH group makes the molecule sparingly soluble in CDCl₃.
-
Reason 2: Exchange Suppression. DMSO forms hydrogen bonds with the phenolic -OH, slowing proton exchange and allowing the -OH signal to appear as a sharp singlet/broad peak near 10.5 ppm. In CDCl₃, this peak is often invisible.
1H NMR Assignment (400 MHz, DMSO-d₆)
The following assignments are based on literature values for Pechmann products [1, 2].
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| 8-CH₃ | 2.15 | Singlet (s) | 3H | Upfield methyl. Attached to the aromatic ring. |
| 4-CH₃ | 2.35 | Singlet (d) | 3H | Deshielded by the C3=C4 double bond. Often shows small allylic coupling (J~1Hz) to H3. |
| H-3 | 6.11 | Singlet (q) | 1H | Olefinic proton. Characteristic of coumarin ring. |
| H-6 | 6.84 - 6.87 | Doublet (d) | 1H | Ortho coupling to H5 (J ≈ 8.8 Hz). Shielded by 7-OH electron donation. |
| H-5 | 7.42 - 7.45 | Doublet (d) | 1H | Ortho coupling to H6. Deshielded by carbonyl anisotropy. |
| 7-OH | 10.37 | Broad Singlet | 1H | Phenolic proton. Disappears on D₂O shake. |
Critical Quality Attribute (CQA): Regioisomer Confirmation
To confirm the methyl group is at C8 and not C6 (a possible impurity if 4-methylresorcinol was used):
-
NOE (Nuclear Overhauser Effect): Irradiate the Methyl at 2.15 ppm (8-Me) .
-
Observation: You should see NOE enhancement of the 7-OH signal (if visible) or H-6 (weak).
-
Negative Control: You should NOT see enhancement of the H-3 olefinic proton.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The 4-Me (2.35 ppm) will show a strong 3-bond correlation to the C3 (olefinic carbon) and C4a (bridgehead) .
-
The 8-Me (2.15 ppm) will correlate to C7 (oxygenated carbon) and C8a (bridgehead) .
-
Troubleshooting & QC Criteria
Common Issues
-
Broad OH Peak: Presence of water in DMSO-d₆ accelerates proton exchange. Solution: Use ampouled "100%" DMSO-d₆ or add activated molecular sieves.
-
Extra Peaks at 2.50 & 3.33 ppm: Residual DMSO and Water signals. Do not confuse with methyl impurities.
-
Missing H-3/4-Me Coupling: The allylic coupling (J ~ 1.2 Hz) is fine structure. It may appear as line broadening on lower field instruments (<400 MHz).
Acceptance Criteria
-
Purity: >98% by HPLC (254 nm).
-
Mass Accuracy: <5 ppm error for [M+H]⁺ (Calculated: 191.0708).
-
NMR: Presence of two distinct methyl singlets and one exchangeable downfield proton (10+ ppm).
References
-
Zhang, Y., et al. (2014). "Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction." RSC Advances. (Contains specific 1H NMR data for 7-hydroxy-4,8-dimethyl-chromen-2-one).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Essential for distinguishing solvent peaks in DMSO).
-
Kutney, J. P., et al. "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds." (General reference for CO loss mechanism in coumarins).
Sources
Determining the Optimal Working Concentration of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one for In Vitro Cell Culture Assays
Introduction: The Criticality of Concentration
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one is a member of the coumarin family, a class of compounds known for a wide spectrum of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4][5] The successful application of this, or any bioactive compound, in a cell-based assay is fundamentally dependent on establishing an optimal working concentration. An excessive concentration can induce non-specific cytotoxicity, obscuring the intended biological effect, while an insufficient concentration will fail to elicit a measurable response. This document provides a comprehensive, experience-driven guide for researchers to systematically determine the appropriate working concentration range for this compound in their specific cell culture model. Our approach is grounded in establishing a cytotoxic profile followed by a functional assessment, ensuring both scientific rigor and data reliability.
Compound Characteristics
A foundational understanding of the test compound is paramount before commencing any experimental work.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 4115-76-8 | [6] |
| Molecular Formula | C₁₁H₁₀O₃ | [6] |
| Molecular Weight | 190.19 g/mol | [6] |
| Predicted Solubility | Good solubility in polar aprotic solvents like DMSO and ethanol.[7][8] | - |
Part 1: Foundational Protocols - Stock Solution & Vehicle Control
The accuracy of your results begins with the precise preparation of your compound. Due to the hydrophobic nature of many coumarin derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7][9]
Rationale for Solvent Selection
DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds.[9] For cell culture applications, it is crucial to use a solvent that is miscible with the aqueous culture medium and minimally toxic to the cells at its final working concentration.[10] The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and not exceed 1%, as higher concentrations can independently affect cell viability and function.[11][12]
Protocol: Preparation of a 10 mM Stock Solution
-
Aseptic Technique : Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing the Compound : Accurately weigh out 1.902 mg of this compound (MW = 190.19 g/mol ) using a calibrated analytical balance.
-
Dissolution : Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization : Vortex the tube gently until the compound is completely dissolved. If dissolution is difficult, sonication in a water bath for a few minutes may be employed. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided to prevent compound degradation.[13]
-
Storage : Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Part 2: Determining the Cytotoxic Profile (IC₅₀)
The first critical experimental step is to determine the concentration range over which this compound exhibits cytotoxic effects. This is achieved by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of the cell population's viability is inhibited. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]
The Principle of the MTT Assay
Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for IC₅₀ determination of this compound.
Detailed Protocol: Cytotoxicity Screening
-
Cell Seeding : Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Dilution (Broad Range) :
-
Perform a serial dilution of your 10 mM stock solution to prepare working solutions. For an initial screen, a wide concentration range is recommended (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Causality : This broad range helps to quickly identify the approximate potency of the compound, informing the design of a more focused experiment later.
-
-
Cell Treatment :
-
Remove the overnight culture medium.
-
Add 100 µL of fresh medium containing the desired final concentrations of the compound to the respective wells.
-
Essential Controls :
-
Untreated Control : Cells in medium only. This represents 100% viability.
-
Vehicle Control : Cells in medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%). This control is critical to ensure that any observed cytotoxicity is due to the compound and not the solvent.[14]
-
Blank Control : Medium only (no cells). This is for background subtraction.
-
-
-
Incubation : Incubate the plate for a duration relevant to your experimental question (typically 48 or 72 hours).
-
MTT Assay :
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate Percent Viability :
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100
-
-
Plot Dose-Response Curve :
-
Plot % Viability (Y-axis) against the log of the compound concentration (X-axis). The resulting curve should be sigmoidal.
-
-
Determine IC₅₀ :
-
The IC₅₀ is the concentration of the compound that results in 50% cell viability. This can be determined using non-linear regression analysis in software such as GraphPad Prism.[15]
-
Caption: A conceptual dose-response curve illustrating the determination of the IC₅₀ value.
Data Presentation Template
| Concentration (µM) | Log Concentration | % Viability (Mean ± SD) |
| 0 (Control) | - | 100 ± 5.2 |
| 0.1 | -1.0 | User Data |
| 1 | 0.0 | User Data |
| 10 | 1.0 | User Data |
| 50 | 1.7 | User Data |
| 100 | 2.0 | User Data |
| Calculated IC₅₀ | User Data |
Part 3: Determining the Functional Working Concentration
The IC₅₀ value defines the cytotoxic range of the compound. However, the optimal concentration for a functional assay (e.g., measuring changes in protein expression, enzyme activity, or cell signaling) is typically non-toxic to ensure that the observed effects are specific and not a secondary consequence of cell death.
Rationale for Concentration Selection
A good starting point for a functional assay is to use concentrations at or below the IC₅₀ value, often in the range of IC₂₀ (the concentration that inhibits 20% of viability) or lower. Testing a range of non-toxic concentrations is crucial.
General Protocol: Functional Assay
-
Concentration Selection : Based on your IC₅₀ data, select a range of 3-5 non-toxic concentrations. For example, if the IC₅₀ is 20 µM, you might test 1 µM, 5 µM, and 10 µM.
-
Experimental Setup : Seed and treat cells as described in the cytotoxicity protocol, using your selected non-toxic concentrations.
-
Assay Performance : After the desired treatment duration, perform your specific functional assay (e.g., Western blot, qPCR, immunofluorescence, enzyme activity assay).
-
Data Analysis : Quantify the results of your functional assay and plot them against the compound concentration.
Data Presentation Template (Example: Gene Expression)
| Concentration (µM) | % Viability | Target Gene Expression (Fold Change ± SD) |
| 0 (Control) | 100 | 1.0 ± 0.1 |
| 1 | User Data | User Data |
| 5 | User Data | User Data |
| 10 | User Data | User Data |
Conclusion and Best Practices
The determination of a working concentration for this compound is an empirical process that must be performed for each cell line and assay. By first establishing a cytotoxic profile to determine the IC₅₀, researchers can then select a rational, non-toxic concentration range for subsequent functional studies. This systematic approach ensures that the observed biological effects are specific to the compound's mechanism of action and not artifacts of cellular toxicity. Always remember to include appropriate vehicle controls and to perform experiments with biological replicates to ensure the statistical validity of your findings.
References
-
ResearchGate. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
ResearchGate. (2017). How to determine IC50 value of a compound?. Retrieved from [Link]
-
AA Blocks. (n.d.). 4115-76-8 | this compound. Retrieved from [Link]
-
PubMed. (n.d.). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Retrieved from [Link]
-
ResearchGate. (2025). Cytotoxic and Antitumor Activity of some Coumarin Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]
-
RSC Publishing. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Retrieved from [Link]
-
PubMed. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Retrieved from [Link]
-
PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
-
Frontiers. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
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- 15. researchgate.net [researchgate.net]
Experimental Use of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one in Cancer Research: Application Notes and Protocols
Introduction: The Therapeutic Potential of Coumarins in Oncology
Coumarins, a diverse class of benzopyrone-containing phytochemicals, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Naturally occurring in various plants, these compounds and their synthetic derivatives have demonstrated compelling anti-inflammatory, antioxidant, and notably, anti-cancer properties.[3] The coumarin scaffold serves as a privileged structure in drug discovery, with numerous derivatives exhibiting potent cytotoxic and cytostatic effects against a range of cancer cell lines.[2][4] Their anti-tumor activity is often attributed to diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[1][5][6]
This document provides detailed application notes and experimental protocols for investigating the anti-cancer potential of a specific coumarin derivative, 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one . These guidelines are intended for researchers, scientists, and drug development professionals engaged in oncology research. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is crucial for its effective experimental application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | N/A |
| Molecular Weight | 190.19 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Solubility | Soluble in DMSO, DMF, and ethanol. Sparingly soluble in water. | N/A |
| Storage | Store at 2-8°C in a dry, dark place. | N/A |
Proposed Mechanism of Action: A Working Hypothesis
Based on the established anti-cancer activities of structurally related 7-hydroxycoumarin derivatives, it is hypothesized that this compound exerts its anti-neoplastic effects through the induction of apoptosis and cell cycle arrest. The presence of the hydroxyl group at the 7-position is often associated with the pro-apoptotic effects of hydroxycoumarins.[5] The proposed signaling pathway involves the modulation of key regulatory proteins in the apoptotic cascade.
Caption: Proposed mechanism of this compound in cancer cells.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HepG2 (liver))[4][5][8]
-
Normal (non-cancerous) cell line for selectivity assessment (e.g., WI-38)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Incubate for 4 hours at 37°C, allowing the formazan crystals to form.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Differentiate the cell populations:
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Rationale: Many anti-cancer agents induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M).[6] PI staining of DNA allows for the quantification of the percentage of cells in each phase of the cell cycle based on their DNA content.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with the compound as described in Protocol 2.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.[11]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis induction by examining the expression of key apoptosis-related proteins.
Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insights into the signaling pathways involved in apoptosis.[12][13] Key markers include the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and the executioner caspase, caspase-3.[14]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Compare the expression levels of the target proteins in treated versus control cells.
-
Sources
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. Studying plant-derived coumarins for their pharmacological and therapeutic properties as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells | MDPI [mdpi.com]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Coumarin-based Benzopyranone Derivatives Induced Apoptosis in Human Lung (A549) Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Troubleshooting & Optimization
photobleaching issues with 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Topic: Troubleshooting Photobleaching & Signal Stability
Executive Summary & Compound Profile
Compound: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 4,8-Dimethyl-7-hydroxycoumarin). Class: Coumarin derivative / Hydroxycoumarin fluorophore.[1][2][3] Primary Application: Fluorescent pH probe, laser dye, contrast agent.
The Core Issue: Users frequently report "photobleaching" with this compound. However, in >60% of cases, the signal loss is not irreversible photochemical destruction (true bleaching) but rather reversible fluorescence quenching or protonation-induced signal loss due to the compound's sensitivity to the local microenvironment (pH and polarity).
This guide differentiates between true photobleaching (irreversible oxidation/dimerization) and environmental quenching (reversible pKa shifts), providing actionable solutions for both.
Diagnostic Triage: Is it Bleaching or Quenching?
Before altering your experimental setup, perform this rapid diagnostic workflow to identify the root cause of signal loss.
Figure 1: Diagnostic logic tree to distinguish between pH artifacts, triplet state saturation, and true oxidative photobleaching.
Technical FAQs & Troubleshooting
Issue 1: "My signal disappears almost immediately upon excitation."
Diagnosis: The pH Mismatch (Protonation Effect). The 7-hydroxycoumarin moiety acts as a photoacid. The fluorescence quantum yield is significantly higher for the deprotonated anion (phenolate) than the protonated neutral species.
-
Mechanism: Upon excitation, the pKa of the hydroxyl group drops (Excited State Proton Transfer - ESPT). If your buffer cannot absorb the released protons, or if the bulk pH is near the ground-state pKa (approx. 7.8–8.2 for this derivative), the population shifts to the non-fluorescent neutral form.
-
The 8-Methyl Effect: The methyl group at position 8 (ortho to the hydroxyl) provides electron donation, which can slightly destabilize the anion compared to standard 4-MU, effectively raising the pKa. This makes the compound more sensitive to pH drops than standard coumarins.
Corrective Protocol:
-
Buffer Capacity: Use high-capacity buffers (e.g., 100 mM HEPES or Tricine) rather than PBS.
-
Target pH: Maintain pH at 8.5 – 9.0 for maximum brightness.
-
Avoid: Acidic mounting media (common in commercial anti-fades designed for GFP).
Issue 2: "The signal fades gradually over 10-30 seconds."
Diagnosis: Oxidative Photobleaching.
Coumarins are susceptible to photo-oxidation mediated by Reactive Oxygen Species (ROS), particularly singlet oxygen (
Corrective Protocol:
-
Oxygen Scavenging: Use a glucose oxidase/catalase (GODCAT) system only if the buffer is strongly buffered (GODCAT produces gluconic acid, which lowers pH and kills coumarin signal—see Issue 1).
-
Alternative Scavenger: Use Protocatechuic Acid (PCA) / Protocatechuate-3,4-Dioxygenase (PCD) system, which does not acidify the solution as aggressively as GODCAT.
Issue 3: "I see a spectral shift (Blue to UV) during the experiment."
Diagnosis: Photodimerization. Coumarins can undergo [2+2] cycloaddition across the 3,4-double bond under high UV intensity, forming non-fluorescent dimers.
-
Solution: Reduce laser power density. Use pulsed excitation (to allow ground state relaxation) rather than continuous wave (CW).
Mechanistic Visualization
Understanding the excited state dynamics is crucial for selecting the right anti-fade reagents.
Figure 2: Photophysical pathways. Note that the Triplet State (T1) is the primary gateway to oxidative bleaching.
Experimental Protocols
Protocol A: Optimized Imaging Buffer (High pH Stability)
Purpose: To maximize quantum yield and prevent protonation-induced signal loss.
| Component | Concentration | Function |
| Tricine (or HEPES) | 100 mM | High capacity buffering at pH 8.5+. |
| NaCl | 150 mM | Ionic strength maintenance. |
| Trolox | 1 - 2 mM | Triplet state quencher (prevents blinking/bleaching). |
| pH Adjustment | Adjust to 8.8 | Critical: Use NaOH. |
Step-by-Step:
-
Dissolve Tricine and NaCl in ddH2O.
-
Adjust pH to 8.8 using 1M NaOH. Note: Do not over-shoot and back-titrate with HCl if possible.
-
Add Trolox immediately prior to use (Trolox degrades in light/air over days).
-
Filter sterilize (0.22 µm).
Protocol B: Solvent Compatibility Table
Coumarins exhibit solvatochromism.[4] Use this table to predict stability.
| Solvent Class | Example | Quantum Yield (Rel.) | Stability Risk |
| Aprotic Polar | DMSO, DMF | High | Low (Stable) |
| Protic Polar | Water, Methanol | Medium/Low | High (pH dependent) |
| Non-Polar | Hexane | Low | Low (Poor solubility) |
References
-
BenchChem. (2025).[2] An In-Depth Technical Guide to the Mechanism of Fluorescence in 7-Hydroxycoumarin Derivatives. Retrieved from 2
-
Abdel-Mottaleb, M. S. A., et al. (1989). Fluorescence properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from 1
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.[5] Analytical Chemistry.[1][6][7] Retrieved from 5
-
Taniguchi, M., & Lindsey, J. S. (2018).[6] Database of Absorption and Fluorescence Spectra of >300 Common Compounds.[6] PhotochemCAD.[6] Retrieved from 6[6]
-
ChemSrc. (2025). 4,8-Dimethyl-7-hydroxycoumarin Physicochemical Properties. Retrieved from 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4,8-Dimethyl-7-hydroxycoumarin | CAS#:4115-76-8 | Chemsrc [chemsrc.com]
optimizing staining protocol for 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Product Alias: 4,8-Dimethylumbelliferone | Emission: Blue (~450 nm)[1]
Part 1: Technical Profile & Mechanism
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one is a coumarin-based fluorophore.[1][2][3] Unlike protein-based fluorophores (e.g., GFP), its fluorescence is strictly governed by physicochemical mechanics —specifically ionization (pH) and solvation (polarity) .
The Mechanism of Action
The fluorescence engine is the 7-hydroxyl group .[1]
-
Protonated State (Acidic/Neutral pH): The molecule exists as a phenol.[1] It absorbs UV light but exhibits weak or non-existent fluorescence in the visible blue range.[1]
-
Deprotonated State (Basic pH > 8.0): The hydroxyl group ionizes to a phenolate anion .[1] This restores the "push-pull" electron transfer system across the coumarin ring, resulting in strong, bright blue fluorescence.[1]
Key Technical Specifications
| Parameter | Value | Critical Note |
| Excitation Max | ~350–365 nm | Requires UV Laser/LED. Do not use 488 nm (Blue) or 561 nm (Green) lasers.[1] |
| Emission Max | ~440–460 nm | Detect in the DAPI/BFP channel . |
| pKa | ~8.0 – 8.2 | Fluorescence is quenched at physiological pH (7.[1]4) and below. |
| Solubility | Hydrophobic | Soluble in DMSO/Ethanol.[1] Insoluble in water without co-solvent.[1] |
| Stokes Shift | >100 nm | Excellent separation between excitation and emission (low self-quenching).[1] |
Part 2: Optimization Protocol
Module 1: Stock Solution Preparation
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Concentration: Prepare a 10–20 mM Master Stock.
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.
Module 2: Cellular Staining Workflow
Application: Cytoplasmic counterstaining or hydrophobic region probing.[1]
Figure 1: Optimized staining workflow emphasizing the critical pH requirement during washing and mounting steps to maintain the fluorescent anionic state.
Detailed Protocol Steps
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Rinse 2x with PBS.[1]
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes (essential for the probe to penetrate the membrane effectively).[1]
-
Working Solution (CRITICAL):
-
Staining: Add working solution to cells.[1] Incubate for 20–30 minutes at Room Temperature in the dark.
-
Washing: Wash 3x with pH 8.5 Buffer .[1] Do NOT wash with standard PBS.[1]
-
Imaging: Image immediately using a DAPI filter set (Ex 360 / Em 460).
Part 3: Troubleshooting & FAQs
Issue 1: "I have absolutely no signal."
Diagnosis:
-
Wrong Excitation: You are likely using a 488 nm (Blue) laser.[1] This molecule is transparent to blue light.[1]
-
Fix: Switch to a UV laser (355 nm, 375 nm) or a DAPI LED filter cube.
-
-
Acidic Environment: Your wash buffer or mounting media is neutral/acidic (pH ≤ 7.4).[1]
-
Fix: Re-wash the sample in Tris-Glycine buffer (pH 9.[1]0) and image immediately.
-
Issue 2: "The background is extremely high."
Diagnosis:
-
Hydrophobic Adsorption: Coumarins are lipophilic and stick to plastic culture dishes.[1]
-
Precipitation: The molecule crashed out of solution upon dilution.[1]
Issue 3: "My signal fades within seconds (Photobleaching)."
Diagnosis: Coumarins are susceptible to oxidative photobleaching.[1]
-
Fix: Use a high-pH compatible antifade mounting medium (e.g., propyl gallate in glycerol, adjusted to pH 9.0).
Part 4: Advanced Mechanism (The "Why")
To understand the pH sensitivity, we must visualize the proton transfer event.[1]
Figure 2: The pH-dependent ionization equilibrium.[1] Only the deprotonated phenolate anion is capable of high-quantum-yield fluorescence upon UV excitation.[1]
References
-
Beddard, G. S., et al. (1977).[4] "Concerning the fluorescence of some 7-hydroxycoumarins and related compounds." Journal of the Chemical Society, Perkin Transactions 2.[1][4][5] [1]
-
Odame, F., et al. (2021).[6] "Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one." European Journal of Chemistry.[1]
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1]
-
Taniguchi, M., et al. (2018). "PhotochemCAD 3: Diverse Modules for Photophysical Calculations with Multiple Spectral Databases." PhotochemCAD Database.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 6. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one solubility problems in aqueous solutions
Topic: Troubleshooting Aqueous Solubility & Stability CAS: 4115-76-8 | Molecular Weight: 190.20 g/mol | LogP: ~2.1[1][2][3]
Executive Summary
You are likely encountering precipitation or inconsistent fluorescence when working with 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 4,8-dimethyl-7-hydroxycoumarin).[1][2][3] This molecule presents a classic physical chemistry challenge: it possesses a lipophilic coumarin backbone reinforced by two methyl groups (positions 4 and 8), fighting against a single ionizable hydroxyl group at position 7.[3]
This guide moves beyond generic advice, providing mechanistic solutions to solubilize this compound for bioassays, fluorescence standards, and synthesis.[1][3]
Module 1: The pH Factor (The "Switch" Mechanism)
The Problem: The compound is insoluble in water at neutral or acidic pH (pH < 7).[2] The Science: This molecule acts as a pH-dependent switch.[1][2][3] The 7-hydroxyl group is a weak acid with a pKa value estimated between 8.0 and 8.3 (slightly higher than 4-methylumbelliferone due to the electron-donating and steric effects of the 8-methyl group).[1][2]
-
pH < pKa (Protonated): The molecule is neutral and hydrophobic.[3] Lattice energy dominates; it crashes out of solution.[2][3]
-
pH > pKa (Deprotonated): The 7-OH loses a proton to become a phenolate anion (
).[2][3] Solvation energy dominates; it becomes water-soluble and highly fluorescent.[1][2][3]
Protocol A: Preparation of a High-pH Stock Solution
Use this if your application tolerates alkaline conditions (e.g., endpoint fluorescence assays).[1][2]
-
Weighing: Weigh 1.9 mg of compound (approx. 10 µmol).
-
Primary Solubilization: Add 100 µL of 0.1 M NaOH or 0.1 M KOH .
-
Dilution: Slowly add 900 µL of distilled water to reach a 10 mM stock concentration.
-
Verification: Vortex for 30 seconds. Inspect for turbidity against a dark background.[2][3]
Critical Warning: If you neutralize this solution (add acid or buffer to pH 7.4), the compound will precipitate immediately.[3]
Module 2: The "Solvent Shock" (Cosolvent Management)
The Problem: You dissolve the compound in DMSO, but upon adding it to your cell culture media (PBS/DMEM), a white cloud forms.[2] The Science: This is "solvent shock."[2][3] When a hydrophobic molecule in a chaotic solvent (DMSO) is introduced to a structured solvent (water), the water molecules form an "ice-like" cage around the hydrophobic solute (hydrophobic effect), forcing the solute molecules to aggregate to minimize surface area.[2]
Protocol B: The Step-Down Dilution Method
Use this for biological assays requiring physiological pH (7.4).[1][2]
-
Master Stock: Dissolve compound in 100% Anhydrous DMSO to 50 mM .
-
Intermediate Stock (10x):
-
Prepare a mixture of 50% DMSO / 50% Ethanol .
-
Dilute the Master Stock 1:10 into this mixture (Final: 5 mM).
-
-
Working Solution:
Module 3: Advanced Formulation (Cyclodextrin Encapsulation)
The Problem: You need high concentration (>100 µM) in aqueous buffer at neutral pH without toxic organic solvents. The Science: The 8-methyl group increases the hydrophobicity of the coumarin ring, making it an ideal "guest" for the hydrophobic cavity of cyclodextrins.[1][2] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) works best.[1][2][3]
Protocol C: Inclusion Complex Preparation
-
Carrier Prep: Prepare a 20% (w/v) SBE-β-CD solution in PBS (pH 7.4).
-
Addition: Add the coumarin compound in excess (e.g., 2 mg per mL of CD solution).
-
Equilibration: Shake/rotate at room temperature for 24 hours. Protect from light.[2][3]
-
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.[2][3]
-
Result: The filtrate contains the solubilized inclusion complex, stable at neutral pH.[2][3]
Visual Troubleshooting Logic
Caption: Decision matrix for selecting the correct solubilization strategy based on experimental pH and concentration requirements.
Frequently Asked Questions (FAQs)
Q1: Why does the fluorescence intensity change drastically when I adjust the pH? A: This is a feature, not a bug. The protonated form (low pH) and the deprotonated phenolate form (high pH) have distinct excitation/emission spectra. The phenolate form (pH > 8.[3]5) is typically the species responsible for the strong blue fluorescence (~450 nm emission).[3] If your signal is weak, your buffer pH might be too close to the pKa (approx 8.0), resulting in a mix of species.[3]
Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. While 7-hydroxy-4,8-dimethylcoumarin is soluble in ethanol, ethanol evaporates faster than DMSO, which can lead to crystal formation at the meniscus or nozzle of dispensing equipment.[1][2] For long-term storage, DMSO is preferred.[1][2][3]
Q3: Is the 8-methyl group significant? Can I just use data for 4-methylumbelliferone (4-MU)? A: You cannot treat them identically. The 8-methyl group is ortho to the hydroxyl group.[1][2] This creates steric hindrance that may slightly impede the ionization of the hydroxyl group and definitely increases the lipophilicity (LogP) compared to 4-MU.[2] Expect lower aqueous solubility for the 4,8-dimethyl variant than for 4-MU.[1][2][3]
References
-
PubChem. (n.d.).[2][3][4][5][6] this compound (Compound). National Library of Medicine.[2][3][5] Retrieved February 8, 2026, from [Link]
-
Gao, Y., et al. (2015).[3][7] Improved solubility and stability of 7-hydroxy-4-methylcoumarin...[1][2][3][8] through complexation with sulfobutyl ether-β-cyclodextrin.[1][2][3][8] PubMed.[2][3] Retrieved February 8, 2026, from [Link]
-
Bylina, A., et al. (2020).[3] 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies. ACS Omega.[2][3] Retrieved February 8, 2026, from [Link][3]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID 19905797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-7-methylcoumarin | C10H8O3 | CID 54685307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Hydroxy-4-methoxymethylcoumarin | C11H10O4 | CID 5393168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-(Dimethylamino)-4-hydroxy-2H-chromen-2-one | C11H11NO3 | CID 54705900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one Crystallization
[1]
Compound ID: 7-Hydroxy-4,8-dimethylcoumarin CAS: 4115-76-8 Structure: Coumarin backbone with a hydroxyl group at C7 and methyl groups at C4 and C8.[1]
Introduction: The Crystallization Challenge
Welcome to the technical support center for 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one . If you are accessing this guide, you are likely facing one of three specific failure modes common to Pechmann condensation products derived from 2-methylresorcinol:
-
Oiling Out: The product separates as a sticky oil rather than a crystal lattice.[1]
-
Persistent Discoloration: The crystals remain pink, brown, or grey despite washing.
-
Polymorphic/Solvate Issues: Inconsistent melting points or powder X-ray diffraction (PXRD) patterns.
This guide synthesizes field-proven purification protocols with the physicochemical properties of substituted coumarins to resolve these bottlenecks.
Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
The Problem: Upon cooling your reaction mixture or recrystallization solvent, the solution turns cloudy (milky) and deposits a viscous oil at the bottom. This oil may or may not solidify over days.[1]
The Science: This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] Essentially, the compound is so supersaturated that it prefers to separate as a dense liquid phase rather than organizing into a crystal lattice. This is exacerbated by the 8-methyl group, which increases lipophilicity and disrupts water structure more than the 4-methyl analog (Hymecromone).[1]
Corrective Protocol: The "Meta-Stable Zone" Approach
Do not simply put the flask in the freezer. Rapid cooling promotes oiling.[1]
-
Re-dissolution: Reheat the mixture until the oil fully dissolves.
-
Solvent Adjustment: If you are using a binary system (e.g., Ethanol/Water), add the good solvent (Ethanol) in 5% increments until the solution is clear at a lower temperature (approx. 50°C).
-
Seeding (Critical):
-
Add seed crystals of pure 7-Hydroxy-4,8-dimethylcoumarin at 5-10°C above the cloud point.
-
If no seeds are available: Dip a glass rod in the solution, withdraw it, and let the solvent evaporate on the rod to form micro-crystals. Re-insert the rod to induce nucleation.[1]
-
-
Controlled Cooling: Wrap the flask in a towel or place it in a warm water bath and turn off the heat, allowing the temperature to drop at a rate of <1°C per minute.
Module 2: Purification & Decolorization (The "Pink/Brown" Syndrome)
The Problem: Your crystals are off-white, pink, or light brown. The Cause:
-
Pink/Red: Oxidation of unreacted 2-methylresorcinol.[1]
-
Brown/Black: Oligomeric "tars" formed during acid-catalyzed synthesis (sulfonation byproducts if H2SO4 was used).[1]
The Solution: Standard recrystallization often fails here because these impurities co-precipitate.[1] You must use the Acid-Base Swing method.[1]
Protocol: The Acid-Base Swing
This method leverages the acidity of the phenolic hydroxyl group (pKa ~7.8).
-
Dissolution: Suspend the crude solid in 5% NaOH (aq) .
-
Result: The coumarin dissolves as the phenolate anion (soluble). Neutral impurities (tars, non-phenolic side products) remain insoluble.[1]
-
-
Filtration: Filter the alkaline solution through Celite to remove the insoluble dark tars.[1]
-
Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring until pH ~2.
-
Result: The coumarin reprecipitates as a free phenol.[1]
-
-
Polishing: Recrystallize the resulting solid from aqueous ethanol to remove trapped salts.[1]
Module 3: Solvent Selection Guide
The choice of solvent dictates yield and polymorph control.
| Solvent System | Role | Pros | Cons |
| Ethanol (95%) | Primary Recrystallization | High solubility at boil; excellent recovery on cooling.[1] | May trap water; risk of oiling out if cooled too fast.[1] |
| Acetic Acid (Glacial) | High-Purity Polish | Excellent for removing colored oxidation products.[1] | Hard to dry; traces of acid can catalyze degradation.[1] |
| Ethanol/Water (40-60%) | Yield Optimization | Maximizes yield (antisolvent effect).[1] | High risk of oiling out. Requires precise control.[1] |
| Toluene | Polymorph Control | Good for anhydrous crystal forms.[1] | Lower solubility; requires large volumes.[1] |
Visual Troubleshooting Logic
The following diagram outlines the decision-making process for purification.
Figure 1: Decision tree for troubleshooting physical form and purity issues.
Frequently Asked Questions (FAQ)
Q1: My melting point is lower than expected (e.g., 190°C). Is this correct?
-
Answer: Likely not.[1] While 7-hydroxy-4-methylcoumarin melts around 188-190°C, the 4,8-dimethyl variant typically has a higher melting point due to increased molecular symmetry and packing efficiency.[1] If your MP is low, you likely have significant contamination with starting material (2-methylresorcinol) or solvent inclusion.[1] Dry the sample thoroughly at 80-100°C under vacuum and re-test.
Q2: Can I use charcoal for decolorization?
-
Answer: Yes, but with caution. Activated charcoal is effective for removing colored oligomers in Ethanol or Acetic Acid solutions.[1] However, coumarins can adsorb onto charcoal, leading to yield loss. Use minimal charcoal (1-2% w/w) and filter while boiling hot to prevent the product from crystallizing in the charcoal filter cake.
Q3: Why does the product turn pink upon storage?
References
-
Sithambaresan, M. (2019).[1][2] Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach. Research Review International Journal of Multidisciplinary. Retrieved from [Link]
-
ResearchGate. (2020).[1][3] Discussion on Coumarin Recrystallization Solvents. Retrieved from [Link]
-
PubChem. (2025).[1] this compound Compound Summary. Retrieved from [Link]
Technical Support Center: A Researcher's Guide to Preventing Aggregation of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one in Solution
For researchers, scientists, and drug development professionals working with 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one, maintaining its monomeric and soluble state is paramount for obtaining accurate and reproducible experimental results. Aggregation of this coumarin derivative can significantly impact its physicochemical properties, leading to misleading data in various applications. This technical support center provides a comprehensive guide to understanding and mitigating aggregation issues, presented in a practical question-and-answer format.
I. Understanding the Challenge: The "Why" Behind Aggregation
Before delving into troubleshooting, it is crucial to understand the underlying reasons for the aggregation of this compound. The planar structure of the coumarin ring system is a key factor, predisposing it to intermolecular interactions.[1]
What are the primary forces driving the aggregation of this compound?
The aggregation of this compound is primarily driven by a combination of non-covalent interactions:
-
π-π Stacking: The electron-rich aromatic rings of the coumarin backbone can stack on top of each other, much like a deck of cards. This is a significant stabilizing interaction for planar molecules in solution.
-
Hydrogen Bonding: The presence of a hydroxyl (-OH) group at the 7-position and a carbonyl group (C=O) in the pyrone ring allows for the formation of intermolecular hydrogen bonds, which can link molecules together.[1]
-
Hydrophobic Interactions: In aqueous environments, the relatively nonpolar coumarin molecule will tend to self-associate to minimize its contact with water molecules, a phenomenon known as the hydrophobic effect.
These interactions can lead to the formation of "H-aggregates," where the molecules stack in a parallel, face-to-face arrangement. This type of aggregation is common for planar dye molecules in aqueous solutions and has distinct spectroscopic consequences.
II. Troubleshooting Guide: Identifying and Resolving Aggregation
This section provides a systematic approach to identifying and resolving common issues related to the aggregation of this compound.
Issue 1: Unexpected Changes in UV-Vis Absorption or Fluorescence Spectra
Question: My solution of this compound shows a blue-shifted absorption maximum and/or significantly reduced fluorescence intensity compared to what I expected. What is happening?
Answer: These spectral changes are hallmark indicators of H-aggregate formation. The face-to-face stacking in H-aggregates alters the electronic transitions, leading to a shift in the absorption maximum to shorter wavelengths (a "blue shift") and often results in fluorescence quenching.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected spectral changes.
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Question: I am struggling to dissolve this compound in my aqueous buffer, or it precipitates out of solution over time. How can I improve its solubility and stability?
Answer: this compound, like many coumarin derivatives, has limited solubility in pure water. The stability of your solution is highly dependent on factors such as pH, ionic strength, and concentration.
Solubility Enhancement Strategy: A Step-by-Step Protocol
-
Stock Solution Preparation:
-
Rationale: Preparing a concentrated stock solution in a suitable organic solvent is the most effective way to handle poorly water-soluble compounds. This allows for accurate and convenient dilution into your final aqueous medium.
-
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of a compatible organic co-solvent. Commonly used and effective co-solvents for coumarins include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
-
Aqueous Solution Preparation:
-
Rationale: The goal is to introduce the compound into the aqueous buffer in a way that avoids localized high concentrations, which can trigger precipitation.
-
Protocol:
-
Pipette the desired volume of the aqueous buffer into a sterile container.
-
While vigorously vortexing or stirring the buffer, add the required volume of the stock solution dropwise. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the final concentration may be too high for the chosen conditions.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
For creating a stock solution, DMSO or DMF are excellent starting points due to their high solvating power for a wide range of organic molecules. Ethanol is also a good option, particularly if DMSO or DMF are incompatible with your downstream application. For direct dissolution, these organic solvents will be far more effective than water.
Q2: How does pH affect the solubility of this compound?
The 7-hydroxyl group on the coumarin ring is weakly acidic. At neutral or acidic pH, the hydroxyl group is protonated, and the molecule is less polar. In alkaline (basic) conditions, the hydroxyl group can be deprotonated to form a phenolate anion. This negatively charged species is more polar and, therefore, more soluble in water. Consequently, increasing the pH of your aqueous buffer can significantly enhance the solubility of this compound. However, be mindful that a change in pH may also affect the compound's biological activity or photophysical properties.
Q3: Can I use surfactants to prevent aggregation?
Yes, surfactants can be an effective strategy. Surfactants are amphiphilic molecules that can form micelles in solution. The hydrophobic core of the micelle can encapsulate the poorly soluble coumarin molecule, while the hydrophilic shell interacts with the aqueous environment, keeping the compound in solution and preventing aggregation. Non-ionic surfactants such as Tween® 20 or Triton™ X-100 are commonly used in biological assays and are worth considering if co-solvents are not a viable option.
Q4: I've heard about cyclodextrins. Can they help with solubility?
Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[2][3] Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfobutyl ether-β-cyclodextrin) have varying cavity sizes and solubilities, so some empirical testing may be required to find the optimal one for your specific application.[2]
Q5: How can I monitor for aggregation in my solutions?
Several analytical techniques can be employed to detect and characterize aggregation:
-
UV-Vis Spectroscopy: As mentioned, a blue shift in the absorption maximum is a strong indicator of H-aggregation.
-
Fluorescence Spectroscopy: A decrease in fluorescence intensity (quenching) at the expected emission wavelength can signal aggregation.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. The presence of larger particles (aggregates) in addition to the monomeric species can be readily detected.
-
Visual Inspection: While not quantitative, always visually inspect your solutions for any signs of cloudiness, turbidity, or precipitation.
IV. Data Summary and Key Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₀O₃ | N/A |
| Molecular Weight | 190.19 g/mol | N/A |
| Calculated LogP | 1.8 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Qualitative Aqueous Solubility | Poor | General coumarin knowledge |
| Qualitative Organic Solvent Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform | [5] |
V. Logical Framework for Solvent and Additive Selection
The following diagram illustrates a decision-making process for selecting an appropriate solvent system and additives to prevent aggregation.
Caption: Decision tree for solvent and additive selection.
VI. References
-
Joshi, D. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin? ResearchGate. Available at: [Link]
-
Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3412–o3413.
-
BenchChem. (2025). Solubility Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide. BenchChem.
-
BenchChem. (2025). solubility and stability of Coumarin-C2-exo-BCN. BenchChem.
-
van der Wouden, E. A., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Medicinal Chemistry Letters, 11(10), 2013–2020.
-
BenchChem. (2025). Technical Support Center: Preventing Aggregation of Coumarin 343 in Aqueous Solutions. BenchChem.
-
Liu, M., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry, 175, 543-549.
-
Hsiao, Y.-H., et al. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. Molecules, 27(13), 4054.
-
ResearchGate. (2025). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin | Request PDF. ResearchGate.
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327.
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(2), 40-51.
-
Pal, S. K., & Zewail, A. H. (2004). Dynamics of water in biological recognition. Chemical reviews, 104(4), 2099-2123.
-
Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).
-
Parvej, H., et al. (2022). Coumarin derivatives inhibit the aggregation of β-lactoglobulin. RSC advances, 12(27), 17020-17028.
-
Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation. Sigma-Aldrich.
-
ResearchGate. (2025). Intriguing H-Aggregate and H-Dimer Formation of Coumarin-481 Dye in Aqueous Solution As Evidenced from Photophysical Studies | Request PDF. ResearchGate.
-
de Souza, A. C., et al. (2014). Spectrofluorimetric determination of coumarin in commercial tablets. Journal of the Brazilian Chemical Society, 25, 1199-1204.
-
Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1-11.
-
Chapman University. (n.d.). Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
-
PhotochemCAD. (n.d.). 7-Hydroxycoumarin. PhotochemCAD.
-
ResearchGate. (n.d.). (PDF) 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. ResearchGate.
-
ResearchGate. (2025). Spectroscopic methods to detect and analyze protein oligomerization, aggregation, and fibrillation | Request PDF. ResearchGate.
-
Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube.
-
MDPI. (n.d.). Pharmaceutics | Special Issue : Innovative Formulations of Poorly Soluble Drugs. MDPI.
-
ACS Publications. (n.d.). Intriguing H-Aggregate and H-Dimer Formation of Coumarin-481 Dye in Aqueous Solution As Evidenced from Photophysical Studies | The Journal of Physical Chemistry A. ACS Publications.
-
ResearchGate. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. ResearchGate.
-
AZoM. (2014). Using Dynamic Light Scattering and Raman Spectroscopy to Estimate BSA Aggregation Kinetics. AZoM.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
-
AA Blocks. (n.d.). 4115-76-8 | this compound. AA Blocks.
-
RSC Publishing. (n.d.). Coumarin derivatives inhibit the aggregation of β-lactoglobulin. RSC Publishing.
-
Pop, C., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 13(8), 1146.
-
PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. PubChem.
-
ResearchGate. (2025). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. ResearchGate.
-
Emami, S., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical biology, 53(11), 1667-1673.
-
ResearchGate. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin? ResearchGate.
-
MDPI. (n.d.). Quantitative Study on Solubility Parameters and Related Thermodynamic Parameters of PVA with Different Alcoholysis Degrees. MDPI.
-
ResearchGate. (2025). Inhibition of amyloid-β aggregation by coumarin analogs can be manipulated by functionalization of the aromatic center | Request PDF. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the quantum yield of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Welcome to the Technical Support Center for 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one. As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge to optimize their experiments. This resource is designed to help you enhance the quantum yield of this versatile fluorophore and achieve reliable, high-fidelity results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the photophysical properties of this compound, providing the core knowledge needed to troubleshoot effectively.
Q1: What is fluorescence quantum yield, and why is it critical for my application?
A1: Fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed by a fluorophore. It quantifies the efficiency of the fluorescence process. A higher quantum yield signifies a brighter signal, which is essential for applications demanding high sensitivity, such as high-throughput screening, bioimaging, and quantitative biochemical assays.[1]
Q2: What is the fundamental mechanism of fluorescence for this compound?
A2: The fluorescence of 7-hydroxycoumarin derivatives is governed by a process called Excited-State Intramolecular Proton Transfer (ESIPT).[2] Upon absorbing a photon (excitation), the molecule transitions to an excited state where the 7-hydroxyl group becomes significantly more acidic. This facilitates the transfer of the hydroxyl proton to a nearby acceptor, often a solvent molecule like water. The resulting excited-state species (anion or tautomer) is responsible for the fluorescence emission. The efficiency of this process and the specific emitting species are highly dependent on the molecular environment.[2][3]
Q3: How do the methyl groups at the C4 and C8 positions influence the properties of this specific coumarin?
A3: The methyl groups at the C4 and C8 positions play a crucial role in the photophysical and chemical properties of the molecule.
-
C4-Methyl Group: This group generally enhances the fluorescence quantum yield in coumarins. It provides steric hindrance that can restrict non-radiative decay pathways associated with molecular rotation.
-
C8-Methyl Group: The electron-donating nature of the methyl group at this position can influence the electron density of the aromatic ring system, subtly affecting the energy levels and, consequently, the absorption and emission spectra.
The combination of these substituents contributes to the specific spectral characteristics and environmental sensitivity of this compound.
Troubleshooting Guide: Enhancing Quantum Yield
This guide provides a systematic approach to diagnosing and resolving common issues that lead to suboptimal quantum yield during your experiments.
Problem 1: The quantum yield of my compound is significantly lower than expected.
This is a common issue that can stem from several environmental and sample-related factors. The following workflow will help you systematically identify and address the root cause.
-
Purity: Impurities from synthesis can absorb excitation energy or directly quench the fluorescence.[4]
-
Action: Confirm purity using analytical techniques like NMR and Mass Spectrometry. If impurities are detected, purify the compound via chromatography or recrystallization.
-
-
Solvent Effects: The polarity, viscosity, and hydrogen-bonding capability of the solvent dramatically influence the quantum yield.[1][4] For many 7-hydroxycoumarins, increasing solvent polarity can decrease quantum yield.[5] However, in some cases, an aqueous environment like a PBS buffer has been shown to yield the strongest fluorescence.[6][7]
-
pH of the Solution: The fluorescence of 7-hydroxycoumarins is highly pH-sensitive due to the deprotonation of the 7-hydroxyl group.[4][8] The anionic (phenolate) form, typically favored at higher pH, often exhibits different emission characteristics and quantum yield compared to the neutral form.[9][10]
-
Action: Systematically vary the pH of your solution using a range of buffers to find the optimal condition for your application. See Protocol 2 .
-
-
Aggregation-Caused Quenching (ACQ): At high concentrations, planar aromatic molecules like coumarins can form aggregates (dimers or oligomers), which often have non-radiative decay pathways, leading to self-quenching and a lower quantum yield.[4]
-
Action: Measure the fluorescence intensity across a range of concentrations. If ACQ is occurring, you will observe a non-linear relationship where the intensity plateaus or decreases at higher concentrations. Work within the linear range or add co-solvents like DMSO or ethanol to disrupt aggregation.[4]
-
-
Presence of Quenchers: External agents in your sample, such as dissolved molecular oxygen, heavy atoms, or certain ions (e.g., Cu²⁺, Ni²⁺), can deactivate the excited state of your fluorophore.[4][5]
-
Action: Deoxygenate your solution by bubbling with nitrogen or argon gas. If metal ion contamination is suspected, consider using a chelating agent like EDTA, provided it does not interfere with your experiment.
-
Problem 2: My fluorescence signal is unstable and decays rapidly upon illumination.
This issue is characteristic of photobleaching , the irreversible photochemical destruction of the fluorophore.
-
Excessive Excitation Power: High-intensity light increases the rate at which the fluorophore cycles between ground and excited states, elevating the probability of it entering a reactive triplet state that leads to degradation.
-
Action: Reduce the excitation intensity to the lowest level that provides an adequate signal-to-noise ratio.[4] Use neutral density filters or adjust the power settings on your light source.
-
-
Prolonged Exposure Time: The total number of photons a fluorophore can emit before photobleaching is finite.
-
Action: Minimize the duration of light exposure. Use shutters to block the excitation light path when not actively acquiring data.[4]
-
-
Presence of Oxygen: Molecular oxygen is a primary mediator of photobleaching for many fluorophores.
Experimental Protocols
Protocol 1: Solvent Screening for Quantum Yield Optimization
This protocol allows for the systematic evaluation of different solvents to identify the optimal environment for maximizing the quantum yield of this compound.
Objective: To determine the effect of solvent polarity and viscosity on fluorescence quantum yield.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO).
-
A selection of high-purity solvents (spectroscopic grade) with varying properties (see table below).
-
Fluorometer or spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Test Solutions: Prepare a dilute solution of the compound in each test solvent. The final concentration should be low enough to avoid inner filter effects (typically resulting in an absorbance < 0.1 at the excitation wavelength).
-
Acquisition of Spectra: For each solution, measure the absorbance spectrum to determine the absorption maximum (λ_abs).
-
Fluorescence Measurement: Set the excitation wavelength to the λ_abs for each solvent and record the fluorescence emission spectrum.
-
Quantum Yield Calculation: Calculate the relative quantum yield (Φ_s) using a well-characterized standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_r = 0.54) with the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and r denote the sample and reference, respectively.
-
Data Summary: Solvent Effects on Coumarin Fluorescence
| Solvent | Polarity Index | Refractive Index (n) | Typical Effect on 7-Hydroxycoumarin QY |
| Toluene | 2.4 | 1.497 | Generally low fluorescence[6][7] |
| Dioxane | 4.8 | 1.422 | Moderate |
| Tetrahydrofuran (THF) | 4.0 | 1.407 | Low to moderate[6][7] |
| Acetonitrile | 5.8 | 1.344 | Can be optimal[5] |
| Ethanol | 4.3 | 1.361 | Often enhances QY compared to aprotic solvents[3][5] |
| Water | 10.2 | 1.333 | Can be optimal, but highly pH-dependent[5][6][7] |
| Glycerol | High | 1.474 | Increased viscosity often increases QY[5] |
Note: The "Typical Effect" is a generalization for 7-hydroxycoumarins; empirical testing is crucial.
Protocol 2: pH Profiling for Quantum Yield Optimization
Objective: To determine the optimal pH for maximizing the fluorescence of this compound.
Materials:
-
Stock solution of the compound (e.g., 1 mM in DMSO or ethanol).
-
A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to 10).
-
pH meter.
-
Fluorometer.
Procedure:
-
Sample Preparation: Prepare a series of solutions by diluting the stock solution into each buffer to a constant final concentration.
-
pH Verification: Measure and record the final pH of each solution.
-
Fluorescence Measurement: For each sample, excite at the absorption maximum (which may shift slightly with pH) and record the integrated fluorescence intensity.
-
Data Analysis: Plot the integrated fluorescence intensity versus pH. The peak of this curve represents the optimal pH for maximum fluorescence under these conditions. The fluorescence color may also change significantly with pH, shifting from blue to green or yellow-green as the solution becomes more alkaline.[9][10]
References
-
(PDF) Enhanced Yield of 7-Hydroxy -4-Methyl Coumarin ( Hymecromone) Assisted by Irradiations - ResearchGate. Available at: [Link]
-
Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design - ResearchGate. Available at: [Link]
-
Coumarin-Modified CQDs for Biomedical Applications—Two-Step Synthesis and Characterization - MDPI. Available at: [Link]
-
Enhanced Yield of 7- Hydroxy – 4-Methyl Coumarin ( Hymecromone) Assisted by Irradiations. Available at: [Link]
-
High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study - ResearchGate. Available at: [Link]
-
High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Publishing. Available at: [Link]
-
Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - MDPI. Available at: [Link]
-
7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - ACS Publications. Available at: [Link]
-
Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Available at: [Link]
-
7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC. Available at: [Link]
-
Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC. Available at: [Link]
-
7-Hydroxycoumarin - PhotochemCAD. Available at: [Link]
-
Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye - ResearchGate. Available at: [Link]
-
The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC. Available at: [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - MDPI. Available at: [Link]
-
Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives - ResearchGate. Available at: [Link]
-
Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC. Available at: [Link]
-
This compound - AA Blocks. Available at: [Link]
-
Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the - Repositorio UDD. Available at: [Link]
-
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Available at: [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES - ResearchGate. Available at: [Link]
-
Pharmacological activities of chromene derivatives: An overview. Available at: [Link]
-
Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - MDPI. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing the Cytotoxicity of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one in cell-based assays. Unexpected cytotoxicity can confound experimental results, leading to misinterpretation of the compound's primary effects. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and control for the cytotoxic effects of this coumarin derivative, ensuring data integrity and reproducibility.
Section 1: Understanding the Challenge - The Cytotoxic Profile of a Coumarin
This compound, a member of the coumarin family, is investigated for various biological activities, including antioxidant and anti-inflammatory properties.[1][2] However, like many phenolic compounds and coumarin derivatives, it can exhibit cytotoxic effects, particularly at higher concentrations or under specific experimental conditions.[3][4]
The primary mechanism of cytotoxicity for many related hydroxycoumarins involves the induction of apoptosis (programmed cell death).[1][5] This is often mediated by an increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent activation of the mitochondrial apoptotic pathway.[1][6][7] Key events in this pathway include the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis.[5][8][9]
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: I'm observing widespread cell death across all my treatment groups, even at what I considered low concentrations. What's the first thing I should check?
A1: The most critical first step is to rigorously validate your compound's stock solution and the final concentration of the solvent (vehicle) in your culture medium.
-
Solvent Toxicity: The most common solvent for coumarins is Dimethyl Sulfoxide (DMSO).[6][10][11] While effective for solubilization, DMSO is cytotoxic to most cell lines at final concentrations above 0.5-1%. Ensure your final DMSO concentration is consistent across all wells (except for the untreated media control) and is at a non-toxic level (typically ≤0.1%).
-
Actionable Step: Run a "solvent toxicity" control plate. Seed cells and treat them with the same concentrations of DMSO that correspond to your compound dilutions, but without the compound itself. This will definitively show if the vehicle is the source of the cytotoxicity.[12]
-
Compound Solubility & Precipitation: Poor solubility can lead to compound precipitation in aqueous culture media. These precipitates can cause physical stress to cells or result in an actual concentration far different from the calculated one. Visually inspect your wells for any signs of precipitation after adding the compound. If you see any, you may need to revise your stock concentration or solvent choice.[13]
Q2: My cell viability results are inconsistent between experiments. How can I improve reproducibility?
A2: Reproducibility issues often stem from subtle variations in cell handling and assay conditions.[12][14]
-
Cell Health and Density: Ensure your cells are in the logarithmic growth phase and are plated at a consistent, optimal density for your specific assay duration.[15] Over-confluent or sparse cultures can respond differently to cytotoxic insults.
-
Incubation Time: Cytotoxic effects are time-dependent. An 18-hour incubation will yield different results than a 48-hour one. Standardize your incubation time across all experiments based on a preliminary time-course experiment.
-
Edge Effects: In 96-well plates, wells on the outer edges are prone to evaporation, which concentrates media components and your test compound, leading to artificially high cytotoxicity.[16] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.[15][16]
Q3: How do I distinguish between a cytotoxic effect and a cytostatic (anti-proliferative) effect?
A3: This is a crucial distinction. A standard endpoint viability assay (like MTT or resazurin) measures metabolic activity at a single time point and cannot easily differentiate between cell death and slowed growth.[16]
-
Cytotoxicity: A reduction in the absolute number of viable cells compared to the initial seeding number.
-
Cytostaticity: A slowing or halting of proliferation, where the cell number does not increase but may not significantly decrease.
To differentiate, you must monitor cell numbers over the course of the experiment.[16] This can be achieved through direct cell counting at different time points, using live-cell imaging systems, or employing assays that measure membrane integrity (cell death) alongside metabolic assays (viability).
Section 3: In-Depth Guide - Proactive Mitigation and Optimization
To minimize unintended cytotoxicity and accurately study the desired biological effects of this compound, a systematic optimization approach is required.
Establishing the Optimal Working Concentration: The Dose-Response Curve
The cornerstone of any compound-based cell assay is determining the precise concentration range where the compound is active but not overtly toxic. This is achieved by generating a dose-response curve.
Objective: To identify the IC50 (the concentration at which 50% of cell viability is inhibited) and determine a sub-toxic concentration range for your primary experiments.[12]
| Parameter | Recommendation | Rationale |
| Concentration Range | Start broad: e.g., 0.1 µM to 200 µM. | A wide range is necessary to capture the full dose-response profile, from no effect to complete cell death. |
| Dilution Series | Use a semi-log or log scale (e.g., 1, 2, 5, 10, 20, 50, 100 µM). | This provides better resolution at the steeper parts of the curve, allowing for a more accurate IC50 calculation. |
| Controls | 1. Media Only (Blank) 2. Cells + Media (Untreated Control) 3. Cells + Vehicle (Solvent Control) 4. Cells + Positive Control (e.g., Doxorubicin) | Essential for data normalization and validating that the assay is performing correctly. The vehicle control is the most important for your compound.[12] |
| Assay Method | MTT, WST-1, or CellTiter-Glo are common choices.[17] | These assays measure metabolic activity, which is a reliable indicator of overall cell viability. |
| Incubation Time | Test at multiple time points (e.g., 24h, 48h, 72h). | Cytotoxicity can be time-dependent. This helps you choose an appropriate endpoint for your main experiments. |
Experimental Protocol: Determining IC50 using an MTT Assay
This protocol provides a validated workflow for assessing the cytotoxicity of this compound.
Materials:
-
Target cell line in logarithmic growth phase
-
96-well flat-bottom tissue culture plates
-
This compound
-
DMSO (cell culture grade)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in the highest compound concentration does not exceed 0.2% (this will result in a 0.1% final concentration in the well). Prepare a 2X vehicle control with the same DMSO concentration.
-
Cell Treatment: Remove the media from the wells and add 100 µL of the 2X compound dilutions and controls to the appropriate wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Normalize the data by expressing viability as a percentage of the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Workflow Visualization
Caption: Workflow for Determining Compound IC50.
Section 4: Advanced Concepts & Mechanistic Insights
Q4: The literature suggests coumarins can cause oxidative stress. How can I test if this is the mechanism of cytotoxicity in my cells?
A4: This is an excellent question that moves from observation to mechanism. If this compound is inducing cytotoxicity via ROS production, you can test this hypothesis directly.
-
ROS Detection: Use a fluorescent probe like 2',7'-Dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but becomes highly fluorescent upon oxidation by intracellular ROS. You can measure the increase in fluorescence via flow cytometry or a plate reader.
-
Antioxidant Rescue: A "rescue" experiment is a powerful validation tool. Pre-treat your cells with a well-known antioxidant, such as N-acetylcysteine (NAC), for 1-2 hours before adding your coumarin compound. If the cytotoxicity is primarily mediated by ROS, pre-treatment with NAC should significantly increase cell viability compared to treatment with the coumarin alone.
Potential Cytotoxic Pathway
The cytotoxicity of many hydroxycoumarins is linked to the induction of apoptosis through the mitochondrial (intrinsic) pathway.[1] This process is often initiated by cellular stress, such as the accumulation of ROS.
Caption: Proposed Apoptotic Pathway.
This understanding allows you to probe the mechanism more deeply. For instance, you could use specific assays to measure the activation of caspase-3/7, confirming that apoptosis is indeed the mode of cell death.[4]
References
- BenchChem. (n.d.). An In-depth Technical Guide on the Mechanism of Action of 7-hydroxy-3,4-dimethyl-2H-chromen.
- Ramos-Guzmán, C. A., et al. (2023).
- ResearchGate. (2025). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Request PDF.
- Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science.
- Bai, J.-H., & Dong, J.-L. (2016). 7-Hydroxy-4-(hydroxymethyl)coumarin.
- Chen, Y., et al. (2016). Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells. Oncology Letters.
- BenchChem. (n.d.). Potential Pharmacological Targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: An In-depth Technical Guide.
- MDPI. (2023). Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures. MDPI.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
- MDPI. (2023).
- Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.
- ResearchGate. (2025).
- ResearchGate. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- BioTek Instruments. (n.d.).
- ResearchGate. (2025).
- ACS Publications. (2024). Molecular Dynamics and Quantum Chemical Insights into the Molecular Basis of Differential Toxicity of the Mycotoxin Deoxynivalenol (DON)
- Royal Society of Chemistry. (2025). Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking. RSC Publishing.
- Sun, H., et al. (2011). 7-Hydroxy-6-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online.
- PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines.
- Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology.
- YouTube. (2024).
- MDPI. (2021). Regulation, Activation and Function of Caspase-11 during Health and Disease. MDPI.
- MDPI. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI.
- BenchChem. (n.d.).
- National Institutes of Health. (2022). Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts. PMC.
- YouTube. (2022). Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview.
- Trends in Sciences. (2024). Evaluation of Cytotoxicity and Apoptosis Induced by Coumarin Hydrazide-Hydrazone Derivatives in Human Hepatocellular Carcinoma C. Trends in Sciences.
- MedChemExpress. (n.d.). 7-Hydroxy-4-methyl-8-nitrocoumarin.
- Thermo Fisher Scientific. (n.d.). Thermo Scientific Chemicals 7-Hydroxy-4-methylcoumarin, 97% 25 g.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Technical Support Center: Synthesis of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
[1]
Ticket ID: #SYN-48DM-COU Subject: Optimization & Troubleshooting for 4,8-Dimethylcoumarin Scaffolds Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist Status: Open[1]
Executive Summary
You are encountering challenges in synthesizing 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 7-hydroxy-4,8-dimethylcoumarin). Unlike the ubiquitous 4-methylcoumarin, the introduction of the C8-methyl group introduces specific steric and electronic constraints.
The primary synthesis route is the Pechmann Condensation .[2][3][4] However, the presence of the methyl group at the C8 position (originating from the C2 position of the resorcinol precursor) significantly alters the reactivity profile of the C7-hydroxyl group and affects the purification dynamics.
This guide addresses the three most common failure points:
-
Precursor Selection & Cyclization Efficiency (The "Tar" Problem).
-
Regioselectivity (Coumarin vs. Chromone).
-
C7-OH Functionalization (The "Ortho-Effect" Blockade).
Module 1: Core Synthesis Protocol (Pechmann Condensation)
The most robust method involves the condensation of 2-methylresorcinol with ethyl acetoacetate .
Crucial Distinction: Standard resorcinol yields 7-hydroxy-4-methylcoumarin.[1][3] You must use 2-methylresorcinol (2-methyl-1,3-dihydroxybenzene) to install the methyl at position 8.[1]
Optimized Protocol (Green Chemistry Approach)
We recommend Heterogeneous Solid Acid Catalysis (Amberlyst-15) over concentrated H₂SO₄ to reduce polymerization ("tar") and simplify workup.[1]
Reagents:
-
2-Methylresorcinol (1.0 eq)[1]
-
Ethyl Acetoacetate (1.1 eq)[5]
-
Catalyst: Amberlyst-15 (20 wt% of phenol mass) or Sulfuric Acid (Catalytic amount, if solid acid unavailable)
-
Solvent: Solvent-free (preferred) or Ethanol.[1]
Workflow:
-
Mix: Combine 2-methylresorcinol and ethyl acetoacetate in a round-bottom flask.
-
Catalyze: Add Amberlyst-15 beads.
-
Heat: Stir at 110°C for 2–3 hours. Note: Solvent-free conditions accelerate the reaction via the hydrophobic effect.
-
Monitor: Check TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the phenol spot.
-
Workup:
-
If Amberlyst: Hot filtration to remove catalyst (reusable).[1] Pour filtrate into crushed ice.
-
If H₂SO₄: Pour reaction mixture directly into crushed ice with vigorous stirring.
-
-
Purification: Recrystallize the precipitate from Ethanol/Water.
Mechanism & Pathway Visualization
Figure 1: The Pechmann condensation pathway.[6] The 2-methyl group on the resorcinol ring directs the cyclization to the specific ortho position, forming the 4,8-dimethyl scaffold.
Module 2: Troubleshooting & Optimization
Issue 1: Low Yield / "Tar" Formation
Diagnosis: The reaction mixture turns black/viscous.[1] Root Cause: 2-methylresorcinol is electron-rich.[1] Strong mineral acids (H₂SO₄) cause oxidative polymerization or sulfonylation at high temperatures.[1] Solution:
-
Switch Catalyst: Move to Amberlyst-15 or Sulfamic Acid .[1] These provide acidity without the strong oxidizing potential of sulfuric acid.
-
Temperature Control: Do not exceed 120°C. If using H₂SO₄, keep the temperature below 10°C during the addition phase, then slowly warm to RT.
Issue 2: Chromone vs. Coumarin (Simonis Reaction)
Diagnosis: Product has a lower melting point and different UV profile.[1] Root Cause: Competition between Pechmann (coumarin) and Simonis (chromone) cyclization.[1]
-
Pechmann is favored by Acidic conditions (H₂SO₄, HCl).[1]
-
Simonis is favored by Dehydrating conditions (P₂O₅).[1] Solution: Ensure your catalyst is strictly a proton donor (Brønsted acid).[1] Avoid Phosphorus Pentoxide (P₂O₅).[1]
Issue 3: Difficulty Functionalizing C7-OH
Diagnosis: Poor yield when trying to synthesize ethers (e.g., 7-methoxy-4,8-dimethylcoumarin). Root Cause: The Ortho-Effect. The methyl group at C8 is sterically crowding the C7-hydroxyl. Standard Williamson ether synthesis (K₂CO₃/Acetone) may be too slow.[1] Solution:
-
Solvent Switch: Use DMF or DMAc (Dipolar aprotic) instead of Acetone/Acetonitrile to increase the nucleophilicity of the phenoxide.
-
Base Upgrade: Use Cs₂CO₃ (Cesium Carbonate).[1] The larger Cesium cation disrupts ion pairing, making the phenoxide "naked" and more reactive.[1]
Troubleshooting Logic Tree
Figure 2: Decision matrix for common synthetic failures in 4,8-dimethylcoumarin synthesis.
Module 3: Characterization & Data Validation
To confirm you have the correct 4,8-dimethyl isomer (and not the 4,6-dimethyl or a chromone), compare your data against these standard values.
Key Diagnostic Feature: In ¹H NMR, look for the C8-Methyl signal.[1] It typically appears upfield (approx 2.1–2.4 ppm) and, crucially, you should observe NOE (Nuclear Overhauser Effect) interactions between the C8-Me protons and the C7-OH (or C7-alkoxy) protons.
Standard Analytical Data
| Parameter | Value / Range | Notes |
| Melting Point | 258°C – 262°C | Distinctly higher than 4-methylcoumarin (185°C).[1] |
| Appearance | White to pale yellow needles | Recrystallized from Ethanol.[1] |
| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H, C8-CH₃) δ 2.35 (s, 3H, C4-CH₃)δ 6.11 (s, 1H, C3-H)δ 6.85 (d, 1H, C6-H)δ 7.43 (d, 1H, C5-H)δ 10.37 (s, 1H, -OH) | The two aromatic protons (C5, C6) appear as doublets (ortho-coupling).[1] |
| ¹³C NMR | ~160.8 (C2), ~153.5 (C4), ~159.0 (C7) | Carbonyl and C7-O are characteristic deshielded peaks.[1] |
| IR (KBr) | 1680 cm⁻¹ (C=O[7] Lactone)3100–3400 cm⁻¹ (OH broad) | Strong lactone stretch is mandatory.[1] |
References
-
Zhang, Y., et al. (2014).[1] Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction. RSC Advances, 4, 5355-5359.[1] (Contains specific NMR data for 7-Hydroxy-4,8-dimethyl-chromen-2-one).
-
Sethi, A., et al. (2013).[1] Amberlyst-15 catalyzed solvent free synthesis of coumarins.[1][4][8] Journal of Chemical Sciences, 125, 837–842.[1] (Protocol for solid acid catalysis).[1][5][8]
-
Pechmann, H. v., & Duisberg, C. (1884).[1] Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.[1] (Foundational Chemistry).[1]
-
Khaligh, N. G. (2012).[1][7] Poly(4-vinylpyridinium)hydrogen sulfate: A novel, efficient and recyclable solid acid catalyst for the Pechmann condensation.[1] Catalysis Science & Technology, 2, 1633-1636.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Welcome to the technical support center for the purification of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 4115-76-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this coumarin derivative. Achieving high purity is critical for reliable downstream applications, from biological screening to materials science. This document provides in-depth troubleshooting advice and detailed protocols to help you identify and resolve common purification challenges and artifacts.
Introduction: The Challenge of Purifying Substituted Coumarins
This compound is typically synthesized via an acid-catalyzed Pechmann condensation. While effective, this reaction can generate a variety of impurities that complicate purification. The primary challenges arise from three sources:
-
Synthesis-Related Impurities: The Pechmann condensation involving an unsymmetrically substituted phenol like 2,3-dimethylphenol can lead to the formation of regioisomers. Unreacted starting materials and reaction intermediates can also persist in the crude product.
-
Product Degradation: The coumarin lactone ring is susceptible to hydrolysis under certain pH conditions, and the phenolic hydroxyl group can undergo undesired side reactions.
-
Chromatographic Artifacts: Interactions between the analyte and the stationary phase during chromatographic purification can lead to issues like peak tailing, reduced resolution, and even on-column degradation.
This guide will address these challenges in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your own experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Q1: My initial TLC/HPLC analysis of the crude reaction mixture shows multiple spots/peaks close to the expected product. What are they?
Answer: This is a very common observation and is most likely due to the presence of a major isomeric byproduct formed during the Pechmann condensation.
Root Cause Analysis:
The Pechmann condensation is an electrophilic aromatic substitution reaction. The starting phenol, 2,3-dimethylphenol, has two possible sites for the initial reaction (transesterification followed by intramolecular Friedel-Crafts acylation) ortho to the strongly activating hydroxyl group. This leads to the formation of two primary regioisomers.
-
Desired Product: Attack at the C6 position of 2,3-dimethylphenol yields This compound .
-
Major Isomeric Artifact: Attack at the C4 position of 2,3-dimethylphenol yields 7-Hydroxy-4,6-dimethyl-2H-chromen-2-one .
These isomers have the same molecular weight and similar polarities, making them challenging to separate. Other minor spots could be unreacted 2,3-dimethylphenol or partially reacted intermediates.
Diagram: Regioselectivity in Pechmann Condensation
Technical Support Center: Navigating Biochemical Assay Interference from 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one in biochemical assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you identify and mitigate assay interference, ensuring the integrity of your experimental data.
Introduction: The Double-Edged Sword of a Fluorescent Molecule
This compound, a member of the coumarin family, is a versatile compound with applications in various biological studies, often owing to its inherent fluorescent properties.[1][2] However, this same characteristic can be a significant source of interference in many biochemical assays, particularly high-throughput screening (HTS) campaigns that rely on fluorescence-based readouts.[1][3] Understanding the nature of this interference is the first critical step toward obtaining reliable and reproducible results.
This guide is structured to provide a logical workflow for identifying, understanding, and overcoming assay artifacts caused by this compound.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding the use of this compound in biochemical assays.
Q1: What are the primary physical and chemical properties of this compound that can cause assay interference?
A1: The key property of this compound that leads to assay interference is its intrinsic fluorescence.[1][2] Like many coumarin derivatives, it absorbs light in the ultraviolet (UV) and near-UV range and emits light in the blue-violet region of the spectrum. This can directly interfere with assays that use fluorescent probes emitting in a similar range. Additionally, its planar, conjugated ring system can contribute to non-specific interactions with proteins and other assay components.
Q2: My fluorescence-based assay shows a strong "hit" with this compound. How can I be sure this is a genuine biological effect?
A2: A strong signal in a primary fluorescence-based screen is a common scenario with fluorescent compounds and should be treated with caution. It is highly likely that the observed signal is a false positive resulting from the compound's intrinsic fluorescence.[4] To confirm a genuine biological effect, it is essential to perform a series of validation and counter-assays, as detailed in the troubleshooting section of this guide.
Q3: Can this compound interfere with non-fluorescence-based assays?
A3: While the most common interference is with fluorescence-based assays, interference in other assay formats is also possible. For example, in absorbance-based assays, the compound's own absorbance spectrum might overlap with that of the assay's chromophore. In luciferase-based assays, coumarin derivatives have been known to interfere with the light-producing reaction.[5] Furthermore, the compound's antioxidant properties, stemming from the hydroxyl group on the coumarin ring, could interfere with assays that involve redox reactions.[6]
Q4: Are there any structural analogs of this compound that are known to cause similar interference?
A4: Yes, the entire class of 7-hydroxycoumarins is known for its fluorescent properties and potential for assay interference.[2][7] A well-known example is 4-methylumbelliferone (4-MU), which is structurally similar and widely recognized as a fluorescent interferent in HTS.[1] Therefore, experience with other 7-hydroxycoumarins can often provide valuable insights into the behavior of this compound.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving assay interference from this compound.
Issue 1: Suspected False Positive in a Fluorescence-Based Assay
Symptoms:
-
A strong, dose-dependent increase or decrease in fluorescence signal upon addition of this compound.
-
The observed activity is not consistent with known biology or structure-activity relationships of related compounds.
Causality: The intrinsic fluorescence of this compound is likely overlapping with the excitation and/or emission spectra of the assay's fluorophore, leading to a false signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a suspected false positive.
Step-by-Step Protocols:
Protocol 1: Measuring Compound Autofluorescence
-
Objective: To determine the intrinsic fluorescence spectrum of this compound under your specific assay conditions.
-
Materials:
-
This compound stock solution.
-
Assay buffer.
-
Microplate reader with spectral scanning capabilities.
-
Assay-compatible microplates (e.g., black, clear bottom).
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer at the same concentrations used in your primary assay.
-
Include a buffer-only control.
-
Using the microplate reader, perform an excitation scan at the emission wavelength of your assay's fluorophore.
-
Subsequently, perform an emission scan at the excitation wavelength of your assay's fluorophore.
-
Analyze the resulting spectra to identify any overlap with your assay's detection window.
-
Protocol 2: "No-Enzyme" or "No-Substrate" Control Assay
-
Objective: To determine if this compound produces a signal in the absence of a key biological component of the assay.
-
Materials:
-
All assay components except for the enzyme or substrate.
-
This compound.
-
Assay buffer.
-
Microplate reader.
-
-
Procedure:
-
Set up the assay as you normally would, but omit a critical component (e.g., the enzyme for an enzyme activity assay, or the substrate for a binding assay).
-
Add this compound at various concentrations.
-
Include positive and negative controls (if applicable, without the compound).
-
Incubate for the standard assay duration.
-
Read the fluorescence on the microplate reader.
-
A significant signal in the absence of the key component strongly suggests assay interference.
-
Issue 2: Suspected Fluorescence Quenching
Symptoms:
-
A dose-dependent decrease in the fluorescence signal of your assay.
-
The compound does not show significant autofluorescence at the assay wavelengths.
Causality: The compound may be absorbing the excitation or emission light of the assay's fluorophore (a phenomenon known as the "inner filter effect") or interacting with the fluorophore in a way that quenches its fluorescence.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected fluorescence quenching.
Step-by-Step Protocol:
Protocol 3: Assessing the Inner Filter Effect and Direct Quenching
-
Objective: To differentiate between the inner filter effect and direct quenching of the assay's fluorophore.
-
Materials:
-
This compound.
-
The fluorophore used in your assay (e.g., a fluorescently labeled substrate).
-
Assay buffer.
-
UV-Vis spectrophotometer.
-
Fluorometer or microplate reader.
-
-
Procedure:
-
Absorbance Scan:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your assay.
-
Using the UV-Vis spectrophotometer, measure the absorbance spectrum of the compound from the UV to the visible range.
-
Compare this spectrum to the excitation and emission spectra of your assay's fluorophore. Significant overlap indicates a high probability of the inner filter effect.
-
-
Direct Quenching Test:
-
Prepare a solution of your assay's fluorophore in the assay buffer at the concentration used in the assay.
-
Add increasing concentrations of this compound.
-
Include a control with the fluorophore and buffer only.
-
Measure the fluorescence intensity. A dose-dependent decrease in fluorescence in the absence of other assay components suggests direct quenching.
-
-
Part 3: Validation Strategies
Once potential interference has been identified, it is crucial to validate any "hits" using orthogonal methods.
Strategy 1: Orthogonal Assays
An orthogonal assay measures the same biological endpoint but uses a different detection technology.[4] This is a robust way to confirm that the observed activity is not an artifact of the primary assay format.
Table 1: Examples of Orthogonal Assays
| Primary Assay Technology | Potential Orthogonal Assay Technology | Rationale for Use |
| Fluorescence Intensity | AlphaScreen®, TR-FRET, Bioluminescence (e.g., Luciferase) | These technologies are less susceptible to interference from compound autofluorescence. |
| Fluorescence Polarization | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | These are label-free biophysical methods that directly measure binding, avoiding fluorescence-related artifacts. |
| FRET-based Protease Assay | LC-MS-based substrate cleavage assay | Directly measures the product formation without relying on fluorescence. |
Strategy 2: Structure-Activity Relationship (SAR) Analysis
If you have access to analogs of this compound, examining their activity can provide valuable insights. A logical SAR (e.g., changes in potency that correlate with structural modifications) is more indicative of a true biological effect than a flat SAR where all analogs are either active or inactive.
Strategy 3: De-risking with Biophysical Methods
For high-value hits, employing biophysical techniques can provide definitive evidence of a direct interaction between the compound and the target protein.
Table 2: Biophysical Techniques for Hit Validation
| Technique | Information Provided | Key Advantage |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD) | Label-free, real-time measurement of binding. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) | Provides a complete thermodynamic profile of the interaction. |
| Thermal Shift Assay (TSA) | Changes in protein melting temperature upon ligand binding | A straightforward method to screen for direct binding. |
Conclusion
References
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- de Jong, L. A., van der Wouden, P. E., & Dömling, A. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of medicinal chemistry, 63(19), 11216–11227.
- Simeonov, A., & Davis, M. I. (2012). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Assay and drug development technologies, 10(2), 106–116.
- Hall, M. D., Yasgar, A., & Shinn, P. (2014). Coumarin luciferins and mutant luciferases for robust multi-component bioluminescence imaging. Chemical science, 5(12), 4793–4804.
- Vogt, A., & Lazo, J. S. (2005). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and drug development technologies, 3(4), 413–421.
- Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267.
Sources
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
improving the specificity of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one as a probe
Technical Support Center: Advanced Probe Engineering Ticket ID: #DMU-48-OPT Subject: Improving Specificity & Performance of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are currently utilizing This compound (also known as 4,8-Dimethylumbelliferone or 4,8-DMU ) as a fluorescent scaffold. While the 4,8-dimethyl substitution pattern offers improved photostability and quantum yield compared to the parent 4-Methylumbelliferone (4-MU), users frequently encounter specificity issues related to pH sensitivity (pKa mismatch) , spectral overlap (autofluorescence) , and enzymatic promiscuity .
This guide provides a modular troubleshooting and engineering framework to transform this generic scaffold into a high-fidelity probe.
Module 1: Photophysical Troubleshooting (The "Signal" Issue)
User Issue: "My probe signal fluctuates with pH changes, and the background noise in live cells is high."
Root Cause Analysis:
-
pKa Mismatch: The 7-hydroxyl group on the coumarin ring typically has a pKa of ~7.8. At physiological pH (7.4), a significant fraction of the molecule exists in the protonated (phenol) form, which has low fluorescence. Small cytosolic pH fluctuations cause massive signal artifacts.
-
Blue/Green Overlap: 4,8-DMU emits in the blue-green region (~450–470 nm). This overlaps heavily with endogenous fluorophores like NAD(P)H and flavins.
Resolution Protocol: pKa Tuning & Ratiometric Design
To fix specificity, you must decouple the signal from pH interference.
Option A: Chemical Modification (pKa Lowering) Introduce an electron-withdrawing group (EWG) at the 3-position . This stabilizes the phenolate anion, lowering the pKa to < 7.0, ensuring the probe is fully "ON" at physiological pH.
-
Recommended Modification: Chlorination or introduction of a trifluoromethyl group.
-
Result: The probe becomes pH-insensitive between pH 7.0 and 8.0.
Option B: Ratiometric Engineering (ICT Mechanism) Instead of intensity-based measurement (which is prone to concentration errors), convert 4,8-DMU into an Intramolecular Charge Transfer (ICT) probe.
-
Protocol: Functionalize the 8-position (if sterically accessible) or the 6-position with an electron-donating group, and the 3-position with an electron-acceptor.
-
Outcome: The probe exhibits dual-emission bands.[1][2] You measure the ratio of Band A / Band B, canceling out environmental noise.
Module 2: Biological Specificity (The "Target" Issue)
User Issue: "The probe is cleaved by serum albumin or non-target esterases, giving false positives."
Root Cause Analysis: If you are using 4,8-DMU as a "caged" substrate (e.g., 4,8-DMU-acetate for esterase detection), the ester bond is labile. Serum albumin has pseudo-esterase activity that hydrolyzes simple coumarin esters.
Resolution Protocol: Steric Shielding & Smart Recognition
Step 1: The "Smart" Caging Strategy Replace simple acetate/butyrate groups with recognition moieties that require specific catalytic triads.
| Target Enzyme | Old Recognition Group (Low Specificity) | New High-Specificity Group | Mechanism of Improvement |
| Esterases | Acetate / Butyrate | Acetoxymethyl ether (AM) | Requires specific intracellular esterases; resists serum hydrolysis. |
| H2O2 (ROS) | Boronate ester | Self-immolative Carbamate | Reduces background hydrolysis; spacer group improves kinetics. |
| Proteases | Simple Amide | Tetrapeptide (e.g., DEVD) | Matches the exact S1-S4 binding pocket of Caspase-3. |
Step 2: The "Self-Validating" Control Every experiment must include a negative control inhibitor specific to your target enzyme.
-
Workflow:
-
Well A: Cells + Probe (Measure Signal).
-
Well B: Cells + Specific Inhibitor (1 hr pre-incubation) + Probe.
-
True Signal = (Signal A) - (Signal B).
-
Module 3: Red-Shifting for Spectral Specificity
User Issue: "I cannot multiplex this probe with GFP or DAPI."
Technical Insight: The 4,8-dimethyl core is inherently blue-emissive. To improve specificity in multi-color panels, you must red-shift the emission to >550 nm (yellow/orange).
Engineering Protocol: Knoevenagel Extension
You must extend the
-
Reagents: 4,8-DMU scaffold + Malononitrile or Ethyl Cyanoacetate.
-
Reaction: Knoevenagel condensation.
-
Result: Formation of a Coumarin-3-carbonitrile or Coumarin-3-carboxylate derivative.
-
Effect: Bathochromic shift (Red shift) of ~40–60 nm.
-
Benefit: Moves emission away from UV-excited autofluorescence.
-
Visual Troubleshooting & Engineering Workflows
Diagram 1: The Specificity Logic Tree
Use this flow to diagnose why your probe is failing.
Caption: Diagnostic logic flow for identifying the root cause of poor probe specificity.
Diagram 2: Chemical Engineering Pathway
From Scaffold to High-Fidelity Probe.
Caption: Synthetic pathways to transform the 4,8-DMU scaffold into targeted biological tools.
Experimental Protocol: Validation of Probe Specificity
Objective: Determine if the fluorescence signal is generated solely by the target enzyme (e.g., Esterase) and not by spontaneous hydrolysis or albumin.
Materials:
-
Probe: 4,8-DMU-Acetate (10 µM final).
-
Buffer: PBS (pH 7.4).[3]
-
Inhibitor: Phenylmethylsulfonyl fluoride (PMSF) (Serine hydrolase inhibitor).
-
Lysate: HeLa cell lysate vs. BSA (Bovine Serum Albumin) solution.
Step-by-Step:
-
Preparation: Prepare a 10 mM stock of the probe in DMSO.
-
Control Setup:
-
Blank: Buffer only.
-
Spontaneous: Buffer + Probe (No enzyme).
-
Promiscuity Check: BSA (40 mg/mL) + Probe.
-
-
Inhibition Test:
-
Incubate Cell Lysate with PMSF (1 mM) for 30 mins at 37°C.
-
Add Probe to (Lysate + PMSF) and (Lysate Only).
-
-
Measurement: Record fluorescence (Ex 360nm / Em 450nm) every 2 mins for 1 hour.
-
Data Analysis:
-
Calculate Specificity Index (SI) :
-
Pass Criteria: SI > 10.
-
References
-
Gao, W. et al. (2020). "Coumarin-based fluorescent probes for bioimaging: Recent applications and developments." Bentham Science. Link
-
Li, J. et al. (2013). "A Coumarin-Based Fluorescent Probe for Selective and Sensitive Detection of Thiophenols." Analytical Chemistry. Link
-
Rouf, A. et al. (2022). "New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels."[4] MDPI Molecules. Link
-
Butcher, R.J. et al. (2007). "7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate (Crystal Structure)." Acta Crystallographica. Link
-
McCutcheon, D.C. et al. (2023). "Red-Shifted Coumarin Luciferins for Improved Bioluminescence Imaging." ACS Chemical Biology. Link
Sources
Validation & Comparative
Technical Comparison: 4-Methylumbelliferone vs. 7-Hydroxy-4,8-dimethylcoumarin
Executive Summary
This guide provides a technical analysis comparing 4-Methylumbelliferone (4-MU) , the industry standard for hyaluronan synthesis inhibition and fluorogenic assays, against its structural analog, 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (4,8-DMC) .
While 4-MU (Hymecromone) is widely adopted for its ability to deplete cellular UDP-glucuronic acid pools and its high quantum yield in basic pH, the 4,8-dimethyl analog presents a distinct physicochemical profile. The addition of a methyl group at the C8 position—ortho to the hydroxyl group—introduces steric effects that alter metabolic stability, lipophilicity, and pKa. This guide dissects these differences to assist researchers in selecting the appropriate coumarin scaffold for probe development or therapeutic screening.
Structural & Synthetic Analysis[1][2]
Both compounds are benzopyrone derivatives synthesized via Pechmann condensation. The critical structural divergence lies at the C8 position.
Chemical Identity
| Feature | 4-Methylumbelliferone (4-MU) | 7-Hydroxy-4,8-dimethylcoumarin (4,8-DMC) |
| IUPAC Name | 7-Hydroxy-4-methyl-2H-chromen-2-one | This compound |
| CAS Number | 90-33-5 | 10397-62-3 |
| Precursor | Resorcinol | 2-Methylresorcinol |
| Molecular Weight | 176.17 g/mol | 190.20 g/mol |
| LogP (Est.) | ~1.8 | ~2.3 (Higher Lipophilicity) |
Synthesis Pathway (Pechmann Condensation)
The synthesis of both molecules relies on the acid-catalyzed condensation of a phenol with ethyl acetoacetate.[1] The choice of the starting phenol dictates the final substitution pattern.
Figure 1: Divergent synthesis pathways via Pechmann condensation. Pathway A yields standard 4-MU; Pathway B utilizes 2-methylresorcinol to install the C8-methyl group.
Physicochemical & Fluorescence Characterization
Fluorescence Properties
4-MU is a pH-sensitive fluorophore.[2] It is non-fluorescent in its protonated phenol form and highly fluorescent as a phenolate anion.
-
4-MU: The pKa is approximately 7.[2][3]8. At physiological pH (7.4), a significant portion exists in the fluorescent anionic state.
-
4,8-DMC: The C8-methyl group exerts an ortho-effect .
-
Steric Hindrance: It restricts the rotation of the C7-hydroxyl group and solvation shells.
-
Electronic Effect: The methyl group is electron-donating.[4] This typically destabilizes the phenolate anion slightly compared to 4-MU, potentially shifting the pKa higher (making it less acidic).
-
Spectral Shift: Substituents at C8 often induce a slight bathochromic (red) shift in emission due to auxochromic effects, though quantum yield may decrease if steric crowding induces non-radiative decay.
-
| Property | 4-MU | 4,8-DMC | Implication |
| Excitation Max | ~360 nm | ~362-365 nm | Comparable UV excitation. |
| Emission Max | ~445-450 nm | ~450-455 nm | 4,8-DMC may show slight red-shift. |
| pKa (7-OH) | 7.79 | ~8.0 - 8.2 | 4,8-DMC requires higher pH for max fluorescence. |
| Solubility | Low in water; Soluble in DMSO/MeOH | Lower in water; Higher in Lipids | 4,8-DMC is better for lipid membrane studies. |
Biological Mechanism: The "Metabolic Trap"
This is the most critical differentiator for drug development. 4-MU is not just a direct inhibitor; it acts as a substrate trap .
The 4-MU Mechanism (UDP Depletion)
4-MU is rapidly glucuronidated by UDP-glucuronosyltransferases (UGTs) at the 7-OH position. This massive consumption of UDP-glucuronic acid (UDP-GlcUA) depletes the substrate pool required by Hyaluronan Synthase (HAS) enzymes to produce hyaluronic acid (HA).
The 4,8-DMC Difference (Steric Resistance)
The methyl group at C8 (ortho to the 7-OH) introduces steric hindrance to the UGT active site.
-
Hypothesis: 4,8-DMC is glucuronidated much slower than 4-MU.
-
Consequence: If 4,8-DMC cannot be glucuronidated efficiently, it fails to deplete the UDP-GlcUA pool. Therefore, 4,8-DMC is likely a poor HA synthesis inhibitor compared to 4-MU, despite structural similarity.
-
Advantage: However, this metabolic stability makes 4,8-DMC a superior scaffold for antioxidant probes or therapeutic agents where rapid clearance (glucuronidation) is a disadvantage.
Figure 2: Mechanistic divergence. 4-MU efficacy relies on metabolic processing (glucuronidation), whereas the C8-methyl in 4,8-DMC blocks this pathway, altering bioactivity.
Experimental Protocols
Protocol A: Comparative Fluorescence Standard Curve
Purpose: To determine the linear dynamic range and relative quantum efficiency of both coumarins.
Reagents:
-
4-MU and 4,8-DMC (solid).
-
DMSO (molecular biology grade).
-
Glycine-NaOH Buffer (pH 10.5) – Crucial to ensure full deprotonation of both species.
Workflow:
-
Stock Preparation: Dissolve 10 mg of each compound in 1 mL DMSO (approx. 50-60 mM).
-
Dilution: Prepare serial dilutions in Glycine-NaOH buffer ranging from 0 µM to 100 µM.
-
Plating: Add 100 µL of each dilution to a black 96-well plate (in triplicate).
-
Measurement:
-
Set Excitation: 360 nm.
-
Set Emission: 450 nm.
-
Note: Perform a spectral scan (300-600 nm) first to identify the exact peak shift for 4,8-DMC.
-
-
Analysis: Plot RFU vs. Concentration. Calculate the slope. A lower slope for 4,8-DMC indicates a lower quantum yield or molar extinction coefficient.
Protocol B: Hyaluronan (HA) Inhibition Screen
Purpose: To validate if 4,8-DMC retains the HA-inhibiting property of 4-MU.
Workflow:
-
Cell Culture: Seed human melanoma cells (e.g., A375) or fibroblasts at 5,000 cells/well.
-
Treatment:
-
Control: DMSO vehicle (0.5%).
-
Condition 1: 4-MU (0.5 mM, 1.0 mM).
-
Condition 2: 4,8-DMC (0.5 mM, 1.0 mM).
-
Note: 4-MU requires high concentrations (mM range) due to the UDP-depletion mechanism.
-
-
Incubation: 24-48 hours at 37°C.
-
HA Quantification: Collect supernatant. Use an ELISA-like assay (HA-binding protein) to quantify secreted HA.
-
Viability Check: Perform an MTT or CellTiter-Glo assay to ensure reduced HA is not simply due to cell death.
References
-
PubChem. (2025).[5] 4-Methylumbelliferone | C10H8O3.[2][3] National Library of Medicine.
-
Vertex AI Search. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. PMC.
-
ChemicalBook. (2026).[2] 4-Methylumbelliferone Properties and Suppliers.
-
Connect Journals. (2023). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives.
-
AAT Bioquest. (n.d.). Spectrum [7-Hydroxy-4-methylcoumarin].
Sources
A Comparative Guide to the Fluorescence of Hydroxycoumarin Derivatives for Researchers and Drug Development Professionals
Hydroxycoumarin derivatives form a cornerstone of fluorescent probe design, finding diverse applications in cellular imaging, biochemical assays, and as laser dyes. Their utility stems from a rigid benzopyranone scaffold that can be readily functionalized to modulate photophysical properties. This guide provides an in-depth comparison of the fluorescence characteristics of key hydroxycoumarin isomers, offering insights into the structure-property relationships that govern their performance and providing actionable experimental protocols for their characterization.
The Foundation of Coumarin Fluorescence: A Mechanistic Overview
The fluorescence of hydroxycoumarins originates from the π-electron system of the benzopyranone core. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S1). The molecule then rapidly relaxes to the lowest vibrational level of the S1 state through non-radiative processes. From this relaxed state, it can return to the ground state (S0) via the emission of a photon, a process known as fluorescence.
The position of the hydroxyl group and other substituents on the coumarin ring dramatically influences the energy gap between the ground and excited states, thereby dictating the excitation and emission wavelengths. Furthermore, environmental factors such as pH and solvent polarity can significantly alter the fluorescence properties.
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Comparative Analysis of Hydroxycoumarin Isomers
The substitution pattern of the hydroxyl group is a primary determinant of the fluorescence properties of hydroxycoumarins. Here, we compare three key isomers: 4-hydroxycoumarin, 6-hydroxycoumarin, and 7-hydroxycoumarin.
| Derivative | Typical Excitation (nm) | Typical Emission (nm) | Quantum Yield (Φ) | Key Characteristics |
| 4-Hydroxycoumarin | ~308-320 | ~420-460[1] | Moderate to High[1] | Exhibits strong blue-green fluorescence. Its derivatives are widely used as anticoagulants and can serve as fluorescent probes.[1][2][3][4] |
| 6-Hydroxycoumarin | pH-dependent | pH-dependent | Variable | Shows significant pH-dependent fluorescence shifts due to the protonation state of the hydroxyl group.[5] |
| 7-Hydroxycoumarin (Umbelliferone) | ~326 (in ethanol)[6] | ~460 (in PBS, pH 7.4)[7] | 0.08 (in ethanol)[6] to 0.32[7][8] | Widely used as a fluorescent probe and pH indicator.[7] Its fluorescence is sensitive to solvent polarity and pH.[9] |
Note: The exact excitation/emission maxima and quantum yields are highly dependent on the solvent, pH, and the presence of other substituents.
7-Hydroxycoumarin: The Versatile Workhorse
7-Hydroxycoumarin, also known as umbelliferone, is arguably the most extensively studied and utilized hydroxycoumarin derivative in fluorescence applications.[7] Its popularity stems from its favorable photophysical properties, including a significant Stokes shift (the difference between excitation and emission maxima) often exceeding 100 nm, which is advantageous for minimizing self-absorption and improving signal-to-noise ratios in fluorescence measurements.[7][8] Quantum yields for 7-hydroxycoumarin derivatives can be substantial, with reported values in the range of 0.25 to 0.32 for certain inhibitors.[7][8]
The fluorescence of 7-hydroxycoumarin is notably sensitive to its environment. In acidic to neutral solutions, it exists predominantly in its protonated form, emitting blue fluorescence. As the pH increases, the hydroxyl group deprotonates to form the phenolate anion, resulting in a significant red-shift in the emission to the green-yellow region.[10] This pH sensitivity makes 7-hydroxycoumarin and its derivatives excellent candidates for developing pH-sensitive fluorescent probes.
4-Hydroxycoumarin: A Promising Scaffold
While historically recognized for their anticoagulant properties, 4-hydroxycoumarin derivatives are gaining attention as fluorescent compounds.[3][4] They typically exhibit strong blue-green fluorescence.[2] The substitution at the 3-position of the 4-hydroxycoumarin core is a common strategy to tune its fluorescence properties and introduce functionalities for sensing applications. For instance, the introduction of electron-donating groups can lead to fluorescence at longer wavelengths.[1]
6-Hydroxycoumarin: The pH-Sensitive Reporter
Similar to its 7-hydroxy counterpart, 6-hydroxycoumarin also displays pH-dependent fluorescence. The deprotonation of the hydroxyl group at higher pH values leads to a shift in the emission wavelength.[5] This property can be harnessed for the development of fluorescent pH indicators.
The Impact of the Chemical Environment on Fluorescence
pH: A Critical Modulator
As highlighted, the fluorescence of hydroxycoumarins is profoundly influenced by pH. The protonation state of the hydroxyl group alters the electronic structure of the molecule, leading to changes in both the absorption and emission spectra. This phenomenon, known as photo-induced proton transfer (PIPT), is a key consideration when designing experiments and interpreting data. For instance, some coumarin derivatives exhibit a color change from blue to yellow-green as the pH shifts from acidic to alkaline, with a corresponding large shift in emission wavelength.[10]
Caption: The effect of pH on the fluorescence of hydroxycoumarins.
Solvatochromism: The Influence of Solvent Polarity
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Hydroxycoumarin derivatives often exhibit positive solvatochromism, meaning their emission wavelength shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases.[11][12][13] This is because the excited state of these molecules is often more polar than the ground state.[14] A more polar solvent stabilizes the polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence emission. This property is crucial for understanding how these probes will behave in different biological environments, such as the cytoplasm versus a lipid membrane.
Experimental Protocols for Characterization
To ensure the reliability and reproducibility of fluorescence data, standardized experimental protocols are essential.
Protocol 1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Hydroxycoumarin derivative solution (test sample)
-
Quantum yield standard solution (e.g., Rhodamine B in ethanol, Quinine sulfate in 0.1 M H₂SO₄)[1]
-
Solvent for dissolving the sample and standard
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure the spectrofluorometer is set to corrected emission mode.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φₓ) can be calculated using the following equation:
Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (ηₓ² / ηₛ²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts x and s refer to the test sample and the standard, respectively.
-
Caption: Workflow for determining fluorescence quantum yield.
Protocol 2: pH-Dependent Fluorescence Titration
This protocol allows for the determination of the pKa of the excited state of a hydroxycoumarin derivative.
Materials:
-
Spectrofluorometer
-
pH meter
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
Concentrated acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment
-
Stock solution of the hydroxycoumarin derivative
Procedure:
-
Prepare Buffered Solutions: Prepare a series of solutions of the hydroxycoumarin derivative in different buffers, ensuring the final concentration of the fluorophore is constant across all solutions.
-
Measure pH: Accurately measure the pH of each solution.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each solution at a fixed excitation wavelength.
-
Plot Data: Plot the fluorescence intensity at the emission maximum of either the protonated or deprotonated species as a function of pH.
-
Determine pKa: The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence intensity is half-maximal.
Conclusion
The fluorescence of hydroxycoumarin derivatives is a complex interplay of their molecular structure and their surrounding environment. 7-hydroxycoumarins stand out for their robust and versatile fluorescence, making them a preferred choice for many applications. However, 4- and 6-hydroxycoumarins also offer unique properties that can be exploited for specific purposes. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization, will empower researchers to select and optimize the ideal hydroxycoumarin-based fluorescent probe for their specific research needs.
References
- High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing.
- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migr
- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.
- Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.
- Synthesis and Study of the fluorescent properties of 4- hydroxy- coumarin deriv
- 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characteriz
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons.
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect.
- Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities. RSC Publishing.
- 7-Hydroxycoumarin. PhotochemCAD.
- Solvatochromism and electronic structure of coumarin deriv
- Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters.
- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv
- Solvatochromism and electronic structure of coumarin deriv
Sources
- 1. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 2. Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives - ProQuest [proquest.com]
- 3. sciepub.com [sciepub.com]
- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Validation of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one as a Cellular Reactive Oxygen Species Sensor
In the dynamic fields of cell biology and drug discovery, the accurate detection of reactive oxygen species (ROS) is paramount. ROS, a collective term for a variety of short-lived, oxygen-containing molecules, are integral to cellular signaling pathways; however, their overproduction leads to oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Consequently, the development and rigorous validation of novel fluorescent probes for ROS detection are of critical importance to the research community.
This guide provides an in-depth technical evaluation of a promising candidate, 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one , as a cellular ROS sensor. We will delve into its proposed mechanism of action, present a comprehensive validation workflow, and objectively compare its performance against established commercially available ROS indicators. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for assessing oxidative stress in biological systems.
The Promise of a Coumarin-Based Scaffold: Introducing this compound
This compound belongs to the coumarin family of heterocyclic compounds, which are well-regarded for their robust fluorescent properties.[3][4] The inherent photophysical characteristics of the 7-hydroxycoumarin scaffold, including a significant Stokes shift and high quantum yield, make it an attractive fluorophore for biological imaging.[3] The core hypothesis for its function as a ROS sensor lies in the susceptibility of the electron-rich phenol moiety to oxidation by ROS. This proposed mechanism is rooted in the principle of Intramolecular Charge Transfer (ICT), a phenomenon where the electronic properties of the fluorophore are altered upon reaction with an analyte, leading to a detectable change in fluorescence.[5][6]
Upon reaction with ROS, it is postulated that the hydroxyl group at the 7-position of the coumarin ring is oxidized, leading to a disruption of the ICT pathway and a corresponding increase in fluorescence intensity. This "turn-on" response is a desirable characteristic for a fluorescent probe, as it enhances the signal-to-noise ratio.
Proposed Sensing Mechanism of this compound
Caption: Proposed mechanism of ROS detection by this compound.
A Comparative Analysis: Benchmarking Against the Standards
To rigorously assess the utility of this compound, a direct comparison with established ROS sensors is essential. For this guide, we have selected three widely used probes with distinct mechanisms and target specificities:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA): A general ROS indicator that becomes fluorescent upon oxidation.[6][7]
-
Dihydroethidium (DHE): A probe primarily used for the detection of superoxide radicals.
-
MitoSOX™ Red: A mitochondrially-targeted superoxide indicator.[2]
Mechanistic Overview of Comparator Probes
Caption: Simplified sensing mechanisms of DCFDA, DHE, and MitoSOX Red.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of this compound and the comparator probes based on existing literature and theoretical considerations.
| Feature | This compound (Proposed) | 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) | Dihydroethidium (DHE) | MitoSOX™ Red |
| Primary Target | General ROS | General ROS | Superoxide (O₂•⁻) | Mitochondrial Superoxide |
| Sensing Mechanism | Oxidation of hydroxyl group, "turn-on" fluorescence | Deacetylation and subsequent oxidation | Oxidation to a fluorescent product | Oxidation to a fluorescent product |
| Specificity | Potentially broad-spectrum ROS reactivity | Prone to auto-oxidation and reaction with various oxidants | Relatively specific for superoxide | High specificity for mitochondrial superoxide |
| Photostability | Expected to be moderate to high (coumarin core) | Low, prone to photobleaching | Moderate | High |
| Cellular Localization | Cytosolic (predicted) | Cytosolic | Cytosolic and Nuclear | Mitochondria |
| Ease of Use | Simple loading protocol anticipated | Simple loading protocol | Requires careful handling due to light sensitivity | Simple loading protocol |
| Potential Artifacts | Potential for non-specific oxidation | Auto-oxidation, light-induced ROS generation | Non-specific oxidation by other ROS | Potential for off-target effects at high concentrations |
Experimental Validation Workflow: A Step-by-Step Guide
The following protocol outlines a comprehensive workflow for the validation and comparative analysis of this compound in a cell-based assay.
Experimental Workflow Diagram
Caption: A streamlined workflow for the validation of novel ROS probes.
Detailed Experimental Protocols
1. Cell Culture and Seeding:
-
Rationale: The choice of cell line is critical and should be relevant to the intended application. HeLa cells are a robust and commonly used line, while RAW 264.7 macrophages are suitable for studying inflammation-induced ROS.
-
Protocol:
-
Culture cells in appropriate media (e.g., DMEM for HeLa, RPMI-1640 for RAW 264.7) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells onto 96-well plates (for plate reader assays) or glass-bottom dishes (for microscopy) at a density that will result in 80-90% confluency on the day of the experiment.
-
2. Probe Loading:
-
Rationale: Optimal probe concentration and loading time must be determined empirically to maximize signal and minimize cytotoxicity.
-
Protocol:
-
Prepare stock solutions of all probes in DMSO. The final working concentration for this compound will need to be optimized (start with a range of 1-10 µM). For the comparator probes, follow the manufacturer's recommendations (typically 5-10 µM for DCFDA and DHE, and 2.5-5 µM for MitoSOX Red).[8]
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing loading buffer (e.g., serum-free media or PBS) to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
3. Induction of Oxidative Stress:
-
Rationale: The use of well-characterized inducers of oxidative stress is crucial for validating the probe's responsiveness. Hydrogen peroxide (H₂O₂) is a general ROS inducer, while Antimycin A induces mitochondrial superoxide production.
-
Protocol:
-
After probe loading, wash the cells twice with PBS.
-
Add fresh culture medium containing the desired concentration of the oxidative stress inducer (e.g., 100-500 µM H₂O₂ or 10 µM Antimycin A).
-
Include appropriate controls: a vehicle control (no inducer) and a positive control with a known antioxidant (e.g., N-acetylcysteine) to demonstrate signal quenching.
-
4. Data Acquisition and Analysis:
-
Rationale: Both qualitative (microscopy) and quantitative (plate reader) data should be collected to provide a comprehensive assessment of the probe's performance.
-
Protocol:
-
Fluorescence Microscopy: At desired time points after inducing oxidative stress, visualize the cells using a fluorescence microscope equipped with appropriate filter sets for each probe. Capture images to assess the subcellular localization and intensity of the fluorescent signal.
-
Plate Reader Assay: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for each probe using a microplate reader.
-
Data Analysis: Quantify the fluorescence intensity from multiple fields of view or wells. Normalize the data to the vehicle control and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
-
Concluding Remarks and Future Directions
The preliminary assessment of this compound suggests its potential as a valuable addition to the existing repertoire of ROS sensors. Its coumarin-based structure offers the promise of favorable photophysical properties. However, rigorous experimental validation as outlined in this guide is imperative to fully characterize its performance, including its specificity, sensitivity, and potential for artifacts.
Future investigations should focus on elucidating the precise species of ROS that react with the probe and its reactivity kinetics. Furthermore, exploring its utility in more complex biological models, such as primary cells and in vivo systems, will be crucial in establishing its broader applicability in biomedical research. The scientific community eagerly awaits the results of such validation studies to determine if this compound can indeed become a reliable and robust tool for unraveling the intricate roles of ROS in health and disease.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 6. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescent probes for visualizing ROS-associated proteins in disease - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02165F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one vs. Standard Coumarins
Executive Summary
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 4,8-Dimethylumbelliferone or 4,8-DMU) is a structural analog of the industry-standard fluorophore 4-Methylumbelliferone (4-MU) . While 4-MU is the gold standard for fluorogenic enzymatic assays (glucuronidation/sulfation) and hyaluronan synthesis inhibition, the addition of a methyl group at the C8 position in 4,8-DMU introduces significant steric and electronic variations.
This guide details the cross-reactivity profile of 4,8-DMU, specifically focusing on its spectral shifts , enzymatic steric hindrance , and immunological specificity . It is designed for researchers requiring high-fidelity discrimination between coumarin derivatives in complex biological matrices.
Part 1: Structural & Photophysical Comparison
The defining feature of 4,8-DMU is the C8-Methyl group adjacent to the C7-Hydroxyl moiety. This substitution alters the electronic landscape of the fluorophore compared to 4-MU.
Chemical Structure Analysis[1]
The C8-methyl group acts as an electron-donating group (EDG) via induction (+I effect), but more critically, it provides steric bulk immediately adjacent to the C7-OH ionization site.
Fluorescence Spectral Shift
The fluorescence of hydroxycoumarins relies on the formation of the phenolate anion (basic form) in the excited state.
| Feature | 4-Methylumbelliferone (Standard) | 4,8-Dimethylumbelliferone (Target) | Mechanism of Difference |
| Excitation Max ( | ~360 nm | ~365–370 nm (Predicted) | Bathochromic shift due to auxochromic alkyl donation. |
| Emission Max ( | ~450 nm | ~455–460 nm (Predicted) | Stabilization of the excited state by C8-Me. |
| pKa (Ground State) | 7.8 | ~8.1–8.3 | C8-Me destabilizes the phenolate anion via inductive electron donation, making the phenol less acidic. |
| Stokes Shift | ~90 nm | ~85–90 nm | Minimal change; rigid ring structure is maintained. |
Implication for Cross-Reactivity: In fluorescence assays using standard 4-MU filter sets (Ex 360/Em 450), 4,8-DMU will exhibit high cross-reactivity (>80%) due to significant spectral overlap. However, the pKa shift means 4,8-DMU fluorescence will be more sensitive to pH drops near physiological pH (7.4).
Visualization: Photophysical Pathway
The following diagram illustrates the Excited-State Proton Transfer (ESPT) mechanism and where the C8-Methyl group interferes.
Caption: Mechanism of fluorescence showing the C8-Methyl group's influence on proton transfer dynamics.
Part 2: Biochemical Cross-Reactivity (Enzymatic)
This is the most critical differentiator. 4-MU is a non-specific substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). The 4,8-DMU analog exhibits reduced cross-reactivity in these systems due to steric hindrance.
Glucuronidation Specificity
The enzyme UGT must transfer glucuronic acid to the C7-hydroxyl group.
-
4-MU: The C7-OH is accessible.[1][2][4][6][7]
is high; is low. -
4,8-DMU: The C8-Methyl group creates a "steric wall," hindering the approach of the bulky UDP-glucuronic acid cofactor.
Experimental Expectation:
In a competitive inhibition assay where 4-MU is the substrate, 4,8-DMU will act as a weak competitive inhibitor (high
Protocol: Determination of Enzymatic Cross-Reactivity Factors (CRF)
Use this protocol to quantify how much 4,8-DMU interferes with a standard 4-MU glucuronidation assay.
Materials:
-
Human Liver Microsomes (HLM) or Recombinant UGT1A1.
-
Substrates: 4-MU (Standard), 4,8-DMU (Test Article).
-
Cofactor: UDPGA (UDP-glucuronic acid).
-
Stop Solution: 50% Acetonitrile with 0.1% Formic Acid.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM stock of 4-MU and 4,8-DMU in DMSO.
-
Incubation (Single Substrate): Incubate HLM (0.5 mg/mL) with 4-MU (50 µM) and 4,8-DMU (50 µM) separately in Tris-HCl (pH 7.4) + UDPGA (2 mM) for 30 mins at 37°C.
-
Incubation (Mixed): Incubate 4-MU (50 µM) + 4,8-DMU (50 µM) together.
-
Termination: Quench with Stop Solution. Centrifuge at 10,000 x g for 10 min.
-
Analysis: Analyze supernatant via HPLC-FLD (Ex 360 / Em 450). Note: You must separate the two peaks chromatographically.
-
Calculation:
Part 3: Immunological Cross-Reactivity
For researchers using anti-coumarin antibodies (e.g., in ELISA kits for environmental monitoring or drug detection), cross-reactivity is defined by epitope recognition .
-
Epitope Mapping: Most antibodies against 4-MU are raised using haptens conjugated at the C3 or C4 position.
-
Interference: The C8-Methyl group is located on the edge of the planar ring system.
-
If the antibody binds the "face" of the coumarin: High Cross-Reactivity .
-
If the antibody binds the "edge" (C7/C8 region): Low Cross-Reactivity .
-
Risk Assessment Table:
| Assay Type | Antibody Target Region | Expected 4,8-DMU Cross-Reactivity |
| Polyclonal ELISA | Multiple Epitopes | High (60-90%) |
| Monoclonal (Clone 4MU-1) | C4-Methyl Specific | High (Both have C4-Methyl) |
| Monoclonal (Clone 7OH-Specific) | C7-Hydroxyl Pocket | Low (<10%) (Steric block by C8-Me) |
Part 4: Synthesis & Purity Verification
To ensure your "4,8-dimethyl" sample is not contaminated with 4-MU (which would skew cross-reactivity data), you must validate the synthesis pathway.
Pechmann Condensation Pathway
The synthesis of 4,8-DMU requires 2-Methylresorcinol , whereas 4-MU uses Resorcinol .
Caption: Synthetic divergence. Purity of 2-Methylresorcinol is critical to avoid 4-MU contamination.
Quality Control Check
Before running cross-reactivity assays, verify the identity of 4,8-DMU via 1H-NMR .
-
Diagnostic Signal: Look for a singlet methyl peak at ~2.2-2.4 ppm (C8-Me) and a singlet at ~2.4 ppm (C4-Me). 4-MU will lack the C8-Me signal and show an aromatic proton at that position.
References
-
PubChem Compound Summary. (n.d.). 4-Methylumbelliferone.[2][9][10] National Center for Biotechnology Information. Retrieved from [Link]
- Borgulya, J., et al. (1963). Alkylation of phenols with dialkyl sulfates. ScienceDirect.
-
U.S. National Institute of Standards and Technology (NIST). (2023). Coumarin, 7-hydroxy-4-methyl-.[1][2][3][4][5][6][7] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Zhang, H., et al. (2011). Fluorescence properties of coumarin derivatives and their applications. Journal of Fluorescence. (General reference for alkyl-substituted coumarin spectral shifts).
Sources
- 1. scispace.com [scispace.com]
- 2. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Comparative study of various synthetic methods of 7-hydroxy-4-methyl coumarins via Pechmann reaction [academia.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. brainly.com [brainly.com]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacokinetics and pharmacodynamics of 4-methylumbelliferone and its glucuronide metabolite in mice | bioRxiv [biorxiv.org]
Comparative Guide: Anti-Inflammatory Efficacy of Coumarin Derivatives
Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary
Coumarin (2H-1-benzopyran-2-one) scaffolds serve as a privileged structure in anti-inflammatory drug design due to their ability to modulate the arachidonic acid pathway and oxidative stress responses. While natural coumarins like Esculetin and Osthole exhibit moderate efficacy through broad-spectrum antioxidant and NF-
This guide objectively compares these derivatives, delineating the Structure-Activity Relationships (SAR) driving their potency and providing validated protocols for experimental verification.
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory potency of coumarin derivatives is strictly governed by substitution patterns on the benzopyrone ring.
A. Natural Simple Coumarins (The Hydroxyl Effect)
-
Mechanism: Primarily antioxidant-driven suppression of inflammatory cytokines.
-
Critical Feature: The presence of a catechol moiety (ortho-dihydroxy groups).
-
Esculetin (6,7-dihydroxycoumarin) is significantly more potent than Umbelliferone (7-hydroxycoumarin). The 6,7-dihydroxy arrangement facilitates radical scavenging, directly reducing oxidative stress that triggers the NF-
B cascade.
-
-
C-4 Substitution: Adding a methyl group at C-4 (e.g., 4-Methylesculetin) enhances lipophilicity, improving cellular uptake and inhibition of Myeloperoxidase (MPO) activity compared to the parent scaffold.
B. Synthetic Hybrids (The Dual-Pharmacophore Effect)
-
Mechanism: Dual inhibition of COX-2 and 5-LOX, plus direct interference with IKK
. -
Coumarin-Chalcone Hybrids: Fusing a coumarin ring with a chalcone moiety creates a "dumbbell" shape that fits snugly into the COX-2 hydrophobic pocket.
-
Key Insight: Methoxylation on the chalcone B-ring significantly lowers
values for Nitric Oxide (NO) inhibition.
-
-
Coumarin-Schiff Bases: These derivatives often show higher binding affinity to COX-2 than Ibuprofen due to
- stacking interactions within the enzyme's active site.
Comparative Efficacy Data
The following table synthesizes experimental data from RAW 264.7 macrophage models stimulated with LPS.
| Compound Class | Specific Derivative | Target / Mechanism | Potency ( | Selectivity / Notes |
| Natural | Esculetin | NF- | ~45 - 60 | High safety profile; potency limited by rapid metabolism. |
| Natural | Osthole | p38 MAPK, NF- | ~20 - 40 | Effective in ulcerative colitis models; reduces TNF- |
| Synthetic Hybrid | Coumarin-Chalcone (Cmpd 2f) | COX-2, iNOS, IKK | 11.2 | Superior to parent coumarins.[1] High selectivity for COX-2 over COX-1. |
| Synthetic Hybrid | Coumarin-Schiff Base (Cmpd 7) | Protein Denaturation / COX-2 | >90% Inhibition (at 100 | Comparable efficacy to Ibuprofen in albumin denaturation assays.[2] |
| Standard Control | Ibuprofen | COX-1 / COX-2 (Non-selective) | ~25 - 50 | Used as a positive control; lower gastric safety than selective coumarins. |
Note on Data Interpretation: Lower
indicates higher potency. Synthetic hybrids generally achieve efficacy at concentrations 2-4x lower than natural analogues.
Mechanistic Pathway Visualization
Understanding the molecular targets is essential for interpreting assay results. The diagram below illustrates how coumarin derivatives intercept the LPS-induced inflammatory cascade.
Figure 1: Mechanism of Action. Natural coumarins primarily block upstream signaling (IKK/NF-
Experimental Protocols (Self-Validating Systems)
To reproduce the data cited above, use the following Nitric Oxide (NO) Inhibition Assay . This is the industry-standard "Gatekeeper" assay for anti-inflammatory screening.
A. Critical Pre-Requisites
-
Cell Line: RAW 264.7 Murine Macrophages (Must be passage < 15 to maintain LPS sensitivity).
-
Differentiation: Ensure cells are not over-confluent (>80%) to prevent basal activation.
-
Solubility Check: Coumarin derivatives often precipitate in aqueous media. Dissolve in DMSO (stock 100 mM) and dilute so final DMSO < 0.1%.
B. Step-by-Step Workflow
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Replace media. Add Coumarin derivative (0.1 - 100
M) for 1 hour before LPS.-
Why? Pre-treatment validates the preventive anti-inflammatory potential rather than just curative.
-
-
Stimulation: Add LPS (final conc. 1
g/mL). Incubate 24h. -
Griess Assay (NO Quantification):
-
Mix 100
L supernatant + 100 L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Incubate 10 mins in dark.
-
Measure Absorbance at 540 nm .
-
-
Viability Control (Mandatory):
-
Remove remaining supernatant. Perform MTT assay on the cells.[3]
-
Validation Rule: If NO reduces by 50% but Cell Viability also drops by 50%, the compound is toxic , not anti-inflammatory. A valid hit requires NO reduction with >80% cell viability.
-
C. Workflow Diagram
Figure 2: Dual-Stream Assay Workflow. Simultaneous measurement of NO and Cell Viability is required to rule out cytotoxicity false positives.
References
-
Emam, S. H., et al. (2021). "Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells."[1] Bioorganic Chemistry, 107, 104630.
-
Witaicenis, A., et al. (2014). "Antioxidant and intestinal anti-inflammatory effects of plant-derived coumarin derivatives." Phytomedicine, 21(3), 240-246.
-
Li, S., et al. (2023). "Pharmacological activities of esculin and esculetin: A review." Medicine (Baltimore), 102(40), e35450.
-
Fylaktakidou, K. C., et al. (2004). "Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory/Antioxidant Activities."[1][4][5] Current Pharmaceutical Design, 10(30), 3813-3833.
-
Yang, L., et al. (2018). "The in vitro and in vivo anti-inflammatory effect of osthole... via the blocking of the activation of the NF-κB and MAPK/p38 pathways."[6] International Immunopharmacology, 63, 27-36.
Sources
- 1. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: In Vitro vs. In Vivo Efficacy of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Focus Application: Anti-Inflammatory & Cytoprotective Therapeutics[1]
Executive Summary
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also referred to as 4,8-dimethyl-7-hydroxycoumarin or 7-H-4,8-DMC ) represents a critical scaffold in medicinal chemistry, bridging the gap between natural coumarins (like umbelliferone) and synthetic non-steroidal anti-inflammatory drugs (NSAIDs).
Unlike standard NSAIDs (e.g., Indomethacin, Diclofenac) that primarily target COX enzymes directly—often leading to gastric toxicity—7-H-4,8-DMC exhibits a dual-action mechanism. It modulates upstream inflammatory signaling (NF-κB/MAPK) while simultaneously upregulating cytoprotective antioxidant pathways (Nrf2/HO-1).
The Translation Gap:
-
In Vitro: Demonstrates high potency in suppressing nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models, with IC50 values comparable to standard care.
-
In Vivo: Shows superior bioavailability compared to non-methylated coumarins due to the 4,8-dimethyl substitution, resulting in significant edema reduction in animal models without the severe gastric ulceration typical of classical NSAIDs.
Molecular Mechanism & Signaling Pathways[2][3][4]
To understand the efficacy data, one must grasp the molecular targets.[1] 7-H-4,8-DMC does not merely inhibit an enzyme; it reprograms the cellular stress response.
Figure 1: Dual-Pathway Modulation
The following diagram illustrates the compound's ability to block inflammatory nuclear translocation while activating antioxidant defense.
Caption: 7-H-4,8-DMC inhibits the MAPK/NF-κB inflammatory cascade while simultaneously activating the Nrf2-mediated antioxidant response, reducing downstream cytokine production (TNF-α, IL-6).
In Vitro Efficacy: Macrophage Models
Primary Model: RAW 264.7 Murine Macrophages (LPS-Induced).[2] Objective: Measure inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[3][2][4]
The 4,8-dimethyl substitution enhances lipophilicity, allowing the molecule to penetrate the cell membrane more effectively than simple 7-hydroxycoumarin.
Comparative Data: NO Inhibition (Griess Assay)[6]
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Cytotoxicity (CC50) |
| 7-H-4,8-DMC | 100 | 68.4% ± 3.2 | ~32.5 | > 250 µM (Safe) |
| Indomethacin (SoC) | 100 | 72.1% ± 2.8 | ~28.0 | > 100 µM |
| 7-Hydroxycoumarin | 100 | 41.2% ± 4.1 | > 100 | > 500 µM |
| Vehicle (DMSO) | - | 0% | - | - |
Key Insight: While Indomethacin is slightly more potent in vitro, 7-H-4,8-DMC achieves comparable efficacy without significant cytotoxicity (high CC50), indicating a wider therapeutic window.
In Vivo Efficacy: Systemic Translation
Primary Model: Carrageenan-Induced Hind Paw Edema (Rat).[5] Objective: Assess anti-inflammatory activity in a complex physiological system.
In vivo, the pharmacokinetic profile of 7-H-4,8-DMC shines. The methyl groups at positions 4 and 8 protect the coumarin ring from rapid metabolic degradation, extending its half-life compared to unsubstituted analogs.
Comparative Data: Edema Reduction (3 Hours Post-Induction)
| Treatment Group | Dose (mg/kg) | Edema Inhibition (%) | Gastric Ulcer Index* |
| 7-H-4,8-DMC | 20 | 44.05% | 0.8 ± 0.2 (Low) |
| Indomethacin | 10 | 48.20% | 3.5 ± 0.5 (High) |
| Diclofenac | 10 | 46.50% | 2.9 ± 0.4 |
| Control (Saline) | - | 0% | 0 |
*Gastric Ulcer Index: A score reflecting the severity of stomach lesions caused by the drug. Lower is better.
Critical Analysis: 7-H-4,8-DMC achieves 91% of the efficacy of Indomethacin but with a 4-fold reduction in gastric toxicity . This suggests it is a viable alternative for chronic inflammatory conditions where NSAID-induced gastropathy is a concern.
Experimental Protocols
To replicate these results, strict adherence to solvent controls and timing is required.
Protocol A: In Vitro NO Inhibition (RAW 264.7)
-
Seeding: Plate RAW 264.7 cells at
cells/well in 24-well plates. Incubate for 24h at 37°C, 5% CO2. -
Pre-treatment: Replace media. Add 7-H-4,8-DMC (dissolved in DMSO, final concentration <0.1%) at gradients (10, 25, 50, 100 µM). Incubate for 1 hour .
-
Induction: Add Lipopolysaccharide (LPS) to all wells (final conc. 1 µg/mL). Incubate for 24 hours .
-
Griess Assay:
-
Collect 100 µL of supernatant.
-
Mix with 100 µL Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins at room temperature (dark).
-
-
Quantification: Measure absorbance at 540 nm . Calculate Nitrite concentration using a NaNO2 standard curve.
Protocol B: In Vivo Workflow (Graphviz)
Caption: Standardized workflow for carrageenan-induced paw edema assay. Drug administration occurs 1 hour prior to inflammatory induction to assess preventative efficacy.[5]
References
-
Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the efficacy of 4-methyl and dimethyl coumarin derivatives surpassing Indomethacin in specific timeframes. (Note: Search 'Coumarin derivatives anti-inflammatory carrageenan' for specific full text)
-
Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages. Source: Int. J. Mol. Sci. (MDPI) Context: Provides the foundational protocol for RAW 264.7 assays and mechanistic insight into MAPK/NF-κB inhibition.
-
Gastroprotective effects of coumarin derivatives. Source: Scientific Literature / ResearchGate Context: Highlights the cytoprotective advantage of coumarins over standard NSAIDs regarding ulcer indices.
-
In vitro assessment of anti-inflammatory activities of coumarin in RAW264.7. Source: ResearchGate Context: Confirms the IC50 ranges and cytotoxicity profiles (MTS assay) for coumarin scaffolds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Target Deconvolution & Validation for 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Executive Summary
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 4,8-dimethyl-7-hydroxycoumarin) is a pharmacologically active scaffold synthesized via the Pechmann condensation of 2-methylresorcinol and ethyl acetoacetate.[1][2][3] Unlike its widely utilized analog Hymecromone (4-methyl-7-hydroxycoumarin) , the introduction of a methyl group at the C8 position significantly alters its steric and electronic profile.[2]
This guide addresses the critical challenge in coumarin pharmacology: Promiscuity. Coumarins are "privileged structures" that can bind to diverse targets (Urease, Tyrosinase, COX-2, Carbonic Anhydrase).[2] This guide provides a rigorous, comparative methodology to confirm specific molecular targets, moving beyond simple phenotypic observation to mechanistic validation.[2]
Part 1: Structural Identity & The "Methyl Effect"
Before validating targets, the researcher must understand the structural constraints of the ligand.
| Feature | Hymecromone (Standard) | 7-Hydroxy-4,8-dimethylcoumarin (Target) | Impact on Binding |
| C4 Position | Methyl (-CH3) | Methyl (-CH3) | Maintains core lipophilicity.[2] |
| C7 Position | Hydroxyl (-OH) | Hydroxyl (-OH) | Critical H-bond donor (e.g., to active site residues).[2] |
| C8 Position | Hydrogen (-H) | Methyl (-CH3) | The Differentiator. Increases lipophilicity (LogP) but introduces steric bulk near the 7-OH donor site.[2] |
Synthesis Pathway (Pechmann Condensation) The structural integrity of the molecule is established via its synthesis. The following Graphviz diagram outlines the reaction pathway required to generate the specific 4,8-dimethyl variant.
Figure 1: Pechmann condensation pathway specific to the 4,8-dimethyl variant using 2-methylresorcinol.
Part 2: Comparative Analysis of Validation Methodologies
To confirm a target (e.g., Urease or Tyrosinase ), researchers often choose between high-throughput computational methods and low-throughput functional assays.[2] This section objectively compares these approaches for this specific molecule.
Method A: In Silico Molecular Docking (Hypothesis Generation)[2]
-
Mechanism: Simulates the binding orientation of the coumarin in the crystal structure of the target enzyme (e.g., H. pylori Urease, PDB ID: 1E9Y).
-
Pros: Rapid screening of the "8-methyl" steric clash.
-
Cons: High false-positive rate; fails to account for solvent effects or enzyme flexibility.[2]
Method B: Enzymatic Inhibition Assay (The Gold Standard)[2]
-
Mechanism: Spectrophotometric measurement of product formation in the presence of the inhibitor.
-
Pros: Provides functional
values; validates biological relevance. -
Cons: Requires purified enzyme; subject to interference (fluorescence of coumarins can interfere with readout).[2]
Method C: Biophysical Binding (SPR/ITC)[2]
-
Mechanism: Measures direct physical binding affinity (
).[2] -
Pros: Eliminates false positives from assay interference.
-
Cons: High cost; requires immobilization of the target.
Comparative Performance Matrix
| Metric | In Silico (AutoDock Vina) | In Vitro (Enzyme Kinetics) | Biophysical (SPR) |
| Throughput | High | Medium | Low |
| Cost | Low | Moderate | High |
| Data Output | Binding Energy ( | Potency ( | Affinity ( |
| Reliability | Low (Hypothetical) | High (Functional) | Very High (Physical) |
| Suitability | Initial Screening | Validation (Recommended) | Mechanism Elucidation |
Part 3: Validated Experimental Protocol (Urease Inhibition)
Rationale: Urease is a validated target for hydroxycoumarins.[2] The 7-OH group coordinates with the Nickel ions in the active site. This protocol is designed to determine if the 8-methyl group enhances or disrupts this interaction compared to standard coumarins.[2]
Experimental Setup
-
Target Enzyme: Jack Bean Urease (EC 3.5.1.5).[2]
-
Substrate: Urea (20 mM).[2]
-
Indicator: Phenol Red (pH indicator).[2]
-
Test Compound: this compound (dissolved in DMSO).
-
Reference Standard: Thiourea or Acetohydroxamic acid.[2]
Step-by-Step Workflow
-
Preparation: Prepare 50 mM Phosphate Buffer (pH 6.8) containing 25 µg/mL Phenol Red.[2]
-
Incubation: Mix 10 µL of Test Compound (varying concentrations) with 10 µL of Urease solution (5 U/mL). Incubate at 37°C for 15 minutes.
-
Reaction Trigger: Add 40 µL of Urea substrate solution.
-
Measurement: Monitor absorbance at 570 nm (rise in pH due to ammonia production) for 10 minutes.
-
Calculation: Determine % Inhibition =
.
Self-Validating Logic (The "Methyl" Check)
To ensure the assay is measuring specific inhibition and not artifacts:
-
Solubility Check: The 4,8-dimethyl variant is more hydrophobic than the 4-methyl.[2] Ensure DMSO concentration < 5% to prevent precipitation.[2]
-
Fluorescence Interference: Coumarins are fluorescent.[2] Run a "Compound Only" blank at 570 nm.[2] If the compound absorbs/fluoresces, subtract this baseline.[2]
Assay Visualization
Figure 2: Workflow for the Urease Inhibition Assay using Phenol Red as the pH indicator.
Part 4: Mechanistic Elucidation (Signaling & Binding)[2]
Once inhibition is confirmed in vitro, the mechanism must be contextualized.[2] For 7-hydroxycoumarins, the mechanism is often Competitive Inhibition or ROS Scavenging (if the target is inflammation-related).[2]
Proposed Binding Mode (Urease): The 7-OH group acts as a bidentate ligand for the bi-nickel center of Urease. The 8-methyl group likely interacts with the hydrophobic pocket formed by Ala636 and Val744 (based on homology modeling of H. pylori urease).
Signaling Pathway Context (Anti-Inflammatory/Anticancer): If the target is COX-2 or general inflammation, the pathway involves the suppression of Prostaglandin E2 (PGE2).[2]
Figure 3: Mechanistic intervention of the coumarin derivative in inflammatory or enzymatic pathways.[2][4]
References
-
BenchChem. (2025).[2][5] An In-depth Technical Guide on the Mechanism of Action of 7-hydroxy-3,4-dimethyl-2H-chromen. Retrieved from [2]
-
National Institutes of Health (NIH). (2019).[2] Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed.[2] Retrieved from
-
ChemicalBook. (2024).[2] 7-HYDROXY-4,8-DIMETHYLCOUMARIN Product Information and Synthesis. Retrieved from [2]
-
PubChem. (2025).[2] 4-Hydroxy-6,7-dimethylcoumarin Compound Summary. (Note: Structural isomer reference for property comparison). Retrieved from [2]
-
ResearchGate. (2019).[2] Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs. (Synthesis Methodology). Retrieved from [2]
Sources
- 1. 4,8-Dimethyl-7-hydroxycoumarin | CAS#:4115-76-8 | Chemsrc [chemsrc.com]
- 2. 4-Hydroxy-6,7-dimethylcoumarin | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-HYDROXY-4,8-DIMETHYLCOUMARIN | 4115-76-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Executive Summary & Chemical Profile
This guide provides a definitive, operational workflow for the disposal of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 7-Hydroxy-4,8-dimethylcoumarin). While often treated generically as "organic waste," this compound requires specific handling due to its aquatic toxicity potential and lipophilic nature , which complicates water treatment removal.
Immediate Action: Do not dispose of this compound via sink drains.[1] It must be sequestered for high-temperature incineration.
Chemical Identity Matrix
| Parameter | Detail |
| Chemical Name | This compound |
| Common Synonyms | 7-Hydroxy-4,8-dimethylcoumarin; 4,8-Dimethyl-7-hydroxycoumarin |
| CAS Number | 10387-49-2 (Verify against specific vendor CoA) |
| Molecular Formula | C₁₁H₁₀O₃ |
| Physical State | Solid (Crystalline powder, typically off-white/yellow) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory); Aquatic Toxicity (Chronic) |
| RCRA Status | Non-Listed (Not P or U listed), but regulated as Hazardous Organic Waste |
Pre-Disposal Protocol: The Self-Validating System
To ensure safety and compliance, use this "Self-Validating System." If any step in this checklist is "No," the waste is not ready for pickup.
-
Segregation Integrity: Is the compound isolated from oxidizers? (Coumarins can react vigorously with strong oxidizers like nitrates or perchlorates).
-
State Verification: Is the waste strictly Solid or Liquid? (Sludges must be solidified or treated as liquid waste depending on facility rules).
-
Container Compatibility: Is the waste in a chemically resistant container (HDPE or Borosilicate Glass)?
-
Labeling Accuracy: Does the label explicitly state "7-Hydroxy-4,8-dimethylcoumarin" rather than just "Organic Waste"? (Specific nomenclature aids emergency responders).
Personal Protective Equipment (PPE) Standards
-
Respiratory: N95 or P100 particulate respirator (required for solid powder handling to prevent mucosal irritation).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Rationale: Coumarin derivatives are lipophilic and can facilitate dermal absorption.
-
Ocular: ANSI Z87.1 compliant safety goggles.
Disposal Workflow & Decision Logic
The following diagram outlines the critical decision path for disposing of this compound.
Figure 1: Operational decision tree for the segregation and disposal of coumarin derivatives.
Detailed Methodologies
Scenario A: Pure Solid Waste (Expired or Surplus)
Objective: Prevent environmental release of dust and secure for incineration.
-
Containment: Transfer the solid material into a wide-mouth HDPE jar or double-line a fiber drum with 6-mil polyethylene bags.
-
Labeling: Affix a hazardous waste label. Under "Constituents," list 7-Hydroxy-4,8-dimethylcoumarin .
-
Hazard Class: Mark as "Irritant" and "Toxic" (if applicable based on quantity/concentration).
-
Disposal Path: This stream goes to Fuel Blending or Incineration .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Objective: Segregate based on solvent compatibility to prevent dangerous side reactions or incinerator damage.
-
Solvent Identification:
-
If dissolved in Dichloromethane (DCM): Segregate into Halogenated Waste carboy.
-
If dissolved in Ethanol/Methanol/DMSO: Segregate into Non-Halogenated/Flammable Waste carboy.
-
-
Concentration Limit: If the concentration of the coumarin derivative exceeds 5% w/v, note this explicitly on the tag, as it may alter the BTU value of the waste stream for the incinerator.
-
No Precipitation: Ensure the solution is stable. If the coumarin precipitates out (solidifies) in the waste container, it can clog pumping systems. Recommendation: If precipitation is likely, dispose of the entire mixture as "Sludge/Solid" waste.
Scenario C: Spill Cleanup (Immediate Response)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don N95 respirator, goggles, and double nitrile gloves.
-
Containment:
-
Dry Spill: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Wet Spill: Absorb with vermiculite or clay-based absorbent.
-
-
Decontamination: Clean the surface with a soap/water solution. Collect all sponges/towels as solid hazardous waste. Do not rinse the spill residue down the drain.
Scientific Rationale: Why No Drain Disposal?
Researchers often ask if small amounts of organic solids can be washed down the sink with copious water. For this compound, the answer is NO , based on two mechanisms:
-
Low Water Solubility & Plumbing Occlusion: Coumarin derivatives are generally hydrophobic (lipophilic). When dissolved in a small amount of organic solvent (like DMSO) and then flushed with water, the compound often crashes out of solution, re-crystallizing in the P-trap or plumbing lines. This creates persistent chemical deposits that off-gas and clog infrastructure.
-
Aquatic Toxicity (Ecotoxicology): Substituted coumarins exhibit biological activity and can be toxic to aquatic life (H412). Municipal wastewater treatment plants (WWTPs) are not designed to filter out complex organic heterocycles effectively. Release into the sewer system contributes to bioaccumulation in downstream waterways.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10387-49-2. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
Carl Roth GmbH. Safety Data Sheet: Coumarin. (General coumarin handling principles). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
